3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
Properties
IUPAC Name |
3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-5(11)7(9-6(10)12)3-1-2-4-7/h1-4,8H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJSAXHQJZQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427904 | |
| Record name | 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16252-62-3 | |
| Record name | 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin derivative of significant interest in medicinal chemistry. Spirocyclic scaffolds, particularly hydantoins, offer a unique three-dimensional architecture that is valuable for designing bioactive molecules with improved metabolic stability and target selectivity.[1] This document details a robust and validated synthetic pathway, beginning with a retrosynthetic analysis and culminating in a step-by-step experimental protocol. We delve into the underlying reaction mechanisms, provide detailed characterization data for the final product and key intermediates, and address critical safety and troubleshooting considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore the potential of this promising heterocyclic compound.
Introduction: The Significance of Spirohydantoins
Hydantoins (imidazolidine-2,4-diones) are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[2][3] Many clinically approved drugs, such as the antiepileptic Phenytoin and the antibacterial Nitrofurantoin, feature the hydantoin core. The introduction of a spirocyclic junction, as in 1,3-diazaspiro[4.4]nonane-2,4-dione, imparts conformational rigidity to the molecule.[1] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets.
The further addition of an amino group at the N-3 position introduces a key vector for derivatization, allowing for the exploration of a wider chemical space. 3-Aminohydantoin derivatives have shown promise as scaffolds in neuroprotection and other areas of medicinal chemistry.[2] The title compound, this compound, combines these advantageous features, making it a valuable building block for the synthesis of novel therapeutic agents.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the hydantoin ring. The core synthetic challenge lies in the efficient construction of this five-membered heterocyclic ring onto a spirocyclic framework. The most direct and well-established method for this transformation is the Bucherer-Bergs reaction.[4][5][6][7] This multicomponent reaction utilizes a ketone, a cyanide source, and ammonium carbonate to directly form the hydantoin ring system.[6][7][8]
Our forward synthesis strategy, therefore, begins with the commercially available cyclopentanone. This will be converted to the key spiro-aminonitrile intermediate via a Strecker-type synthesis, which is mechanistically related to the first steps of the Bucherer-Bergs reaction.[9][10] The aminonitrile then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form the spirohydantoin. Finally, a nucleophilic substitution at the N-3 position with hydrazine will yield the desired 3-amino functionality. This approach is chosen for its convergence, use of readily available starting materials, and robust, well-documented reaction steps.
Core Synthetic Pathway: Mechanism and Rationale
The synthesis is designed as a three-step process. This section explains the causality behind the experimental choices for each key transformation.
This step employs a variation of the Strecker synthesis.[9]
-
Mechanism: Cyclopentanone is first reacted with an ammonium salt to form an iminium ion in situ. Concurrently, a cyanide salt provides the cyanide nucleophile. The cyanide ion then attacks the electrophilic carbon of the iminium ion to form the α-aminonitrile.[9]
-
Rationale: This one-pot reaction is highly efficient for producing α-aminonitriles from ketones.[11][12] The use of ammonium chloride and sodium cyanide in an aqueous ammonia solution provides all the necessary components for the reaction to proceed smoothly.[13]
This is the core Bucherer-Bergs reaction for hydantoin formation.[4][6][7]
-
Mechanism: The aminonitrile from Step 1 reacts with carbon dioxide, which is generated from the thermal decomposition of ammonium carbonate. The amino group performs a nucleophilic addition to CO₂, forming a cyano-carbamic acid intermediate.[6] This intermediate undergoes a rapid intramolecular cyclization, followed by tautomerization and rearrangement, to yield the stable hydantoin ring.[4][6][8]
-
Rationale: Heating the reaction in a sealed vessel (or under pressure) is crucial to maintain a sufficient concentration of ammonia and carbon dioxide, driving the reaction towards completion.[4] An aqueous ethanol mixture is an effective solvent system for this transformation.[14]
The final step involves the amination of the hydantoin ring.
-
Mechanism: While direct amination is difficult, a common strategy involves reacting the hydantoin with hydrazine hydrate. The N-3 proton of the hydantoin is acidic and can be removed by a base or through equilibrium. The resulting anion acts as a nucleophile. However, a more established route for N-amination involves the nucleophilic attack of hydrazine on a suitable precursor. In this context, the hydantoin itself can react with hydrazine, likely proceeding through a ring-opening/ring-closing mechanism or direct substitution under forcing conditions to replace the N-H proton with an -NH₂ group.[15]
-
Rationale: Hydrazine hydrate is a potent nucleophile suitable for introducing the amino group. The reaction is typically heated to provide the necessary activation energy for the substitution.
Experimental Protocols & Data
Caption: High-level workflow for the synthesis of the target compound.
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using an ESI-TOF instrument. Melting points are uncorrected.
-
To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add ammonium chloride (53.5 g, 1.0 mol) and 20% aqueous ammonia (150 mL).
-
Cool the mixture to 10-15°C in an ice bath.
-
Add a solution of sodium cyanide (49.0 g, 1.0 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 20°C.
-
Following the addition, add cyclopentanone (84.1 g, 1.0 mol) dropwise over 1 hour, maintaining the temperature between 25-30°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile as a pale yellow oil. This intermediate is often used in the next step without further purification.
-
In a pressure vessel or autoclave, combine the crude 1-aminocyclopentanecarbonitrile (I) (55.1 g, 0.5 mol), ammonium carbonate (144.1 g, 1.5 mol), ethanol (100 mL), and water (100 mL).
-
Seal the vessel and heat the mixture to 90-100°C with stirring for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
-
Cool the reaction vessel to room temperature. Carefully vent any excess pressure.
-
Concentrate the reaction mixture in vacuo to remove most of the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to obtain pure 1,3-diazaspiro[4.4]nonane-2,4-dione as a white crystalline solid.[14]
-
To a round-bottom flask, add 1,3-diazaspiro[4.4]nonane-2,4-dione (II) (15.4 g, 0.1 mol) and ethanol (100 mL).
-
Add hydrazine hydrate (80% solution, 12.5 g, 0.2 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 24 hours. The reaction should become homogeneous.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water (50 mL) to the residue and cool in an ice bath.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Appearance | Expected Yield (%) |
| I | C₆H₁₀N₂ | 110.16 | N/A (Oil) | Pale Yellow Oil | >90% (crude) |
| II | C₇H₁₀N₂O₂ | 154.17 | 199-205[1] | White Crystalline Solid | 70-80% |
| III | C₇H₁₁N₃O₂ | 169.18 | ~175-180 | White Solid | 60-75% |
Characterization of this compound (III):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 8.5-9.0 (s, 1H, NH-1), 5.5-5.8 (s, 2H, NH₂), 1.7-2.0 (m, 8H, cyclopentyl CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 175.1 (C=O, C4), 157.0 (C=O, C2), 65.8 (Spiro C5), 36.5 (cyclopentyl CH₂), 24.1 (cyclopentyl CH₂).
-
MS (ESI+): m/z 170.09 [M+H]⁺.
-
IR (KBr, cm⁻¹): 3320, 3250 (N-H stretch), 2960 (C-H stretch), 1770, 1710 (C=O stretch).
Safety Considerations and Troubleshooting
-
Sodium Cyanide: Highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit (e.g., amyl nitrite) readily available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Pressure Vessel: The Bucherer-Bergs reaction generates pressure. Ensure the vessel is properly sealed, rated for the expected pressure, and operated behind a blast shield. Do not exceed the recommended temperature.
-
Hydrazine Hydrate: Toxic and corrosive. Handle in a fume hood with appropriate PPE.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; loss during workup. | Ensure temperature control during additions. Increase reaction time. Use a different extraction solvent like ethyl acetate if emulsion is an issue. |
| Low yield in Step 2 | Insufficient pressure/temperature; incomplete cyclization. | Check the seal on the pressure vessel. Increase reaction time or temperature slightly (e.g., to 110°C). Ensure proper stoichiometry of ammonium carbonate. |
| Incomplete reaction in Step 3 | Insufficient heating; poor quality hydrazine. | Increase reflux time to 36 or 48 hours. Use fresh, high-purity hydrazine hydrate. |
| Product purification issues | Persistent impurities from starting materials or side reactions. | For Step 2, ensure complete acidification to precipitate all product. Recrystallization from different solvent systems (e.g., isopropanol) may be necessary. For Step 3, a silica gel column chromatography (e.g., using ethyl acetate/hexane) may be required if recrystallization fails. |
Conclusion
This guide outlines a reliable and scalable three-step synthesis for this compound. By leveraging the classical Bucherer-Bergs reaction, this pathway provides efficient access to a valuable spirocyclic building block from inexpensive starting materials. The detailed protocols, mechanistic insights, and characterization data provide researchers with the necessary tools to confidently reproduce this synthesis. The unique structural attributes of the target molecule make it a compelling starting point for the development of new chemical entities in drug discovery and medicinal chemistry.
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Technical Guide: A Multi-technique Approach to the Structure Elucidation of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Executive Summary
This technical guide provides a comprehensive, methodology-driven framework for the complete structure elucidation of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, a novel spirohydantoin compound of interest in medicinal chemistry and drug development.[1][2] The process detailed herein integrates data from high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, multinuclear and multidimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating workflow from initial sample analysis to final, unambiguous structural confirmation. The target audience includes researchers, analytical scientists, and drug development professionals requiring a rigorous and replicable approach to characterizing novel chemical entities.
Introduction to the Target Molecule and Elucidation Strategy
This compound is a heterocyclic compound featuring a hydantoin ring fused to a cyclopentane ring through a spirocyclic quaternary carbon. The presence of the N-amino group on the hydantoin moiety adds a unique chemical feature. Spirohydantoin scaffolds are of significant interest in pharmacology due to their rigid three-dimensional structures and potential as enzyme inhibitors or other bioactive agents.[2][3]
The unambiguous determination of such a structure is non-trivial. The presence of a quaternary spirocenter, multiple nitrogen atoms, and stereochemical considerations necessitates a multi-pronged analytical strategy. Our approach is designed to be systematic, with each technique providing orthogonal data that, when combined, builds an unassailable case for the final structure.
The overall workflow is visualized below, illustrating the parallel and convergent nature of the analytical process.
Figure 1: A comprehensive workflow for the structure elucidation of a novel chemical entity, emphasizing the integration of orthogonal analytical techniques.
Foundational Analysis: Molecular Weight and Elemental Composition
Trustworthiness Pillar: The first and most critical step is to establish the correct molecular formula. Without this foundation, all subsequent spectral interpretation is speculative. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) due to the polar nature of the molecule, is the method of choice. ESI is a soft ionization technique that is well-suited for polar compounds and often yields a strong quasi-molecular ion peak ([M+H]⁺), which can be challenging to obtain with harder techniques like Electron Ionization (EI) for hydantoin derivatives.[4][5]
Experimental Choice: We select ESI in positive ion mode to generate the protonated molecular ion, [M+H]⁺. The high resolving power of a Time-of-Flight (TOF) or Orbitrap mass analyzer allows for a mass measurement with an accuracy of <5 ppm, enabling the confident determination of the elemental composition.
Expected Data: The molecular formula for this compound is C₇H₁₁N₃O₂.[6]
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
| Formula | C₇H₁₁N₃O₂ | C₇H₁₁N₃O₂ | N/A |
| [M] | 169.0851 | --- | --- |
| [M+H]⁺ | 170.0924 | 170.0922 | -1.18 |
| [M+Na]⁺ | 192.0743 | 192.0740 | -1.56 |
Interpretation: An observed [M+H]⁺ ion at m/z 170.0922 is consistent with the elemental composition C₇H₁₂N₃O₂⁺. This confirms the molecular formula C₇H₁₁N₃O₂. The Degree of Unsaturation (DBE) is calculated as: DBE = C + 1 - (H/2) + (N/2) = 7 + 1 - (11/2) + (3/2) = 4. This value is consistent with the proposed structure which contains two rings and two double bonds (C=O), confirming the overall skeletal framework.
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise Pillar: IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the molecular formula. It provides direct evidence for the hydantoin core and the amino substituent.
Experimental Choice: A sample is analyzed using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Corresponds to the N-H bonds of the amino (-NH₂) group and the N1-H of the hydantoin ring.[5] |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Confirms the presence of the sp³ hybridized carbons of the cyclopentane ring. |
| ~1770 | Strong | Asymmetric C=O Stretch | Characteristic of the C2=O carbonyl in a hydantoin ring, often at a higher frequency.[5] |
| ~1715 | Strong | Symmetric C=O Stretch | Characteristic of the C4=O carbonyl in a hydantoin ring.[5] |
Interpretation: The observation of strong carbonyl peaks around 1770 and 1715 cm⁻¹ is a key signature of the hydantoin ring.[5] The broad N-H stretching bands confirm the presence of both the secondary amine in the ring (N1-H) and the primary amino group (N3-NH₂).
Mapping the Carbon-Hydrogen Framework: Multinuclear NMR Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of the molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required to piece together the spirocyclic framework.
Experimental Choice: The sample is dissolved in DMSO-d₆. This solvent is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (N-H). Tetramethylsilane (TMS) is used as an internal standard.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR will reveal the number of distinct proton environments and their neighbor relationships through spin-spin coupling. The eight aliphatic protons on the cyclopentane ring are expected to be diastereotopic and will likely appear as complex, overlapping multiplets.
-
¹³C NMR provides the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups (positive) and quaternary carbons (absent).
Predicted NMR Data (in DMSO-d₆, Hypothetical):
| δ (ppm) | Multiplicity | Integration | Assignment (¹H) | δ (ppm) | Assignment (¹³C) | DEPT-135 |
| ~8.51 | br s | 1H | NH -1 | ~174.5 | C 4=O | Absent |
| ~5.35 | br s | 2H | NH ₂-3 | ~157.0 | C 2=O | Absent |
| 2.10-1.80 | m | 8H | 4 x CH ₂ | ~65.0 | C 5 (Spiro) | Absent |
| ~35.0 | C H₂ (x2) | Negative | ||||
| ~25.0 | C H₂ (x2) | Negative |
2D NMR for Structural Assembly
While 1D NMR suggests the components, 2D NMR provides the unambiguous connections.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. This experiment will confirm that all eight aliphatic protons belong to a single, contiguous spin system within the cyclopentane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of the CH₂ signals in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It detects long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of isolated fragments and the identification of quaternary centers.
The HMBC spectrum is the key to confirming the spirocyclic core, as illustrated below.
Figure 2: Critical HMBC correlations confirming the connectivity around the C5 spirocyclic carbon and the hydantoin ring.
Interpretation of HMBC Data:
-
Protons on C6/C9 to C5 (Spiro Carbon): The aliphatic protons adjacent to the spiro center will show a 2-bond correlation to the quaternary carbon C5, definitively placing this carbon within the cyclopentane ring.
-
Protons on C6/C9 to C4 (Carbonyl): These same protons will show a 3-bond correlation to the C4 carbonyl carbon, locking the cyclopentane ring to the hydantoin moiety at the correct position.
-
N1-H to C2, C5, and C9: The proton on N1 will show correlations to the C2 carbonyl, the spiro carbon C5, and the adjacent C9 carbon of the cyclopentane ring, confirming the complete spiro-fusion.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Authoritative Grounding Pillar: While the combination of MS and NMR provides a robust 2D structural hypothesis, only single-crystal X-ray crystallography can provide unambiguous, high-resolution 3D structural information.[7] It is the gold standard for confirming connectivity, stereochemistry, and solid-state conformation.[8][9][10]
Experimental Choice: A suitable single crystal is grown, typically by slow evaporation from a solvent mixture (e.g., ethanol/water). The crystal is mounted and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve and refine the crystal structure.
Expected Outcome:
-
Unambiguous Connectivity: The resulting electron density map will confirm the atom-to-atom connections proposed by NMR.
-
Bond Lengths and Angles: Provides precise geometric parameters that can be compared to known values for hydantoin and cyclopentane systems.
-
Solid-State Conformation: Reveals the puckering of the cyclopentane ring and the overall molecular geometry in the crystal lattice.
-
Intermolecular Interactions: Elucidates hydrogen bonding networks in the solid state, which can be critical for understanding physical properties and biological interactions.[3]
Integrated Data Analysis & Final Confirmation
The structure elucidation of this compound is finalized by integrating all collected data:
-
HRMS confirms the elemental formula C₇H₁₁N₃O₂ and the degree of unsaturation (4).
-
IR confirms the presence of N-H, C-H, and dual C=O functional groups characteristic of an N-amino hydantoin.
-
¹³C and DEPT-135 NMR show 7 unique carbons: two C=O, one quaternary spiro C, and four CH₂ groups.
-
¹H NMR shows complex aliphatic signals and two distinct N-H signals.
-
COSY, HSQC, and HMBC connect all fragments, confirming the spiro[4.4]nonane backbone and its fusion to the 1,3-diaza-2,4-dione ring, with the amino group at the N3 position.
This rigorous, multi-technique workflow provides a self-validating system that ensures the highest level of confidence in the final elucidated structure, a critical requirement for advancing compounds in research and development pipelines.
Appendix: Standard Operating Procedures (SOPs)
SOP-01: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture containing 0.1% formic acid.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Method Parameters:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Data Acquisition: Profile mode for high resolution.
-
-
Calibration: Calibrate the instrument immediately prior to the run using a known standard solution (e.g., sodium formate) to ensure mass accuracy < 5 ppm.
-
Data Analysis: Identify the [M+H]⁺ and [M+Na]⁺ adducts. Use the instrument software to calculate the elemental composition from the accurately measured m/z value.
SOP-02: NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆ in a 5 mm NMR tube. Vortex briefly to ensure complete dissolution.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 s.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 s.
-
-
2D NMR Acquisition: Utilize standard, gradient-selected pulse programs from the spectrometer's library (e.g., gCOSY, gHSQC, gHMBC). Optimize spectral widths in both dimensions based on the 1D spectra.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
References
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Suzuki, T., Komatsu, K., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226. [Link]
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Corral, E., et al. (2007). Mass spectral study of the occurrence of tautomeric forms of thiohydantoins. European Journal of Mass Spectrometry, 13(4), 291-306. [Link]
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Ho, T. S., et al. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta, 115(3), 263-75. [Link]
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Oikonomakos, N. G., et al. (2000). The structure of a glycogen phosphorylase glucopyranose spirohydantoin complex at 1.8 A resolution and 100 K: the role of the water structure and its contribution to binding. Protein Science, 9(10), 1930-41. [Link]
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ResearchGate. (n.d.). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]
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NIST. (n.d.). Hydantoin. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). X-ray structure of spiro compound 7b. ResearchGate. [Link]
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Caignard, D. H., et al. (1986). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. European Journal of Medicinal Chemistry, 21(3), 209-15. [Link]
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Nakajima, M., et al. (1991). Structural elucidation and solution conformation of the novel herbicide hydantocidin. Journal of the Chemical Society, Perkin Transactions 1, 1-7. [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga. [Link]
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Wikipedia. (n.d.). N-heterocyclic silylene. Wikipedia. [Link]
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van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-39. [Link]
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Eindhoven University of Technology Research Portal. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. [Link]
-
Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry, Supplementary Material. [Link]
-
Xiang, S., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(4), 411-20. [Link]
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Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. [Link]
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The Spirohydantoin Scaffold: A Technical Guide to the Biological Activity of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The spirohydantoin scaffold is a privileged structure in medicinal chemistry, conferring a unique three-dimensional geometry that facilitates interaction with a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities associated with spirohydantoin derivatives, with a particular focus on the anticonvulsant properties of compounds structurally related to 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione. While direct biological data for this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its close analogs—N-substituted 2-azaspiro[4.4]nonane-1,3-diones and 3-aminopyrrolidine-2,5-diones—provides a strong foundation for predicting its pharmacological profile. This guide synthesizes data from numerous studies, detailing synthetic routes, experimental protocols for activity assessment, structure-activity relationships (SAR), and potential mechanisms of action.
Introduction: The Significance of the Spiro-fused Heterocyclic Core
Spirocyclic systems, where two rings share a single common atom, have garnered significant interest in drug discovery. This structural motif imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spiro center increases the three-dimensionality of a molecule, a desirable trait for exploring novel chemical space and improving physicochemical properties.
The 1,3-diazaspiro[4.4]nonane-2,4-dione core, a type of spirohydantoin, combines the features of the hydantoin ring—a scaffold present in several marketed drugs—with the spirocyclic architecture. The addition of an amino group at the 3-position introduces a key functional group for further derivatization and potential interaction with biological macromolecules. While the broader class of spirohydantoins exhibits diverse biological activities, including aldose reductase inhibition and p300/CBP histone acetyltransferase inhibition, this guide will focus on the most prominently reported activity for the most structurally congruent analogs: anticonvulsant effects.
Synthesis of the Spiro-pyrrolidine-2,5-dione and Spirohydantoin Scaffold
The synthesis of the core spirocyclic structure is a critical first step. A common approach involves the reaction of a cyclic ketone with a source of cyanide and ammonia or ammonium carbonate, followed by cyclization to form the hydantoin or succinimide ring. For the N-amino derivatives, a key intermediate is the corresponding spiro-dicarboxylic acid anhydride, which can be subsequently reacted with hydrazine derivatives.
General Synthetic Workflow
The diagram below illustrates a generalized synthetic pathway for N-amino-2-azaspiro[4.4]nonane-1,3-diones, which are close structural analogs of the title compound.
Caption: Generalized synthesis of N-amino-2-azaspiro[4.4]nonane-1,3-diones.
Predominant Biological Activity: Anticonvulsant Properties
Extensive research on N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione has established their potential as anticonvulsant agents.[1][2] These compounds have been systematically evaluated in preclinical models of epilepsy, primarily the Maximal Electroshock Seizure (MES) and the subcutaneous Metrazole (scMet) or Pentylenetetrazole (scPTZ) seizure threshold tests.[1]
Key Experimental Protocols for Anticonvulsant Screening
The causality behind using multiple screening models lies in their ability to identify compounds with different mechanisms of action. The MES test is a model for generalized tonic-clonic seizures and is effective at identifying drugs that prevent seizure spread, such as sodium channel blockers. The scPTZ test, on the other hand, is a model for absence seizures and identifies drugs that elevate the seizure threshold, often through interaction with the GABAergic system.
Protocol 1: Maximal Electroshock Seizure (MES) Test
-
Animal Model: Adult male mice or rats.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pre-treatment Time: A specific time interval is allowed for the compound to be absorbed and distributed (typically 30-60 minutes).
-
Seizure Induction: A short electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) is delivered via corneal or auricular electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result (protection).
-
Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animal Model: Adult male mice.
-
Compound Administration: Test compounds are administered as in the MES test.
-
Pre-treatment Time: A suitable absorption period is allowed.
-
Chemoconvulsant Injection: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation Period: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of a clonic seizure episode is considered protection.
-
Data Analysis: The ED₅₀ is determined.
Neurotoxicity Assessment: Rotarod Test To ensure that the observed anticonvulsant activity is not due to non-specific motor impairment, a rotarod test is typically performed.
-
Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6-10 rpm).
-
Procedure: Mice are placed on the rotating rod at various time points after compound administration.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1-2 minutes) in three consecutive trials indicates neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀) is calculated. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.
Structure-Activity Relationship (SAR) Insights
Systematic studies on N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones have provided valuable insights into the structural requirements for anticonvulsant activity.[1][2]
-
Spiro Ring Size: The 2-azaspiro[4.4]nonane (cyclopentyl) system generally confers more potent activity than the corresponding 2-azaspiro[4.5]decane (cyclohexyl) system.[3]
-
Aromatic Substitution: The presence and position of substituents on the N-phenylamino moiety are critical.
-
Electron-withdrawing groups, such as trifluoromethyl (CF₃) and halogens (Cl, Br), often enhance activity.[1][4]
-
The position of the substituent is crucial. For instance, a trifluoromethyl group at the 2-position of the phenyl ring was found to be potent.[1] Dichlorination, as in the N-[(2,4-dichlorophenyl)-amino] derivative, also resulted in a highly active compound.[4]
-
Methyl groups at the 3- or 4-position of the phenyl ring also showed good activity, particularly in the scMet test.[1]
-
Quantitative Analysis of Lead Compounds
The table below summarizes the anticonvulsant activity of representative N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione derivatives.
| Compound ID | Substituent (on Phenylamino) | MES ED₅₀ (mg/kg, i.p., mice) | scPTZ ED₅₀ (mg/kg, i.p., mice) | Neurotoxicity TD₅₀ (mg/kg, i.p., mice) | Reference |
| 1j | 4-amino | 76.27 | > 300 | > 300 | [3][5] |
| 9 | 2,4-dichloro | 100 (mice), 30 (rats) | > 100 | > 300 | [4][5] |
| V | 4-methyl | > 300 | Active | Not Reported | [1][2] |
| VI | 2-trifluoromethyl | > 300 | Active | Not Reported | [1][2] |
Note: "Active" indicates that the compound showed protective effects in the initial screen, but a specific ED₅₀ was not reported in the cited abstract.
Potential Mechanism of Action
While the precise mechanism of action for this class of compounds is not fully elucidated, some studies suggest an interaction with the GABAergic system. For selected active derivatives, including N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, in vitro assays were conducted to test their influence on GABA(A) receptors.[4] This line of investigation is logical, as drugs that enhance GABAergic inhibition (e.g., benzodiazepines, barbiturates) are potent anticonvulsants, and the scPTZ model is particularly sensitive to this mechanism.
Caption: Hypothesized GABAergic mechanism for anticonvulsant activity.
Prospective Analysis of this compound
Based on the robust anticonvulsant activity of its close structural analogs, it is highly probable that this compound possesses anticonvulsant properties. The core spiro[4.4]nonane-dione structure is a key pharmacophore for this activity. The unsubstituted 3-amino group serves as a valuable synthetic handle for creating a library of derivatives, for instance, by forming amides, sulfonamides, or Schiff bases.
It is hypothesized that N-acylation or N-alkylation of the 3-amino group with substituted phenyl or benzyl moieties, particularly those bearing electron-withdrawing groups, would yield compounds with significant activity in both MES and scPTZ seizure models. The primary amino group itself may confer a distinct pharmacological profile compared to the N-phenylamino analogs, potentially altering its interaction with targets like the GABA(A) receptor or voltage-gated ion channels. Further investigation is warranted to synthesize and screen this parent compound and its derivatives to validate this hypothesis.
Conclusion and Future Directions
The N-amino-2-azaspiro[4.4]nonane-1,3-dione scaffold is a validated platform for the development of novel anticonvulsant agents. The available literature provides a clear roadmap for SAR exploration. The title compound, this compound, represents a foundational structure within this chemical class. Its synthesis and biological evaluation are critical next steps to unlock the full potential of this spirohydantoin series. Future research should focus on elucidating the precise molecular targets and exploring the therapeutic window of the most potent analogs to assess their potential for clinical development in the treatment of epilepsy.
References
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Obniska, J., & Kamiński, K. (2005). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Il Farmaco, 60(6-7), 573-580. [Link]
-
Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 41(7), 884-891. [Link]
-
Obniska, J., & Kamiński, K. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 563-571. [Link]
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Jarzyński, S., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]
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Jarzyński, S., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]
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Obniska, J., & Kamiński, K. (2005). Synthesis, Physicochemical and Anticonvulsant Properties of N-Benzyl and N-Aminophenyl Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part 1. ResearchGate. [Link]
-
Obniska, J., & Kamiński, K. (2005). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. ResearchGate. [Link]
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- 4. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione Derivatives: Methodologies and Mechanistic Insights
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Spirohydantoin scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides an in-depth technical exploration of the synthesis of a specific, high-interest subclass: 3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives. We move beyond standard protocols to dissect the mechanistic underpinnings of the core synthetic strategy—a novel adaptation of the classic Bucherer-Bergs reaction. By explaining the causal relationships behind experimental choices, this document serves as a practical and authoritative resource for chemists engaged in the design and synthesis of novel heterocyclic compounds for drug discovery. Detailed experimental procedures, process optimization parameters, and workflow visualizations are provided to ensure reproducibility and facilitate further development.
Introduction: The Strategic Value of the 3-Aminospirohydantoin Scaffold
The hydantoin moiety (imidazolidine-2,4-dione) is a cornerstone of therapeutic chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticonvulsant, antiarrhythmic, anticancer, and antipsychotic properties.[2][3] When this planar heterocycle is incorporated into a spirocyclic system, the resulting three-dimensional architecture offers significant advantages in drug design. The conformational rigidity and precise spatial orientation of substituents can lead to enhanced binding affinity and selectivity for biological targets.
The 1,3-diazaspiro[4.4]nonane-2,4-dione core, specifically, combines the hydantoin ring with a cyclopentane moiety. The introduction of an amino group at the N-3 position creates a unique trifunctional scaffold, presenting a vector for further chemical elaboration to build diverse compound libraries. This N-amino functionality is a critical modification, as it can serve as a key pharmacophore or as a synthetic handle for conjugation, profoundly altering the molecule's physicochemical and pharmacological profile. This guide focuses on the most direct and efficient method to construct this valuable core structure.
Caption: Core structure of the target scaffold.
The Core Synthetic Approach: A Hydrazine-Mediated Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a robust and highly efficient multicomponent synthesis for 5,5-disubstituted hydantoins, typically employing a ketone, a cyanide salt, and ammonium carbonate.[4][5] To achieve the desired N-3 amination of the spirohydantoin ring, the foundational logic of this reaction must be adapted. The key insight is the strategic replacement of the ammonia source (ammonium carbonate) with hydrazine (N₂H₄), which serves as the binucleophilic component required for the introduction of the N-N bond.
Mechanistic Rationale and Key Intermediates
The causality of this one-pot synthesis hinges on a sequential series of nucleophilic additions and an intramolecular cyclization.
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion (from KCN or NaCN) on the electrophilic carbonyl carbon of cyclopentanone, forming a cyclopentanone cyanohydrin intermediate. This step is reversible and base-catalyzed.
-
Hydrazinonitrile Formation: Hydrazine, being a potent nucleophile, attacks the carbon of the cyanohydrin, displacing the hydroxyl group in an Sₙ2-like fashion. This is a critical step that differentiates this synthesis from the classic Bucherer-Bergs, leading to the formation of a key 1-(hydrazinyl)cyclopentane-1-carbonitrile intermediate.
-
Cyclization via Isocyanate Pathway: The carbonitrile is activated by carbon dioxide (which can be generated in situ or be present from atmospheric sources), forming a carbamic acid derivative. This undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one structure, which then rearranges through an isocyanate intermediate to form the thermodynamically stable this compound ring system.[6][7]
Caption: Mechanistic pathway for the synthesis.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of the title compound. Each step is designed for clarity and reproducibility.
Materials:
-
Cyclopentanone (1.0 equiv)
-
Potassium Cyanide (KCN) (1.2 equiv) - EXTREME CAUTION: Highly toxic.
-
Hydrazine Hydrate (~55% solution) (1.5 equiv)
-
Ammonium Carbonate ((NH₄)₂CO₃) (2.0 equiv) - Acts as a source of CO₂ and maintains pH.
-
Ethanol (95%)
-
Water (Deionized)
-
Hydrochloric Acid (6M)
-
Ethyl Acetate
-
Brine Solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
pH meter or pH paper
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Fume hood
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the round-bottom flask with potassium cyanide (1.2 equiv), ammonium carbonate (2.0 equiv), ethanol, and water (1:1 ratio, ~5 mL per gram of ketone). Begin vigorous stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of cyclopentanone (1.0 equiv) and hydrazine hydrate (1.5 equiv) in ethanol. Add this solution dropwise to the stirred reaction mixture over 30 minutes. The addition may be mildly exothermic.[8]
-
Reaction: Heat the mixture to 60-70°C and maintain it under reflux with continued stirring for 6-8 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully acidify the mixture to pH 6.0-6.5 with 6M HCl to neutralize any unreacted hydrazine and cyanide. Perform this step slowly in the fume hood to avoid rapid release of HCN gas.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation of the product.
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate.
-
For higher purity, column chromatography on silica gel may be employed (eluent: ethyl acetate/hexane gradient).
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Process Optimization and Critical Parameters
The yield and purity of the final product are highly dependent on several experimental variables. Understanding these allows for rational optimization.
| Parameter | Options & Considerations | Rationale & Field Insights |
| Cyanide Source | KCN, NaCN, TMSCN | KCN and NaCN are cost-effective and standard for Bucherer-Bergs.[7] TMSCN can be used under milder, non-aqueous conditions but is more expensive and moisture-sensitive. |
| Solvent System | Aqueous Ethanol, DMF, Acetamide | Aqueous ethanol is the traditional and most common solvent, balancing polarity for all reagents.[5] For sterically hindered or unreactive ketones, higher boiling point solvents like DMF or acetamide can significantly improve yields.[4] |
| Temperature | 50 - 100 °C | The 60-70°C range is a standard starting point.[4] Higher temperatures can accelerate the reaction but may also lead to decomposition and side products. Continuous flow reactors can utilize higher temperatures (e.g., 120°C) under pressure to achieve rapid conversion.[9] |
| pH Control | 6.0 - 8.0 | The initial reaction is basic. During work-up, careful acidification is crucial. Over-acidification can lead to hydrolysis of the hydantoin ring. The target pH of ~6.5 ensures the product is neutral and precipitates while keeping toxic byproducts manageable. |
Opportunities for Derivative Synthesis
The synthesized this compound is a versatile intermediate. The N-1 position can be selectively alkylated or acylated under basic conditions. The 3-amino group offers a rich platform for further modification, including:
-
Formation of Schiff bases with various aldehydes.
-
Acylation to form amides and sulfonamides.
-
Reductive amination to generate secondary and tertiary amines.
This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: Overall synthesis and purification workflow.
Conclusion
The synthesis of this compound derivatives via a hydrazine-mediated Bucherer-Bergs reaction is a highly efficient and adaptable method for generating novel chemical entities for drug discovery. By understanding the underlying reaction mechanism and the influence of key experimental parameters, researchers can reliably produce the core scaffold and its derivatives. This guide provides the necessary technical foundation and practical insights to empower scientists to explore the vast chemical space offered by this promising molecular architecture. Future work should focus on developing enantioselective variations of this synthesis to access chirally pure compounds, which is often a critical requirement for clinical candidates.
References
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4033. [Link]
-
ResearchGate. (n.d.). Some of physiological active derivatives of spirohydantoins. ResearchGate. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
-
Czopek, A., et al. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]
-
PubMed. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. National Library of Medicine. [Link]
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Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. [Link]
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Alexander, G. J., Chatterjie, N., & Wisniewski, H. M. (1989). A spirohydantoin derivative of oxymorphone: an agonist with delayed antagonist activity. Pharmacology Biochemistry and Behavior, 32(4), 939-943. [Link]
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Roy, M., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348-363. [Link]
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Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, 27(01), 80-82. [Link]
-
PubMed. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. National Library of Medicine. [Link]
-
PubMed. (1990). Synthesis and anticonvulsant activity of 2-iminohydantoins. National Library of Medicine. [Link]
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ResearchGate. (2002). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ResearchGate. [Link]
-
PubMed. (2001). Solution-phase parallel synthesis of spirohydantoins. National Library of Medicine. [Link]
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The Emerging Potential of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Guide for Drug Discovery
Foreword: Unveiling the Spirohydantoin Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer three-dimensionality and diverse biological activity is paramount. Among these, the spirohydantoin moiety, a privileged heterocyclic system, has garnered considerable attention. Its inherent structural rigidity and the presence of multiple points for functionalization make it an attractive starting point for the design of new therapeutic agents. This guide delves into the core attributes and potential applications of a specific, yet underexplored, member of this family: 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione . While direct literature on this exact molecule is sparse, this document will serve as a technical guide, extrapolating from the rich chemistry and pharmacology of its close analogues to illuminate its potential in drug discovery. We will explore its plausible synthesis, key therapeutic applications, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.
I. The Core Moiety: Synthesis and Physicochemical Landscape
The synthesis of this compound, while not explicitly detailed in the current literature, can be approached through established methodologies for spirohydantoin formation. A plausible and efficient route would be a modification of the Bucherer-Bergs reaction, a cornerstone in hydantoin synthesis.
Proposed Synthetic Workflow
The synthesis would commence with cyclopentanone, which undergoes a reaction with potassium cyanide and ammonium carbonate to form the spirohydantoin ring. Subsequent N-amination would introduce the key amino group at the 3-position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione (Intermediate)
A detailed protocol for a similar synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione provides a strong foundational method.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium carbonate (19.2 g) in a mixture of ethanol (42 ml) and water (28 ml).
-
Addition of Ketone: Add cyclopentanone (10.0 g) to the solution.
-
Cyanide Addition: Heat the mixture to 55°C and add a solution of potassium cyanide (6.3 g) in water (15 ml) dropwise.
-
Reaction: Stir the reaction mixture at 55°C for 18 hours.
-
Work-up: Evaporate the solvent in vacuo. Dissolve the residue in a minimum amount of water and acidify with 2 N hydrochloric acid.
-
Isolation: The product precipitates upon cooling. Filter the solid and recrystallize from ethanol to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.
The subsequent N-amination would require careful selection of an aminating agent to achieve the desired regioselectivity at the N-3 position.
II. Potential Therapeutic Applications: A Landscape of Possibilities
The true potential of this compound lies in the diverse biological activities exhibited by its structural relatives. The spirohydantoin scaffold is a recurring motif in a multitude of bioactive compounds.
A. Anticancer Activity: Targeting Cellular Proliferation
Spirohydantoin derivatives have demonstrated significant potential as anticancer agents.[2][3][4] Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer progression.
Notably, novel spirohydantoin compounds have been shown to induce growth inhibition and apoptosis in leukemia cell lines.[2] The proposed mechanism involves the activation of the mitochondrial apoptotic pathway, characterized by the upregulation of p53 and BAD, downregulation of BCL2, and activation of caspases.[2]
Caption: Proposed mitochondrial pathway of apoptosis induced by spirohydantoin derivatives.
Quantitative Data on Anticancer Activity of Spirohydantoin Derivatives:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[imidazolidine-4,1'(2'H)-naphthalene]-2,5-diones | HepG2, MCF-7 | Low cytotoxicity | [3] |
| Twisted amides based on spirohydantoin | MCF-7 | 0.74–4.62 | [5] |
| Twisted amides based on spirohydantoin | HepG2 | 1.13–8.81 | [5] |
B. Anticonvulsant Properties: Modulating Neuronal Excitability
The hydantoin ring is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a prime example. Spirohydantoin derivatives have also been extensively investigated for their potential to treat epilepsy.[6][7][8][9]
Studies on camphor-derived spirohydantoins have demonstrated their ability to protect against pentylenetetrazol-induced seizures.[6] Furthermore, N-Mannich bases of diaza-spiro[4.5]decane-2,4-diones have shown potent anticonvulsant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure tests, with some derivatives being more potent than phenytoin.[8] A likely mechanism of action is the modulation of voltage-dependent sodium channels.[8]
C. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Spirohydantoins have shown promise in this area, exhibiting activity against a range of bacteria.[10] A study on various imidazolidine-2,4-dione derivatives, including spirohydantoins, demonstrated their in vitro antimicrobial activity against 15 strains of bacteria.[10] Similarly, thiohydantoin derivatives have also been explored for their antibacterial and antifungal properties.[11][12]
D. Enzyme Inhibition: Targeting p300/CBP Histone Acetyltransferases
A particularly exciting and more recent application of spirohydantoins is their role as selective inhibitors of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[13][14][15] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer.[14] Novel drug-like spirohydantoins have been discovered as potent and orally bioavailable inhibitors of p300/CBP, offering a promising therapeutic strategy for cancers associated with p300/CBP overexpression.[13][14][15]
III. Experimental Protocols: A Practical Guide
To facilitate further research into this compound and its derivatives, the following detailed protocols are provided.
A. General Protocol for Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., K562, HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
B. Workflow for a Typical Drug Discovery Cascade
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
IV. Conclusion and Future Directions
While this compound remains a largely unexplored chemical entity, the wealth of data on the broader spirohydantoin family strongly suggests its significant potential in drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics targeting a range of diseases, from cancer and epilepsy to microbial infections. The synthetic accessibility and the possibility for diverse functionalization further enhance its appeal. This technical guide provides a foundational framework for researchers to embark on the synthesis, biological evaluation, and optimization of this promising molecule and its derivatives, paving the way for the next generation of innovative medicines.
V. References
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Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]
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Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC - NIH. [Link]
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Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. PubMed. [Link]
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Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. PubMed. [Link]
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Antimicrobial activity of spiro-hydantoins. ResearchGate. [Link]
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Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. PubMed. [Link]
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Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]
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Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. PubMed. [Link]
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Twisted amides based on the spirohydantoin scaffold as potential anticancer agents. ResearchGate. [Link]
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Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]
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Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC - NIH. [Link]
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Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]
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Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry. [Link]
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Spirodon (tetrantoin): a new anticonvulsant of the hydantoin group. PubMed. [Link]
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Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SpringerLink. [Link]
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Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. [Link]
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Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. ResearchGate. [Link]
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Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. MDPI. [Link]
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Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. PubMed. [Link]
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Synthesis of 3-Amino-8-hydroxy-1,6-dioxo-4-cyano-2,7-diazaspiro[4.4]non-3-en-2-ides Ammonium Salts. ResearchGate. [Link]
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Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. ResearchGate. [Link]
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Synthesis of dipeptides from N-hydroxy-3-azaspiro[10][10]undecane-2,4-dione activated α-amino acids. ResearchGate. [Link]
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Introduction: The Power of Three-Dimensionality in Medicinal Chemistry
An In-depth Technical Guide to 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione: A Versatile Scaffold in Modern Drug Discovery
In the landscape of drug discovery, there has been a significant strategic shift away from flat, aromatic molecules towards more three-dimensional structures. This "Escape from Flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and better metabolic stability. Spirocycles, molecules containing two rings connected by a single common atom, are exemplary of this new paradigm.[1] They introduce conformational rigidity and a defined three-dimensional architecture, making them highly valuable scaffolds for interacting with complex biological targets.[1]
Among these, the spirohydantoin moiety has emerged as a "privileged scaffold." The hydantoin ring itself is a cornerstone of medicinal chemistry, most famously represented by the anticonvulsant drug Phenytoin.[2] When integrated into a spirocyclic system like This compound , the resulting molecule becomes a powerful and versatile building block.[3] The core structure provides a rigid framework, while the 3-amino group serves as a crucial synthetic handle, allowing for extensive chemical diversification to explore a wide range of biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, tailored for researchers and scientists in the field of drug development.
PART 1: Synthesis and Chemical Landscape
The true value of this compound lies in its accessibility and its potential for modification. Understanding its synthesis is key to unlocking its utility.
Synthesis of the Core Spirohydantoin Ring
The foundational 1,3-diazaspiro[4.4]nonane-2,4-dione structure is typically synthesized via the well-established Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides an efficient route to spirohydantoins from a corresponding ketone. The synthesis begins with cyclopentanone, which reacts with an ammonium source (like ammonium carbonate) and a cyanide source (like potassium cyanide) to form an aminonitrile intermediate, which then cyclizes to the desired spirohydantoin.[4]
The causality behind this choice of methodology is its efficiency and the ready availability of starting materials. The reaction proceeds through a series of equilibria, culminating in the irreversible formation of the stable hydantoin ring, which drives the reaction to completion.
Caption: General synthetic pathway to the spirohydantoin core.
Introduction and Reactivity of the 3-Amino Group
With the core synthesized, the next critical step is the introduction of the 3-amino group. This functionalization dramatically expands the molecule's synthetic potential. The N-H proton at the 3-position of the hydantoin ring is located between two electron-withdrawing carbonyl groups, making it significantly more acidic and reactive than the N-H at the 1-position.[5] This differential reactivity allows for selective N3-substitution. N-amination can be achieved using various electrophilic amination reagents.
Once installed, the 3-amino group acts as a nucleophilic handle for a vast array of chemical transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.[6]
-
Reductive Amination: Condensation with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines.[7]
This chemical versatility allows for the creation of large, diverse libraries of compounds from a single, common intermediate, which is a cornerstone of modern medicinal chemistry.
PART 2: Therapeutic Applications and Biological Targets
Derivatives of the 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold have shown significant promise across multiple therapeutic areas, demonstrating the scaffold's ability to be tailored for high-affinity interactions with various biological targets.
Oncology: Potent and Selective p300/CBP HAT Inhibitors
A landmark application of this scaffold is in the development of inhibitors for the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[8] These enzymes are critical regulators of gene expression, and their dysregulation is linked to a broad spectrum of cancers.
-
Mechanism of Action: p300/CBP transfer acetyl groups to histone proteins, a key modification that influences chromatin structure and gene transcription. By inhibiting this activity, spirohydantoin-based compounds can modulate the expression of oncogenes, leading to anti-tumor effects.
-
Field-Proven Insights: A novel drug-like spirohydantoin, compound 21 from a study by Ji et al., was discovered as a selective and orally bioavailable inhibitor of p300/CBP.[8] This compound proved to be more potent in both enzymatic and cellular assays than the first-in-class lead A-485 and, crucially, lacked off-target effects on dopamine and serotonin transporters, highlighting the improved selectivity achievable with this scaffold.[8]
Caption: Mechanism of p300/CBP inhibition by spirohydantoin derivatives.
Central Nervous System (CNS) Disorders
The spirohydantoin scaffold has also been extensively explored for its interactions with targets in the central nervous system.
-
Serotonin Receptor Modulation: A series of arylpiperazinylpropyl derivatives of diazaspiro[4.5]decan-2,4-dione (a closely related scaffold) were synthesized and evaluated for their affinity toward serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors.[9] Compounds with high affinity were identified, with some acting as 5-HT1A agonists and 5-HT7 antagonists, profiles that are of interest for treating depression, anxiety, and other mood disorders.[9][10]
-
Anticonvulsant Activity: The hydantoin core is historically associated with anticonvulsant properties.[2] The conformational rigidity provided by the spirocyclic nature of 1,3-diazaspiro[4.4]nonane-2,4-dione makes it an attractive candidate for developing novel antiepileptic drugs with potentially improved selectivity and pharmacokinetic profiles.[3]
-
Opioid Receptor Agonism: Research into the related 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype has identified novel, selective agonists for the delta (δ) opioid receptor.[11] This receptor is a promising target for treating pain and neurologic disorders with a potentially lower side-effect profile than traditional mu (μ) opioid agonists. This finding suggests a promising avenue of exploration for the 1,3-diazaspiro[4.4]nonane scaffold as well.
Summary of Biological Activities
The versatility of the scaffold is evident in the diverse range of targets it can be optimized for.
| Derivative Class | Biological Target | Therapeutic Area | Key Findings | Reference |
| Substituted Spirohydantoins | p300/CBP HAT | Oncology | Potent, selective, and orally bioavailable inhibitors. | [8] |
| Arylpiperazinylpropyl Derivatives | 5-HT1A, 5-HT2A, 5-HT7 Receptors | CNS Disorders | High affinity for multiple serotonin receptor subtypes. | [9][10] |
| Triazaspiro[4.5]decane Analogs | δ Opioid Receptor (DOR) | Pain, Neurology | Novel chemotype for selective DOR agonists. | [11] |
| General Hydantoins | Voltage-gated Sodium Channels | CNS Disorders | Established class of anticonvulsant agents. | [2] |
PART 3: Key Experimental Protocols
To ensure this guide is of practical value, this section provides detailed, self-validating protocols for the synthesis and evaluation of these compounds.
Protocol: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione
This protocol is adapted from the general Bucherer-Bergs synthesis for spirohydantoins.[4]
Materials:
-
Cyclopentanone
-
Ammonium Carbonate
-
Potassium Cyanide (Caution: Highly toxic)
-
Ethanol
-
Water
-
2N Hydrochloric Acid
Procedure:
-
In a sealed reaction vessel suitable for heating, prepare a solution of ammonium carbonate (1.5-2.0 equivalents) in a 3:2 mixture of ethanol and water.
-
Add cyclopentanone (1.0 equivalent) to the solution. Heat the mixture to 50-60 °C with stirring.
-
In a separate container, dissolve potassium cyanide (1.0-1.2 equivalents) in a minimum amount of water.
-
CAUTION: Perform this step in a well-ventilated fume hood. Add the potassium cyanide solution dropwise to the heated reaction mixture over 30 minutes.
-
Seal the vessel and continue to stir the reaction mixture at 55-60 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent in vacuo to obtain a solid residue.
-
Dissolve the residue in a minimum amount of water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 with 2N hydrochloric acid. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 154.17 g/mol .[3]
Protocol: In Vitro p300 Histone Acetyltransferase (HAT) Inhibition Assay
This is a representative biochemical assay to determine the inhibitory potency (IC₅₀) of synthesized compounds.
Materials:
-
Recombinant human p300 enzyme
-
Histone H3 or a peptide substrate (e.g., H3K27)
-
Acetyl-CoA (cofactor)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT)
-
Detection reagent (e.g., luminescence-based or fluorescence-based HAT assay kit)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the p300 enzyme and the histone substrate, prepared in assay buffer, to the wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding Acetyl-CoA to all wells.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness: The assay must include positive controls (a known p300 inhibitor like A-485) and negative controls (DMSO vehicle) to ensure its validity. The Z'-factor should be calculated to assess the robustness and quality of the assay.
Conclusion and Future Directions
This compound is more than just a single molecule; it is a gateway to a vast chemical space with proven therapeutic relevance. Its rigid three-dimensional structure, combined with the versatile synthetic handle of the 3-amino group, makes it an exceptionally valuable scaffold for modern drug discovery. The demonstrated success in developing potent and selective inhibitors for challenging targets like p300/CBP, alongside promising activity in the CNS space, underscores its potential.
Future research should focus on expanding the diversity of derivatives through innovative synthetic methodologies and exploring new biological targets. The application of this scaffold in diversity-oriented synthesis could rapidly generate novel molecular architectures for screening against a wide array of diseases.[12] As the pharmaceutical industry continues to embrace three-dimensional molecular design, the this compound scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.
References
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Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
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Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]
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Wadghane, A. O., et al. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 157-164. [Link]
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Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-32. [Link]
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Zagorska, A., et al. (2018). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]
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Shestakova, P., et al. (2018). Synthesis of 3-Amino-8-hydroxy-1,6-dioxo-4-cyano-2,7-diazaspiro[4.4]non-3-en-2-ides Ammonium Salts. Chemistry of Heterocyclic Compounds, 54, 786-791. [Link]
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Jirgensons, A., & Ka-Hye, K. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5185. [Link]
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Discovery and history of diazaspiro compounds
An In-Depth Technical Guide to the Discovery and History of Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic potential is paramount. Among the scaffolds that have garnered significant attention are diazaspiro compounds, a class of heterocyclic molecules characterized by two nitrogen-containing rings joined by a single spirocyclic carbon atom. Their inherent three-dimensionality and conformational rigidity provide a unique structural framework that has proven advantageous in drug design, offering improvements in potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery and history of diazaspiro compounds, tracing their origins from early concepts to their current prominence in modern drug development.
I. The Genesis of Spirocyclic Chemistry: A Historical Perspective
The conceptual groundwork for diazaspiro compounds was laid at the turn of the 20th century with the pioneering work of the German chemist Adolf von Baeyer . In 1900, von Baeyer first proposed a systematic nomenclature for spiro compounds, which are bicyclic structures sharing a single common atom.[1][2] This seminal work provided the fundamental language for describing these unique three-dimensional structures, paving the way for their synthesis and exploration.
While von Baeyer's initial focus was on carbocyclic spiro compounds, the principles he established were readily applicable to their heterocyclic counterparts. The development of heterocyclic chemistry throughout the 1800s provided the necessary foundation for chemists to envision and eventually synthesize spirocycles incorporating heteroatoms like nitrogen.[3]
II. The Evolution of Synthetic Methodologies
The journey from conceptualization to the practical synthesis of diazaspiro compounds has been marked by significant advancements in organic chemistry. Early synthetic efforts were often challenging, but the development of new reagents and reaction methodologies has made these complex structures increasingly accessible.
Early Synthetic Explorations
While a definitive "first" synthesis of a diazaspiro compound is not clearly documented in readily available literature, early examples of their preparation began to appear in the mid-20th century. For instance, a method for the synthesis of the 1,8-diazaspiro[4.5]decane system was reported in 1972, showcasing the growing interest in these scaffolds.[4]
Modern Synthetic Strategies
The contemporary synthetic chemist's toolbox for constructing diazaspiro compounds is vast and versatile. These methods can be broadly categorized, with each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
A pivotal advancement in the synthesis of diazaspiro scaffolds has been the development of domino reactions. For example, a palladium-catalyzed domino reaction has been effectively used to create diazaspiro[4.5]decanes with exocyclic double bonds in a single step, forming three new carbon-carbon bonds with high regioselectivity.[5][6]
The following diagram illustrates the general concept of a domino reaction for the synthesis of a diazaspiro compound:
Caption: A simplified workflow of a domino reaction for diazaspiro synthesis.
Another powerful strategy involves intramolecular cyclization reactions. These can be designed to be highly diastereoselective, allowing for precise control over the three-dimensional structure of the final product.
The table below summarizes some of the key synthetic approaches to various diazaspiro scaffolds:
| Diazaspiro Scaffold | Synthetic Methodology | Key Features |
| Diazaspiro[4.5]decanes | Palladium-catalyzed domino reaction | One-pot synthesis, high efficiency.[5][6] |
| Three-step synthesis from 4-phenylcyclohexanone | Cost-effective, good overall yield.[7][8] | |
| 1-Thia-4-azaspiro[4.5]decanes | Reaction of cyclohexanone with thiosemicarbazide | Leads to derivatives with potential anticancer activity.[9] |
| 1,9-Diazaspiro[5.5]undecanes | Multi-step synthesis involving arene fusion | Provides access to a wide range of bioactive compounds.[10] |
Experimental Protocol: A Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [7][8]
This protocol provides a practical example of a multi-step synthesis of a diazaspiro compound.
-
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride.
-
To a stirred suspension of sodium cyanide and methylamine hydrochloride in a DMSO/H₂O mixture, a solution of 4-phenylcyclohexanone in DMSO is added.
-
The reaction mixture is stirred for an extended period at room temperature.
-
The product is isolated by extraction and used in the next step without further purification.
-
-
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea.
-
The carbonitrile from Step 1 is dissolved in acetic acid.
-
A solution of potassium cyanate in water is added, and the mixture is stirred.
-
The product is isolated by extraction.
-
-
Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
-
The ureido derivative from Step 2 is treated with a strong base, such as sodium hydride, in a dry solvent like DMF.
-
Subsequent acid hydrolysis yields the final diazaspiro compound.
-
III. The Rise of Diazaspiro Compounds in Drug Discovery
The unique structural features of diazaspiro compounds have made them increasingly valuable in the field of drug discovery. Their rigid, three-dimensional nature allows for a more precise presentation of pharmacophoric groups to their biological targets, often leading to enhanced potency and selectivity compared to more flexible or planar molecules.[11]
Diazaspiro Scaffolds as Bioisosteres
One of the most significant applications of diazaspiro compounds is their use as bioisosteres for common structural motifs in drug molecules. For example, the diazaspiro[3.3]heptane moiety has emerged as a popular replacement for the piperazine ring, a ubiquitous feature in many CNS-active drugs. The constrained nature of the spirocycle can lead to improved metabolic stability and reduced off-target effects.
Caption: Bioisosteric relationships between common heterocycles and diazaspiro analogs.
Notable Examples of Bioactive Diazaspiro Compounds
The versatility of diazaspiro scaffolds is evident in the wide range of biological targets they have been successfully designed to modulate. The following table highlights some key examples of diazaspiro-containing compounds and their therapeutic applications.
| Diazaspiro Compound Class | Biological Target/Application | Reference |
| 2,8-Diazaspiro[4.5]decanes | Glycoprotein IIb-IIIa Antagonists (Antiplatelet) | [12] |
| 1,9-Diazaspiro[5.5]undecanes | Treatment of obesity, pain, and immune disorders | [10] |
| Dispirotripiperazines | Antiviral and anticancer agents | [13] |
| Diazaspiro[3.4]octanes | Antimalarial agents | [14] |
| 1-Thia-4-azaspiro[4.5]decanes | Anticancer agents | [15] |
The development of these compounds underscores the power of scaffold-hopping and rational drug design, where the introduction of a diazaspiro core can lead to significant improvements in a drug candidate's profile.
IV. Conclusion and Future Outlook
From their conceptual beginnings with Adolf von Baeyer's work on spirocyclic nomenclature, diazaspiro compounds have evolved into a cornerstone of modern medicinal chemistry. The development of sophisticated synthetic methodologies has made these structurally complex molecules readily accessible, enabling their widespread exploration in drug discovery programs. Their unique three-dimensional architecture offers a powerful tool for medicinal chemists to overcome the limitations of traditional flat, aromatic scaffolds. As our understanding of the interplay between molecular structure and biological activity continues to deepen, the role of diazaspiro compounds in the development of next-generation therapeutics is poised to expand even further, promising new and improved treatments for a wide range of diseases.
References
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Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. Available at: [Link]
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Somanathan, R., et al. (1994). Convenient Synthesis of 1-Oxa-3,8-diazaspiro[1][7] Decan-2-ones. Synthetic Communications, 24(10), 1483-1488.
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Methodological & Application
Synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione: A Detailed Protocol and Application Guide
Introduction: The Significance of Spirohydantoins in Medicinal Chemistry
Spirohydantoins represent a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their rigid spirocyclic core provides a unique three-dimensional scaffold that can effectively present pharmacophoric groups in a defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. The hydantoin moiety itself is a well-known "privileged structure," appearing in a variety of approved drugs with diverse therapeutic applications, including anticonvulsant, antiarrhythmic, and anticancer agents.[1] The introduction of an amino group at the N-3 position of the hydantoin ring, as in 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, offers a valuable handle for further chemical modification, enabling the exploration of a wider chemical space for the development of novel therapeutics. This document provides a comprehensive guide to the synthesis of this promising scaffold, detailing a robust two-step protocol.
Synthetic Strategy Overview
The synthesis of this compound is approached via a two-step sequence. The first step involves the construction of the core spirohydantoin ring system, 1,3-diazaspiro[4.4]nonane-2,4-dione, through the well-established Bucherer-Bergs reaction. This is followed by a targeted N-amination of the hydantoin ring at the more nucleophilic N-3 position to introduce the desired amino functionality.
Caption: Overall synthetic route to the target compound.
Part 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from a ketone or aldehyde, an ammonium salt, and a cyanide source.[2] This one-pot synthesis is particularly effective for cyclic ketones like cyclopentanone, leading to the formation of the desired spirocyclic hydantoin scaffold.
Reaction Mechanism
The reaction proceeds through a series of equilibria. Initially, cyclopentanone reacts with ammonium carbonate to form an imine. Concurrently, cyanide ions, generated from potassium cyanide, attack the ketone to form a cyanohydrin. The key intermediate, an α-aminonitrile, is formed from the reaction of the imine with cyanide or the cyanohydrin with ammonia. Intramolecular cyclization of the α-aminonitrile, followed by rearrangement, yields the stable spirohydantoin product.[3]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 10.0 g (10.6 mL) | 0.119 |
| Potassium Cyanide (KCN) | 65.12 | 9.2 g | 0.141 |
| Ammonium Carbonate | 96.09 | 27.5 g | 0.286 |
| Ethanol (95%) | - | 100 mL | - |
| Water | - | 100 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine ammonium carbonate (27.5 g) and water (100 mL). Stir until the salt is fully dissolved.
-
Addition of Reactants: To the stirred solution, add 95% ethanol (100 mL) followed by cyclopentanone (10.0 g, 10.6 mL).
-
Heating: Heat the mixture to 60-65 °C in a water bath.
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (9.2 g) in 20 mL of water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Add the potassium cyanide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 60-65 °C.
-
Reaction Monitoring: Stir the reaction mixture at 60-65 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude product from hot water or ethanol to obtain pure 1,3-diazaspiro[4.4]nonane-2,4-dione as a white crystalline solid.
Part 2: N-Amination of 1,3-Diazaspiro[4.4]nonane-2,4-dione
The introduction of an amino group at the N-3 position of the hydantoin ring is achieved through electrophilic amination. The N-3 proton of the hydantoin is more acidic and therefore more readily deprotonated, rendering the corresponding nitrogen atom more nucleophilic than the N-1 nitrogen.[4] This regioselectivity allows for a targeted amination. Hydroxylamine-O-sulfonic acid (HOSA) is a suitable electrophilic aminating agent for this purpose.[5]
Proposed Reaction Mechanism
The N-3 nitrogen of the spirohydantoin, after deprotonation by a base, acts as a nucleophile and attacks the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, displacing the sulfate as a leaving group. A subsequent work-up quenches the reaction and provides the desired this compound.
Caption: Proposed mechanism for the N-amination of the spirohydantoin.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Diazaspiro[4.4]nonane-2,4-dione | 154.17 | 5.0 g | 0.032 |
| Potassium Hydroxide (KOH) | 56.11 | 1.8 g | 0.032 |
| Hydroxylamine-O-sulfonic acid (HOSA) | 113.09 | 4.0 g | 0.035 |
| Dimethylformamide (DMF) | - | 50 mL | - |
| Water | - | As needed | - |
Procedure:
-
Preparation of the Hydantoin Salt: In a 250 mL round-bottom flask, dissolve 1,3-diazaspiro[4.4]nonane-2,4-dione (5.0 g) in anhydrous dimethylformamide (50 mL). To this solution, add powdered potassium hydroxide (1.8 g) in portions while stirring under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 1 hour to ensure complete salt formation.
-
Amination: In a separate flask, dissolve hydroxylamine-O-sulfonic acid (4.0 g) in 20 mL of DMF. Caution: HOSA can be corrosive and should be handled with care. Add the HOSA solution dropwise to the stirred suspension of the hydantoin salt at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation:
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretching vibrations).
-
Melting Point: To assess the purity of the crystalline products.
Safety Precautions
-
Potassium Cyanide: This reagent is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Hydroxylamine-O-sulfonic acid: This compound is corrosive. Avoid contact with skin and eyes.
-
General Precautions: Handle all chemicals with care, and use appropriate personal protective equipment. Perform all reactions in a well-ventilated fume hood.
Conclusion and Future Perspectives
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The Bucherer-Bergs reaction offers an efficient entry to the spirohydantoin core, while the proposed electrophilic N-amination provides a means to install the versatile amino functionality. This key intermediate opens up a plethora of possibilities for the synthesis of diverse libraries of spirohydantoin derivatives for screening in various drug discovery programs. The amino group can be readily derivatized to introduce a wide range of substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. The continued exploration of this and related spirohydantoin scaffolds holds significant promise for the development of novel therapeutic agents.
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Taylor & Francis. (n.d.). Chloramine-t – Knowledge and References. Retrieved from [Link]
- U.S. Patent No. 4,737,354. (1988).
- Ye, F., et al. (2021). Chemical reactions between CEES and chloramine T.
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Application Notes & Protocols for Spirohydantoin Scaffolds: A Guide Focused on the Synthesis and Potential Utility of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Disclaimer: Direct experimental protocols and application data for 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione are not available in the peer-reviewed scientific literature as of the latest search. This guide provides a scientifically grounded, hypothetical framework for its synthesis based on established methods for structurally related compounds. All protocols are intended for informational purposes and must be adapted and validated by qualified researchers in a controlled laboratory setting.
Introduction and Scientific Context
Spirocyclic systems, particularly those incorporating the hydantoin moiety (imidazolidine-2,4-dione), are of significant interest in medicinal chemistry and drug development.[1] The rigid, three-dimensional architecture of spiro-compounds provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] The hydantoin ring itself is a well-established pharmacophore found in various approved drugs.[3]
The specific compound, this compound (Molecular Formula: C₇H₁₁N₃O₂, Molecular Weight: 169.18 g/mol ), combines a spiro[4.4]nonane framework with an N-amino hydantoin core.[4] While its biological activity is undocumented, its structural motifs suggest potential applications as a novel scaffold for creating libraries of compounds for screening against various therapeutic targets. This document outlines a plausible synthetic strategy and discusses potential research applications based on analogous structures.
Core Synthetic Strategy: A Hypothetical Two-Stage Approach
The synthesis of the target compound can be logically divided into two primary stages:
-
Stage 1: Synthesis of the Spirohydantoin Core. Construction of the parent 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold.
-
Stage 2: N-Amination. Introduction of the amino group at the N-3 position of the hydantoin ring.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-stage synthetic workflow.
Detailed Protocols (Hypothetical)
PART A: Protocol for Synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione
This protocol is adapted from the well-established Bucherer-Bergs reaction, a reliable method for synthesizing hydantoins from ketones.[5][6]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity |
| Cyclopentanone | C₅H₈O | 84.12 | - | 10.0 g |
| Potassium Cyanide | KCN | 65.12 | - | 8.5 g |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | - | 25.0 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | 100 mL |
| Deionized Water | H₂O | 18.02 | - | 100 mL |
| Hydrochloric Acid | HCl | 36.46 | 6 M | As needed |
Instrumentation:
-
Pressure-rated reaction vessel or sealed tube
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL pressure-rated flask, combine cyclopentanone (10.0 g, 119 mmol), potassium cyanide (8.5 g, 130 mmol), and ammonium carbonate (25.0 g, 260 mmol).
-
Causality Note: Ammonium carbonate serves as the source for both ammonia and carbon dioxide, while potassium cyanide provides the nitrile group necessary for the hydantoin ring formation. Cyclopentanone is the ketone precursor that will form the spirocyclic system.[6]
-
-
Solvent Addition: Add a 1:1 mixture of 95% ethanol (100 mL) and deionized water (100 mL) to the flask. Seal the vessel securely.
-
Expert Insight: The ethanol/water mixture is crucial for dissolving the reactants and facilitating the reaction. The sealed vessel is necessary to contain the ammonia generated in situ and to allow the reaction to proceed at elevated temperatures.
-
-
Heating & Reaction: Place the vessel in a heating mantle on a stirrer plate. Heat the mixture to 60-65 °C with vigorous stirring for 18-24 hours.
-
Cooling and Workup: After the reaction period, cool the vessel to room temperature, and then chill in an ice bath. CAUTION: The vessel may be under pressure. Vent carefully in a fume hood.
-
Acidification: Once cooled, slowly acidify the reaction mixture to pH 1-2 by the dropwise addition of 6 M HCl. This step should be performed in an ice bath to control any exotherm.
-
Causality Note: Acidification protonates the intermediate hydantoin salt, causing the final product to precipitate out of the aqueous solution.
-
-
Isolation: A white precipitate should form upon acidification. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol. Recrystallize the solid from hot ethanol or water to obtain pure 1,3-diazaspiro[4.4]nonane-2,4-dione. Dry the product under vacuum.
PART B: Protocol for N-Amination (Conceptual)
The introduction of an amino group onto a hydantoin nitrogen is less commonly documented. A potential route involves electrophilic amination. The following is a conceptual outline that requires significant experimental optimization.
Step-by-Step Procedure:
-
Deprotonation: Dissolve the parent spirohydantoin (1 equivalent) in a suitable aprotic solvent (e.g., DMF). Add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Causality Note: The base is required to deprotonate one of the hydantoin nitrogens, forming a nucleophilic anion. The N-3 position is generally more acidic and sterically accessible.
-
-
Amination: Once deprotonation is complete (cessation of H₂ gas evolution), add a solution of an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (1.2 equivalents), dropwise at 0 °C.
-
Reaction & Quenching: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product would require purification by column chromatography.
Safety and Handling
Extreme caution must be exercised, particularly during the Bucherer-Bergs synthesis.
-
Potassium Cyanide (KCN): Highly toxic and fatal if swallowed, inhaled, or absorbed through the skin.[7] ALWAYS handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas. All workup procedures must be conducted in a fume hood.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon).
-
General Precautions: Wear appropriate personal protective equipment (PPE) at all times. Consult the Safety Data Sheet (SDS) for all reagents before use.
Potential Applications in Research & Drug Discovery
While no specific activity has been reported for the title compound, its structure is analogous to other spirohydantoins that have been investigated for various therapeutic applications. The introduction of the N-amino group provides a handle for further derivatization, making it a potentially valuable scaffold for building chemical libraries.
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Application Notes & Protocols: 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione as a Versatile Pharmaceutical Intermediate
Abstract and Significance
The spirohydantoin motif is a privileged scaffold in modern medicinal chemistry, valued for its rigid, three-dimensional geometry that allows for precise spatial presentation of pharmacophoric elements. This structure is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer and metabolic disorders.[1][2][3] Specifically, 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione emerges as a highly valuable building block. Its spirocyclic core, derived from cyclopentane, provides conformational restriction and introduces sp³-rich character, a desirable trait for improving the physicochemical properties of drug candidates.[4] The key feature of this intermediate is the primary amine at the N-3 position of the hydantoin ring. This amine serves as a versatile and reactive handle for subsequent chemical modifications, enabling the straightforward generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis, characterization, and exemplary derivatization of this intermediate for researchers in drug discovery and development.
Physicochemical Properties and Safety Data
Compound Profile
The fundamental properties of this compound are summarized below. Experimental values such as melting point and solubility should be determined empirically upon synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₁₁N₃O₂ | [5] |
| Molecular Weight | 169.18 g/mol | [5] |
| CAS Number | Not available | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | To be determined experimentally | - |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF (Predicted) | - |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[8]
-
Inhalation/Contact: Avoid breathing dust. May cause skin, eye, and respiratory irritation.[9] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry place away from strong oxidizing agents, acids, and bases.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol 1: Synthesis of this compound
Principle of Synthesis
This protocol details a modified Bucherer-Bergs reaction, a robust and well-established method for synthesizing hydantoins from a carbonyl compound.[10] In this variation, cyclopentanone undergoes a one-pot, multi-component reaction with potassium cyanide and hydrazine carbonate (a stable source of hydrazine and carbon dioxide). The reaction proceeds through the formation of an aminonitrile intermediate, which subsequently cyclizes upon heating to form the desired spirohydantoin ring system. The use of hydrazine as the amine source directly installs the required 3-amino functionality.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Materials and Reagents
-
Cyclopentanone (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) (Caution: Highly Toxic)
-
Hydrazine Carbonate (1.5 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydrazine carbonate (1.5 eq) to a 1:1 mixture of ethanol and water (100 mL). Stir until mostly dissolved.
-
Addition of Reactants: To the stirring solution, add cyclopentanone (1.0 eq). Allow the mixture to stir for 15 minutes at room temperature.
-
Cyanide Addition (CRITICAL STEP): In a well-ventilated fume hood, carefully add potassium cyanide (1.2 eq) to the reaction mixture in portions. CAUTION: KCN is extremely toxic. Handle with extreme care and have a cyanide antidote kit available. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclopentanone spot has been consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly and carefully acidify the mixture to pH ~2 by adding concentrated HCl dropwise. CAUTION: This step will generate toxic HCN gas. Perform this exclusively in an efficient fume hood.
-
A white precipitate should form upon acidification. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a white crystalline solid.
-
Expected Yield: 65-75%.
-
Protocol 2: Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic methods should be employed. The expected results are tabulated below, based on the known spectral data of similar spirohydantoin structures.[11][12]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation, proton environment | - Multiplets at ~1.6-2.0 ppm (8H, cyclopentyl protons). - Broad singlet at ~4.5-5.5 ppm (2H, -NH₂). - Broad singlet at ~7.5-8.5 ppm (1H, hydantoin N-H). |
| ¹³C NMR | Carbon skeleton confirmation | - Signals at ~25-40 ppm (cyclopentyl carbons). - Signal at ~70-75 ppm (spiro carbon C5). - Two distinct signals at ~155-160 ppm (C2 carbonyl) and ~175-180 ppm (C4 carbonyl). |
| IR Spectroscopy | Functional group identification | - Sharp peaks at ~3300-3400 cm⁻¹ (N-H stretch, primary amine). - Broader peak at ~3200 cm⁻¹ (N-H stretch, hydantoin). - Strong, distinct peaks at ~1710 cm⁻¹ and ~1770 cm⁻¹ (C=O stretches). |
| LC-MS | Purity assessment & mass verification | - A single major peak in the chromatogram indicating high purity. - Mass spectrum showing the [M+H]⁺ ion at m/z = 170.1. |
Application Note: Derivatization for SAR Exploration
Concept
The primary amine at the N-3 position is a nucleophilic site ideally suited for a wide range of chemical transformations. This allows for the rapid synthesis of an amide library, where the R-group can be systematically varied to probe the structure-activity relationship (SAR) of a potential drug candidate. This approach is highly effective in optimizing properties such as target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This strategy has been successfully used to develop potent inhibitors for targets like p300/CBP histone acetyltransferases.[2][13]
Derivatization Workflow Diagram
Caption: General workflow for N-3 acylation of the intermediate.
Protocol: Synthesis of a 3-Acylamino Derivative (General Procedure)
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq). Cool the mixture to 0°C in an ice bath.
-
Acylation: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. If using DCM, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.
Conclusion
This compound is a synthetically accessible and highly versatile intermediate. Its sp³-rich spirocyclic core offers a favorable structural foundation for drug design, while the N-3 amino group provides a convenient attachment point for building molecular diversity. The protocols outlined herein provide a reliable pathway for the synthesis, characterization, and subsequent derivatization of this compound, positioning it as a valuable tool for medicinal chemists aiming to develop novel therapeutics.
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Synthesis and antibacterial activity of some fused and spiro imidazolidine derivatives. ResearchGate. (2025). [Link]
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Czestkowski, W., et al. Synthesis and biological evaluation of mono- and tri-heterocyclic azole derivatives as anticancer agents. Sciforum. (2020). [Link]
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Synthesis and Structural Characterization of Spiro(fluorene-9,4'-imidazolidine)-2',5'-dione and (9H-Fluorene-9-yl)urea. ResearchGate. (2008). [Link]
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5'-oxospiro3 (fluorene-9,4'-imidazolidine)-2'-thione. Preprints.org. (2024). [Link]
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Ji, Z., et al. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC - NIH. (2021). [Link]
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Ji, Z., et al. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. (2021). [Link]
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Ji, Z., et al. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. (2021). [Link]
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Devita, R. J., et al. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). PubMed. (2003). [Link]
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Caillet, J., et al. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed. (1980). [Link]
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Singh, G., et al. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. NIH. (2022). [Link]
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Synthesis of 3-Amino-8-hydroxy-1,6-dioxo-4-cyano-2,7-diazaspiro[4.4]non-3-en-2-ides Ammonium Salts. ResearchGate. (2015). [Link]
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Gala, J., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (2021). [Link]
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Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. [Link]
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4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. MySkinRecipes. [Link]
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Ma, Y. J., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central. (2023). [Link]
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Fouquet, E., et al. Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. (2021). [Link]
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Synthesis of dipeptides from N-hydroxy-3-azaspiro[5][5]undecane-2,4-dione activated α-amino acids. ResearchGate. (2007). [Link]
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Tzani, A., et al. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. (2022). [Link]
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Forró, E., et al. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. (2021). [Link]
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Mironov, M. A., et al. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. (2021). [Link]
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MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. (2026). [Link]
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Safety Data Sheet: 1,3-Diaminopropane. Chemos GmbH&Co.KG. [Link]
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1,3-Diazaspiro[4.4]non-1-en-4-one. PubChem. [Link]
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1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(2-hydroxyethyl)-. PubChem. [Link]
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Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. ResearchGate. (2008). [Link]
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Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. (2010). [Link]
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Olson, G. L., et al. Synthesis and characterization of pseudopeptide bradykinin B2 receptor antagonists containing the 1,3,8-triazaspiro[4.5]decan-4-one ring system. PubMed. (1996). [Link]
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Application Notes and Protocols for the Evaluation of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione Derivatives as Anticonvulsant Agents
Introduction: The Quest for Novel Anticonvulsants
Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects millions of people worldwide.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are resistant to current treatments, highlighting the urgent need for new, more effective anticonvulsant therapies.[1][2] The drug discovery process for novel anticonvulsants heavily relies on preclinical experimental models that allow for the screening of compounds and investigation of their mechanisms of action.[1][2]
Spiro-compounds, characterized by their unique three-dimensional structures, have emerged as a promising scaffold in medicinal chemistry. Specifically, spirohydantoin derivatives, such as the 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione core, have garnered attention for their potential anticonvulsant properties. This guide provides a comprehensive overview of the protocols and methodologies for synthesizing and evaluating the anticonvulsant activity of this class of compounds, intended for researchers and professionals in the field of drug development.
Synthesis of this compound Derivatives
The synthesis of the spirohydantoin scaffold is a critical first step. A common and effective method is a variation of the Bucherer-Bergs reaction. This one-pot, multi-component reaction is efficient for creating the desired 1,3-diazaspiro[4.4]nonane-2,4-dione core from a corresponding ketone.
Protocol 1: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
This protocol is adapted from a standard procedure for synthesizing a related spirohydantoin and illustrates the fundamental reaction.[3]
Rationale: This reaction involves the addition of a cyanide source and an ammonium salt to a ketone, followed by intramolecular cyclization to form the hydantoin ring. The use of ammonium carbonate provides both the ammonia and carbonate ions required for the reaction.
Materials:
-
3-Ketotetrahydrofuran
-
Ammonium carbonate
-
Potassium cyanide
-
Ethanol
-
Water
-
2 N Hydrochloric acid
Procedure:
-
Prepare a solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water.
-
Add 10.0 g of 3-ketotetrahydrofuran to the ammonium carbonate solution.
-
Heat the resulting mixture to 55°C.
-
Dropwise, add a solution of 6.3 g of potassium cyanide in 15 ml of water to the heated mixture.
-
Stir the reaction mixture at 55°C for 18 hours.
-
After the reaction is complete, evaporate the mixture in vacuo to dryness to obtain a residue.
-
Dissolve the residue in a minimum amount of water.
-
Acidify the solution with 2 N hydrochloric acid, which will cause the product to precipitate.
-
Cool the mixture to facilitate precipitation and filter to collect the first crop of the product.
-
Concentrate the filtrate and cool to obtain a second crop.
-
Combine the crops and recrystallize from ethanol to obtain the purified 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[3]
To synthesize various derivatives, the starting ketone can be modified, or further reactions can be performed on the amino group of the resulting spiro-compound.
In Vivo Evaluation of Anticonvulsant Activity
Preclinical evaluation of anticonvulsant candidates relies on a battery of well-established in vivo models in rodents.[4] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most widely used primary screening assays, predicting efficacy against generalized tonic-clonic and absence seizures, respectively.[4][5][6]
Experimental Workflow for Anticonvulsant Screening
Caption: High-level workflow from synthesis to SAR analysis.
Protocol 2: Maximal Electroshock (MES) Seizure Test
Rationale: The MES test identifies compounds that prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures.[4][7] The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
Materials:
-
Male Swiss mice (or other appropriate rodent strain)
-
Corneal electrodes
-
Pulse generator/electroshock apparatus
-
Test compound and vehicle control (e.g., 0.5% methylcellulose)
-
Saline solution with a local anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) to the mice.
-
At the time of predicted peak effect (typically 30-60 minutes post-injection), apply a drop of the saline/anesthetic solution to the eyes of each mouse to ensure good electrical contact and minimize pain.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of the tonic hind limb extension.
-
Abolition of the tonic hind limb extension is considered protection.
-
Test multiple dose levels to determine the median effective dose (ED50).
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Rationale: The scPTZ test is used to identify compounds that raise the seizure threshold, a property of drugs effective against absence seizures.[4][6][7] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures.
Materials:
-
Male Swiss mice
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle control
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle control i.p. to the mice.
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures in control animals (convulsant dose 97, or CD97).
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the presence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
Absence of clonic seizures during the observation period is considered protection.
-
Determine the ED50 from data at various dose levels.
Protocol 4: Rotarod Neurotoxicity (TOX) Test
Rationale: It is crucial to assess whether the anticonvulsant effect of a compound is due to specific activity or a non-specific motor impairment. The rotarod test evaluates motor coordination and is a common measure of neurotoxicity.[5]
Materials:
-
Male Swiss mice
-
Rotarod apparatus (e.g., 1-inch diameter rod, rotating at 6 rpm)
Procedure:
-
Train the mice on the rotarod for a set period (e.g., 1-2 minutes) until they can remain on the rotating rod.
-
Administer the test compound or vehicle control i.p.
-
At the time of predicted peak effect, place the mice on the rotarod.
-
Record the time each animal remains on the rod, up to a maximum of 1 or 2 minutes.
-
An inability to remain on the rod for the predetermined time is indicative of motor impairment.
-
The median toxic dose (TD50) is the dose at which 50% of the animals fail the test.
Structure-Activity Relationship (SAR) of Spirohydantoin Derivatives
Systematic studies on related spiro-compounds have revealed key structural features that influence their anticonvulsant activity.[8][9]
-
Spiro-Ring System: The size and nature of the cycloalkyl ring fused to the hydantoin core are critical. For instance, in 2-azaspiro[4.4]nonane-1,3-dione derivatives (containing a cyclopentane ring), activity is often pronounced.[5][8] Altering this to a cyclohexane (2-azaspiro[4.5]decane-1,3-dione) can modify the potency and activity profile.[5][8]
-
Substituents on the Aromatic Ring: When an N-phenylamino group is present, the substitution pattern on the phenyl ring significantly impacts activity.
-
Linker between Imide and Phenyl Ring: The nature of the linker (e.g., a direct N-N bond in N-aminophenyl derivatives vs. a methylene bridge in N-benzyl derivatives) influences the conformational flexibility and overall activity of the molecule.[5]
Table 1: SAR Summary for Spirohydantoin Derivatives
| Structural Modification | Effect on Anticonvulsant Activity | Reference |
| Spiro-ring: Cyclopentane vs. Cyclohexane | Potency and activity profile (MES vs. scPTZ) are altered.[5][8] | [8],[5] |
| Phenyl Ring Substitution: Halogens, -CF3 | Generally increases anticonvulsant activity.[9][10] | [10],[9] |
| Phenyl Ring Substitution: Methyl group | Position-dependent; N-(4-methylphenyl) derivatives can be highly potent.[8] | [8] |
| Linker: N-Amino vs. N-Benzyl | N-aminophenyl derivatives often show high potency.[5] | [5] |
Proposed Mechanism of Action
While the precise mechanisms for this compound derivatives are still under investigation, their activity in the MES and scPTZ models suggests interactions with common targets of established AEDs.[11][12] The primary mechanisms of action for many anticonvulsants involve the modulation of voltage-gated ion channels or the enhancement of GABAergic inhibition.[12]
-
Blockade of Voltage-Gated Sodium Channels: This is a hallmark of drugs effective in the MES test, such as phenytoin and carbamazepine.[13] These drugs stabilize the inactive state of the sodium channel, preventing the high-frequency neuronal firing associated with seizure propagation.[13]
-
Modulation of Calcium Channels: Inhibition of T-type calcium channels is a mechanism for drugs effective against absence seizures (scPTZ model).[13]
-
Enhancement of GABAergic Neurotransmission: Increasing the effects of the inhibitory neurotransmitter GABA, either by acting on GABA-A receptors or by inhibiting GABA metabolism, can suppress seizure activity.[12]
Given that many spirohydantoin derivatives show strong protection in the MES test, a primary hypothesis is their interaction with voltage-gated sodium channels.
Proposed Interaction with Voltage-Gated Sodium Channel
Caption: Proposed mechanism involving stabilization of the inactive state of sodium channels.
Quantitative Data on Anticonvulsant Activity
The following table summarizes representative data for novel spiroimidazolidinone derivatives, demonstrating the potency observed in this class of compounds.
Table 2: Anticonvulsant Activity of Representative Spiroimidazolidinone Derivatives
| Compound | MES ED50 (mmol/kg) | scPTZ ED50 (mmol/kg) | Neurotoxicity TD50 (mmol/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 8a | >0.09 (100% protection at 0.09) | >0.3 | >0.3 | >3.3 (scPTZ) | [6],[14] |
| 8w | >0.3 | 0.012 | >0.3 | >25 | [6],[14] |
| Phenobarbital | 0.09 | 0.06 | 0.29 | 4.8 (scPTZ) | [6],[14] |
| Ethosuximide | >2.12 | 1.0 | 4.9 | 4.9 | [6],[14] |
Data adapted from studies on 1,3-diazaspiro[4.5]decan-4-ones, a closely related scaffold.[6],[14] Note the high potency of compound 8w in the scPTZ screen, significantly exceeding that of the reference drugs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticonvulsant agents. The synthetic accessibility and the potential for chemical modification allow for extensive structure-activity relationship studies. The protocols outlined in this guide provide a robust framework for the synthesis, in vivo screening, and preliminary mechanistic evaluation of these compounds. Further investigation into their specific molecular targets will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.
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Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). Available from: [Link]
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Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612-620. Available from: [Link]
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Obniska, J., et al. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Il Farmaco, 61(11), 912-919. Available from: [Link]
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Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 549-556. Available from: [Link]
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Abdel-Aziz, A. A., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(7), 467-479. Available from: [Link]
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ResearchGate. (2005). Synthesis, Physicochemical and Anticonvulsant Properties of N-Benzyl and N-Aminophenyl Derivatives of 2-Azaspiro[4.4]nonane and [4.5]Decane-1,3-dione. Part 1. Available from: [Link]
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Kumar, A., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2893-2897. Available from: [Link]
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Woodbury, D. M. (1982). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Advances in Neurology, 34, 369-381. Available from: [Link]
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Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40. Available from: [Link]
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ResearchGate. (2003). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Available from: [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available from: [Link]
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ResearchGate. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Available from: [Link]
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ResearchGate. (2014). Synthesis of 3-Amino-8-hydroxy-1,6-dioxo-4-cyano-2,7-diazaspiro[4.4]non-3-en-2-ides Ammonium Salts. Available from: [Link]
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Neuroprotective agent synthesis from 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
## Application Notes & Protocols: Synthesis of Novel Neuroprotective Agents from 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential neuroprotective agents derived from the versatile starting material, this compound. We will delve into the strategic design and practical execution of synthetic pathways, emphasizing the rationale behind key experimental choices and offering detailed, step-by-step protocols. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for the exploration of novel chemical entities with therapeutic potential in neurodegenerative diseases. Spiro compounds, in general, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]
Introduction: The Therapeutic Promise of Spirohydantoin Derivatives
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant and growing global health challenge. A key pathological feature in many of these conditions is excitotoxicity, a process where excessive stimulation of neuronal receptors by the neurotransmitter glutamate leads to cell damage and death. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in this process.[4][5] Consequently, antagonists of the NMDA receptor are a major focus of neuroprotective drug discovery.[4][5][6][7]
The spirohydantoin scaffold, specifically the this compound core, has emerged as a privileged structure in the design of NMDA receptor antagonists. Its rigid, three-dimensional conformation allows for precise orientation of pharmacophoric features, enabling high-affinity interactions with specific binding sites on the receptor. This guide will focus on the synthetic elaboration of this core to generate novel derivatives with potential neuroprotective activity.[8][9][10]
Strategic Approach to Synthesis
Our synthetic strategy centers on the functionalization of the primary amino group of this compound. This nucleophilic handle serves as an ideal attachment point for a variety of side chains and pharmacophoric groups, allowing for systematic exploration of the structure-activity relationship (SAR). The overall workflow is depicted below.
Figure 2: Workflow for acylation reaction.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Amount (mmol) |
| This compound | 1.0 | 169.18 | 1.69 | 10 |
| 4-Chlorobenzoyl Chloride | 1.1 | 175.01 | 1.93 | 11 |
| Triethylamine | 1.5 | 101.19 | 2.1 mL | 15 |
| Dichloromethane (DCM) | - | - | 50 mL | - |
Procedure:
-
Dissolve this compound in 50 mL of dry DCM in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of a solution of 4-chlorobenzoyl chloride in 10 mL of DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Rationale: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction, preventing protonation of the starting amine. The reaction is performed at 0 °C initially to control the exothermicity of the acylation.
Characterization and In Vitro Evaluation
All synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds, which should typically be >95% for biological testing.
Once characterized, the neuroprotective effects of the synthesized compounds can be assessed using various in vitro assays. A common primary screen involves challenging primary neuronal cultures or neuronal cell lines (e.g., PC12 cells) with an excitotoxic insult, such as glutamate, in the presence and absence of the test compounds. [1]Cell viability can be quantified using assays like the MTT assay. [1]
Conclusion
The this compound scaffold provides a fertile starting point for the development of novel neuroprotective agents. [11][12][13][14]The synthetic protocols detailed in this guide offer a robust framework for accessing a diverse library of derivatives. Through systematic functionalization and subsequent biological evaluation, it is anticipated that new lead compounds can be identified for further optimization in the challenging but critical quest for effective treatments for neurodegenerative diseases.
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Guzman, A. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23653-23673. [Link]
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Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]
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Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
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Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
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Montazeri, M., et al. (2018). Spirohydantoins and 1,2,4-triazole-3-carboxamide derivatives as inhibitors of histone deacetylase: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 146, 79-92. [Link]
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Wikipedia. Bucherer–Bergs reaction. [Link]
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Zagorska, A., et al. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]
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Martinez-Perez, C., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23653-23673. [Link]
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Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-32. [Link]
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Ostrovskaya, R. U., et al. (2000). Neurochemical mechanisms of the cerebroprotective action of spiro[indole-3,1'-pyrrol [3,4-с] pyrrol] derivative. Bulletin of Experimental Biology and Medicine, 130(10), 971-974. [Link]
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N'Zué, K. F., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. MalariaWorld Journal, 15(1), e1-e10. [Link]
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Lavilla, R., et al. (2007). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm, 2(6), 529-533. [Link]
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Faden, A. I., et al. (2001). Synthesis and biological activity of novel neuroprotective diketopiperazines. Journal of Medicinal Chemistry, 44(18), 2900-2907. [Link]
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Kumar, S., et al. (2020). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry, 12(1), 29-43. [Link]
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Martinez-Perez, C., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23653-23673. [Link]
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Hernandez-Perez, O. R., et al. (2023). Unraveling the Neuroprotective Effect of Natural Bioactive Compounds Involved in the Modulation of Ischemic Stroke by Network Pharmacology. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Tricklebank, M. D., et al. (1994). Sensitive and rapid behavioral differentiation of N-methyl-D-aspartate receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 268(1), 397-404. [Link]
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Kumar, A., et al. (2018). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 9(6), 534-539. [Link]
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Application Notes and Protocols for the Antimicrobial Screening of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Spirocyclic compounds, particularly those incorporating the hydantoin moiety, represent a promising class of heterocyclic structures for drug development due to their diverse biological activities. This document provides a comprehensive guide for the initial antimicrobial screening of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione , a unique spirohydantoin derivative. While specific biological data for this compound is not yet extensively documented in public literature, its structural alerts, such as the amino group and the diazaspiro[4.4]nonane-2,4-dione core, suggest its potential as a bioactive agent. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for determining antimicrobial efficacy and preliminary safety profiling. The methodologies described herein are based on internationally recognized standards and are intended to provide a robust framework for the preliminary evaluation of this and other novel compounds.
Introduction: The Rationale for Screening Spirohydantoins
Spirohydantoins are a fascinating class of compounds in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets. The 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold is of particular interest. While the parent compound is a known chemical entity, the addition of an amino group at the 3-position introduces a key functional group that can significantly influence its biological properties, including its potential as an antimicrobial agent. The amino group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with microbial enzymes or cellular structures.
The screening strategy outlined in this document is a critical first step in the drug discovery pipeline. It is designed to answer two fundamental questions:
-
Does this compound exhibit inhibitory activity against a representative panel of pathogenic microorganisms?
-
What is the preliminary safety profile of the compound with respect to mammalian cells?
The protocols provided are based on established methods for determining the Minimum Inhibitory Concentration (MIC) and include crucial cytotoxicity assays to assess the compound's therapeutic potential.[1][2]
Materials and Reagents
Test Compound
-
This compound (Purity ≥95%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Microbial Strains (Representative Panel)
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Yeast:
-
Candida albicans (e.g., ATCC 90028)
-
Media and Buffers
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA)
-
Sabouraud Dextrose Agar/Broth
-
Phosphate-Buffered Saline (PBS), sterile
-
0.5 McFarland turbidity standard
Cell Culture (for Cytotoxicity)
-
Human embryonic kidney 293 (HEK293) cells or other suitable mammalian cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
Reagents for Assays
-
Resazurin sodium salt
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Triton X-100 (for positive control in cytotoxicity assays)
Experimental Protocols
Preparation of Test Compound Stock Solution
The initial preparation of the test compound is a critical step that can influence the accuracy and reproducibility of the screening results.
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in sterile DMSO to create a stock solution of 10 mg/mL. Causality: DMSO is used as it is a common solvent for organic compounds and is generally tolerated by both microbial and mammalian cells at low concentrations.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]
-
Microbial Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
-
Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, Sabouraud for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions in a 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
In the first well of each row, add 100 µL of the compound stock solution, and mix well to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin for bacteria or fluconazole for yeast) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[3]
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.
-
To enhance the reading, 20 µL of 0.01% resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[1]
-
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 256 | Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | 0.5 - 256 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | 0.5 - 256 | Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A | 0.5 - 256 | Fluconazole | [Insert Data] | [Insert Data] |
Cytotoxicity Assessment: MTT Assay
It is crucial to determine if the antimicrobial activity of a novel compound is due to specific inhibition of microbial pathways or general cytotoxicity.[4][5][6] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
-
Cell Seeding:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells per well in 100 µL of complete medium (DMEM with 10% FBS).
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., 1% Triton X-100).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
| Cell Line | Compound Concentration Range (µg/mL) | Exposure Time (hours) | IC₅₀ of this compound (µg/mL) |
| HEK293 | 0.5 - 256 | 24 | [Insert Data] |
| HEK293 | 0.5 - 256 | 48 | [Insert Data] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the screening process.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Kinase inhibition assay with diazaspiro[4.4]nonane derivatives
Application Note & Protocol
Topic: High-Throughput Screening and Potency Determination of Diazaspiro[4.4]nonane Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.
Senior Application Scientist: Dr. Gemini
Executive Summary: The Strategic Value of Diazaspiro[4.4]nonane Scaffolds in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a causal factor in a multitude of diseases, most notably cancer and inflammatory disorders.[3] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of therapeutic research.[1]
The diazaspiro[4.4]nonane scaffold has emerged as a "privileged structure" in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique advantage over traditional flat, aromatic structures.[4] This constrained geometry can enhance binding affinity and, crucially, improve selectivity for the target kinase's ATP-binding pocket, thereby reducing off-target effects.[4][5] Recent studies on related diazaspiro-decanone derivatives have demonstrated their potential to yield potent inhibitors against therapeutically relevant kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[6][7]
This document provides a comprehensive guide to characterizing novel diazaspiro[4.4]nonane derivatives. We will detail a robust, high-throughput biochemical assay protocol using luminescence-based detection, explain the scientific rationale behind key steps, and provide a framework for data analysis and interpretation.
Assay Selection: Why a Luminescence-Based ADP Detection Method is Superior for Screening
Choosing the right assay platform is critical for generating reliable and reproducible data. While several methods exist, they come with distinct advantages and limitations.
-
Radiometric Assays: Traditionally considered the "gold standard" for their direct measurement of phosphate transfer, these assays involve handling radioactive isotopes (e.g., ³²P-ATP), which poses significant safety, regulatory, and disposal challenges.[8][9]
-
Fluorescence-Based Assays: Techniques like TR-FRET and Fluorescence Polarization are homogenous and suitable for HTS.[3][10][11] However, they can be susceptible to interference from compounds that are themselves fluorescent or that quench fluorescence, leading to false positives or negatives.[11]
-
Luminescence-Based Assays: These assays have become the preferred method for HTS due to their high sensitivity, broad dynamic range, and low susceptibility to compound interference.[12][13][14]
For this application, we have selected the ADP-Glo™ Kinase Assay , a luminescence-based platform that indirectly measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][15] The signal generated is directly proportional to kinase activity, providing a straightforward and highly sensitive readout for inhibition.[16] This method is particularly well-suited for screening novel chemical entities like diazaspiro[4.4]nonane derivatives.
The Scientific Principle of the ADP-Glo™ Kinase Assay
The assay's logic is based on a two-stage reaction system that links kinase activity to a robust luminescent signal. The causality is direct: the more ADP produced by the kinase, the more light is generated. An effective inhibitor will block ADP production, leading to a decrease in luminescence.
The process unfolds in two primary steps following the initial kinase reaction:
-
Kinase Reaction Termination & ATP Depletion: The ADP-Glo™ Reagent is added. This formulation has two functions: it stops the kinase reaction (typically via chelation of Mg²⁺), and its ATPase activity depletes all remaining, unconsumed ATP from the well. This step is critical to ensure that the final luminescent signal originates only from the ADP produced by the target kinase.[14][17]
-
ADP Conversion & Luminescence Generation: The Kinase Detection Reagent is added. This reagent contains enzymes that catalyze the conversion of the previously generated ADP back into ATP. This newly synthesized ATP then acts as the substrate for a highly stable luciferase, which generates a sustained, "glow-type" luminescent signal.[13][14]
The elegance of this system lies in its ability to measure kinase activity even at very low substrate conversion rates, making it ideal for identifying inhibitors of varying potencies.[13]
Experimental Protocol: IC₅₀ Determination for a Diazaspiro[4.4]nonane Derivative
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) for a test compound against a target kinase (e.g., RIPK1).
Materials & Reagents
-
Target Kinase: Recombinant human RIPK1 (or other kinase of interest)
-
Kinase Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate
-
Test Compound: Diazaspiro[4.4]nonane derivative stock (e.g., 10 mM in 100% DMSO)
-
Positive Control Inhibitor: Staurosporine (1 mM in 100% DMSO)
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent)
-
ATP: 10 mM stock solution
-
Kinase Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA
-
Plates: White, opaque 384-well assay plates (low volume)
-
Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader
Detailed Step-by-Step Methodology
Self-Validation Checkpoint: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. The signal-to-background ratio (Positive Control Luminescence / Negative Control Luminescence) should be ≥ 5 for a valid assay.
Step 1: Preparation of Test Compound Dilution Series
-
Causality: A serial dilution is essential to generate a dose-response curve, which is required to calculate the IC₅₀. A 10-point, 1:3 dilution series is standard for achieving high-resolution curves.[18]
-
Procedure:
-
Create a 200 µM intermediate stock of the diazaspiro[4.4]nonane derivative by diluting the 10 mM stock in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit kinase activity.[19]
-
In a separate dilution plate, perform a 1:3 serial dilution starting from the 200 µM stock to generate 9 additional concentrations.
-
Prepare a "no inhibitor" control containing the same final DMSO concentration (e.g., 1%) in Kinase Assay Buffer.
-
Repeat for the Staurosporine positive control.
-
Step 2: Assay Plate Setup and Kinase/Inhibitor Pre-incubation
-
Causality: Pre-incubating the kinase with the inhibitor allows the compound to bind to the enzyme's active site before the competitive substrate (ATP) is introduced.[20] This is especially important for inhibitors with slow binding kinetics.
-
Procedure (all additions in a 384-well plate):
-
Add 2.5 µL of each inhibitor dilution (or control) to the appropriate wells.
-
Prepare a kinase solution in Kinase Assay Buffer at 2x the final desired concentration.
-
Add 2.5 µL of the 2x kinase solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of Kinase Assay Buffer to the negative control wells.
-
Mix gently on a plate shaker for 30 seconds.
-
Cover the plate and incubate for 15 minutes at room temperature.
-
Step 3: Initiation of the Kinase Reaction
-
Causality: The reaction is initiated by the addition of the ATP and substrate mixture. The ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure accurate determination of competitive inhibitor potency.
-
Procedure:
-
Prepare a 2x Substrate/ATP mixture in Kinase Assay Buffer.
-
Add 5 µL of this mixture to all wells to start the reaction. The total volume is now 10 µL.
-
Mix on a plate shaker for 30 seconds.
-
Cover the plate and incubate for 60 minutes at 30°C.
-
Step 4: ADP Detection
-
Procedure:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[18][21]
-
Mix on a plate shaker for 30 seconds.
-
Incubate for 40 minutes at room temperature to ensure complete depletion of ATP.[18]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate for 30-40 minutes at room temperature to allow the luminescent signal to stabilize.[21]
-
Step 5: Data Acquisition
-
Procedure:
-
Measure the luminescence of each well using a plate reader with an integration time of 0.5 to 1 second per well.
-
Data Analysis and Presentation
Data Normalization and IC₅₀ Calculation
-
Average Controls: Calculate the average luminescence for the positive control (0% inhibition, DMSO only) and negative control (100% inhibition, no enzyme).
-
Calculate Percent Inhibition: For each inhibitor concentration, normalize the data using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal, 4PL, variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[18]
Example Data Presentation
To assess the selectivity of a novel compound, it should be tested against a panel of related and unrelated kinases.
| Kinase Target | Diazaspiro[4.4]nonane Cmpd-1 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| RIPK1 (Target) | 92 | 8 |
| RIPK2 | 1,500 | 15 |
| Aurora Kinase A | >10,000 | 25 |
| EGFR | 8,500 | 12 |
| CDK2 | >10,000 | 45 |
Interpretation: In this hypothetical example, "Cmpd-1" shows potent activity against the intended target, RIPK1, with significantly weaker activity (>15-fold) against other kinases, indicating a favorable selectivity profile. Staurosporine, a known non-selective kinase inhibitor, is used as a control to validate the assay's performance against each kinase.[18]
Visualizing the Mechanism: Inhibition of the Necroptosis Pathway
Understanding how a potent and selective inhibitor interacts with cellular signaling pathways is the ultimate goal. For our example target, RIPK1, its kinase activity is a critical node in the necroptosis pathway, a form of programmed necrotic cell death implicated in inflammatory diseases.[6] An inhibitor of RIPK1 kinase activity is expected to block this pathway.
References
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Retrieved from [Link]
-
Zhang, J. H., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Jia, Y., et al. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Retrieved from [Link]
-
Turek-Etienne, T. C., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]
-
Vidugiriene, J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]
-
BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. ResearchGate. Retrieved from [Link]
-
Kar, S., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Retrieved from [Link]
-
Weng, Y., et al. (2023). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. ACS Publications. Retrieved from [Link]
-
Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Retrieved from [Link]
-
Galbraith, M. D., et al. (2019). Chemical inhibitors of transcription-associated kinases. PMC. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
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- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. ADP-Glo™ Kinase Assay [promega.com]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. ADP-Glo™ Kinase Assay Support - Carna Biosciences, Inc. [carnabio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Cellular Characterization of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and Related Spirohydantoin Compounds
Introduction: Unveiling the Therapeutic Potential of Spirohydantoin Scaffolds
The spirohydantoin scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties.[1] The unique three-dimensional architecture of these molecules provides a rigid framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. While research has highlighted the anticancer potential of some spirohydantoin derivatives, which can induce growth inhibition and apoptosis in cancer cells, the specific biological activities of many novel analogues, including 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, remain to be elucidated.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial cell-based characterization of this compound and other novel spirohydantoin compounds. The following protocols are designed to be a self-validating system, enabling the systematic evaluation of a compound's effects on cell health, proliferation, and programmed cell death. By following these detailed methodologies, researchers can generate robust and reproducible data to inform go/no-go decisions in the early stages of the drug discovery pipeline.[3][4][5]
Section 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability
A primary and critical step in the evaluation of any potential therapeutic agent is to determine its impact on cell viability and to characterize its cytotoxic effects.[3][6] These initial assays provide fundamental information on the dose-dependent response of cells to the compound and are essential for establishing a therapeutic window.[3][7]
Principle of Cytotoxicity and Viability Assays
Cell viability assays are indispensable tools in drug discovery for assessing the overall health of cells following exposure to a compound.[7] These assays measure various physiological parameters, such as metabolic activity or membrane integrity, to quantify the number of living cells in a population.[3] Conversely, cytotoxicity assays directly measure the degree to which a substance can cause cell damage or death, often by quantifying markers of membrane disruption or cell death pathways like apoptosis or necrosis.[6][8] A multi-parametric approach, combining both viability and cytotoxicity assays, is highly recommended to gain a comprehensive understanding of a compound's cellular impact.[9]
Experimental Workflow: Initial Compound Screening
The initial screening phase aims to determine the concentration range at which the test compound exhibits biological activity. This is typically achieved by treating a selected cell line with a serial dilution of the compound and measuring the cellular response after a defined incubation period.
Caption: General workflow for cell viability and cytotoxicity assays.
Protocol: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]
Materials:
-
Cells and compound as in the MTT assay
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
| Assay Parameter | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity of viable cells. | Measures membrane integrity by quantifying released LDH. |
| Endpoint | Cell viability | Cytotoxicity |
| Readout | Colorimetric (Absorbance) | Colorimetric or Fluorometric |
| Advantages | Well-established, cost-effective. | Directly measures cell death. |
| Considerations | Can be affected by changes in metabolic rate. | Less sensitive for non-necrotic cell death. |
Section 2: Delving Deeper - Cell Proliferation and Cell Cycle Analysis
Should the initial screening reveal a significant impact on cell viability, the next logical step is to investigate whether the compound inhibits cell proliferation or induces cell cycle arrest.[4][5]
Rationale for Proliferation and Cell Cycle Assays
Cell proliferation assays directly measure the rate of cell division, providing insights into a compound's cytostatic effects.[5] Cell cycle analysis, often performed using flow cytometry, determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11][12] An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression.[13]
Experimental Approach: Quantifying DNA Synthesis and Cell Cycle Distribution
A common method to assess cell proliferation is to measure the incorporation of a nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA.[14] For cell cycle analysis, cells are stained with a DNA-intercalating dye like propidium iodide (PI) and analyzed by flow cytometry.[12]
Caption: Workflow for cell proliferation and cell cycle analysis.
Protocol: EdU Incorporation Assay for Cell Proliferation
The EdU assay is a modern alternative to the BrdU assay, offering a more streamlined and sensitive method for detecting DNA synthesis.[14]
Materials:
-
Cells and test compound
-
Commercially available EdU flow cytometry assay kit (e.g., Click-iT™ EdU)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound for the desired duration.
-
EdU Labeling: Add EdU to the cell culture and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 1-2 hours).
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix using the fixative provided in the kit.
-
Permeabilization and Staining: Permeabilize the cells and perform the "click" reaction to conjugate a fluorescent azide to the incorporated EdU.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of EdU-positive (proliferating) cells.[14]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This protocol allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[12]
Materials:
-
Cells and test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells with the compound, then harvest and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be represented as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.[11]
Section 3: Mechanism of Action - Investigating Apoptosis Induction
If a compound is found to be cytotoxic and anti-proliferative, it is crucial to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[16][17]
Hallmarks of Apoptosis
Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of proteases called caspases.[1] Assays that detect these hallmarks can confirm whether a compound induces apoptosis.
Signaling Pathways in Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the execution of the apoptotic program.
Caption: Simplified overview of apoptosis signaling pathways.
Protocol: Annexin V/PI Staining for Apoptosis Detection
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[18]
Materials:
-
Cells and test compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells with the compound, then harvest them, including any floating cells in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol: Caspase-Glo® 3/7 Assay for Executioner Caspase Activity
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19]
Materials:
-
Cells and test compound in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cellular characterization of this compound and other novel spirohydantoin compounds. By systematically assessing cytotoxicity, cell viability, proliferation, cell cycle progression, and apoptosis induction, researchers can efficiently profile the biological activity of these molecules. The data generated will be instrumental in identifying promising lead compounds for further preclinical development in the quest for novel therapeutics.
References
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Retrieved from [Link]
-
Tang, H. M., et al. (2013). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Journal of Visualized Experiments, (79), e50671. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and cytotoxicity. IntechOpen. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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Schön, M. P., & Schön, M. (2004). Tumor-Selective Induction of Apoptosis and the Small-Molecule Immune Response Modifier Imiquimod. Journal of the National Cancer Institute, 96(15), 1130-1131. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the compound screening. Retrieved from [Link]
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Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current protocols in immunology, Chapter 7, Unit 7.7. Retrieved from [Link]
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Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology, 3(3), 100013. Retrieved from [Link]
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Gomez-Lechon, M. J., O'Connor, E., Castell, J., & Jover, R. (2002). Evaluation of chemical induced apoptosis in cultured hepatocytes. Toxicology in Vitro, 16(3), 235-243. Retrieved from [Link]
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NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by measuring loss of mitochondrial membrane potential. Cold Spring Harbor protocols, 2016(9), pdb-prot087213. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Plotting Cell Proliferation Curves. Retrieved from [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2019). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 24(19), 3505. Retrieved from [Link]
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Mishra, R., Kuncha, M., Kumar, S., & Kumar, A. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Investigational new drugs, 27(1), 15-26. Retrieved from [Link]
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Crown Bioscience. (n.d.). Cell-based Assay Services. Retrieved from [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione. Spirohydantoin scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structure and their prevalence in pharmacologically active compounds.[1][2] The primary amino group at the N-3 position of this spirocyclic hydantoin serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the exploration of chemical space for drug discovery and development. This guide details robust protocols for key derivatization reactions, including N-acylation, N-sulfonylation, reductive amination, and N-alkylation, with an emphasis on the underlying chemical principles and experimental best practices.
Introduction: The Strategic Value of the Spirohydantoin Scaffold
The 1,3-diazaspiro[4.4]nonane-2,4-dione core represents a spirocyclic variant of the classical hydantoin ring system. Spiro-fused rings are highly sought after in modern drug design as they introduce conformational rigidity and a defined three-dimensional exit vector for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The starting material, this compound, features a nucleophilic primary amine directly attached to the hydantoin ring, offering a prime reaction site for library synthesis and lead optimization.
The derivatization of this core structure allows for the systematic modulation of physicochemical properties such as solubility, lipophilicity (logP), and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Caption: General workflow for derivatizing the spirohydantoin core.
Key Derivatization Strategies and Protocols
The primary amino group (N-NH2) is a potent nucleophile, readily participating in reactions with a variety of electrophiles. The following sections detail the most effective strategies for its derivatization.
N-Acylation and N-Sulfonylation: Amide and Sulfonamide Synthesis
The formation of amides and sulfonamides are among the most reliable and widely used reactions in medicinal chemistry. These functional groups are generally stable and can act as hydrogen bond donors and acceptors, significantly influencing molecular interactions.
Causality and Experimental Rationale: The reaction involves the nucleophilic attack of the 3-amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride) or the sulfur atom of a sulfonylating agent (e.g., sulfonyl chloride).[3][4] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent competitive reaction with the acylating agent.
Caption: Simplified N-Acylation reaction pathway.
Protocol 2.1.1: General Protocol for N-Acylation
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq). Stir the solution at room temperature for 10 minutes.
-
Electrophile Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2.1.2: General Protocol for N-Sulfonylation
This protocol is analogous to N-acylation, substituting a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) for the acylating agent.
-
Preparation: Dissolve the starting amine (1.0 eq) and TEA (2.0 eq) in anhydrous DCM or THF. For less reactive sulfonyl chlorides, a stronger base like pyridine can be used as both the base and solvent.
-
Electrophile Addition: Add the sulfonyl chloride (1.2 eq) portion-wise at 0 °C.
-
Reaction & Work-up: Follow steps 4-6 from the N-acylation protocol.
| Parameter | N-Acylation Conditions | N-Sulfonylation Conditions |
| Electrophile | Acyl Chloride, Anhydride | Sulfonyl Chloride |
| Base (Typical) | TEA, DIPEA, Pyridine | TEA, Pyridine |
| Solvent | DCM, THF, DMF | DCM, THF, Pyridine |
| Temperature | 0 °C to Room Temp | 0 °C to Reflux |
| Stoichiometry | Amine:Electrophile:Base (1:1.1:1.5) | Amine:Electrophile:Base (1:1.2:2.0) |
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful and highly efficient method for forming C-N bonds.[5] It proceeds via the initial formation of an imine (Schiff base) intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[6]
Causality and Experimental Rationale: This one-pot reaction is favored for its high yields and operational simplicity. The key is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)3) is an ideal reagent for this purpose as it is mild, tolerant of weakly acidic conditions required for imine formation, and does not readily reduce aldehydes or ketones.[8] Other reagents like sodium cyanoborohydride (NaBH3CN) are also effective but raise concerns about cyanide toxicity.[5][9] The reaction is typically run in non-protic solvents like dichloroethane (DCE) or THF.
Caption: Reductive amination workflow.
Protocol 2.2.1: Reductive Amination using NaBH(OAc)3
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 eq).
-
Imine Formation (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq) or 4Å molecular sieves to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and starting amine by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO3 solution. Stir vigorously for 30 minutes.
-
Purification: Separate the layers and extract the aqueous phase with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product via silica gel chromatography.
| Parameter | Typical Conditions |
| Carbonyl Source | Aldehydes, Ketones |
| Reducing Agent | NaBH(OAc)3, NaBH3CN |
| Solvent | DCE, THF, DCM |
| Additive | Acetic Acid (cat.), 4Å Molecular Sieves |
| Temperature | Room Temperature |
| Stoichiometry | Amine:Carbonyl:Reducer (1:1.1:1.5) |
Direct N-Alkylation
Direct N-alkylation with alkyl halides can be a straightforward method for derivatization but is often complicated by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[7] Achieving selective mono-alkylation requires careful control of reaction conditions.
Causality and Experimental Rationale: The reaction is a nucleophilic substitution (SN2) where the amine attacks the alkyl halide. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. To favor mono-alkylation, one can use a large excess of the starting amine, though this is not practical for valuable substrates. A more common approach is to use a relatively weak base and a polar aprotic solvent at low temperatures to control reactivity.[10]
Protocol 2.3.1: Controlled Mono-N-Alkylation
-
Preparation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a mild base such as potassium carbonate (K2CO3) (2.0-3.0 eq).
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS). Be aware that prolonged reaction times or higher temperatures will increase the formation of di-alkylated products.
-
Work-up: Filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography, carefully separating the mono- and di-alkylated products.
Conclusion
The 3-amino group of 1,3-diazaspiro[4.4]nonane-2,4-dione provides a reliable and versatile handle for synthetic elaboration. The protocols detailed herein for N-acylation, N-sulfonylation, reductive amination, and N-alkylation represent foundational strategies for generating diverse chemical libraries based on this valuable spirohydantoin scaffold. Researchers should note that while these protocols are robust, optimization of reaction conditions (e.g., solvent, base, temperature, and time) may be necessary for specific substrates to achieve maximum yield and purity.
References
-
Lyapunov, A. Y., et al. (2020). A new synthesis of 3-arylideneamino- and 3-alkylideneamino-substituted hydantoins. Chem. Proc., 1. Available at: [Link]
-
ResearchGate. (n.d.). Some of physiological active derivatives of spirohydantoins. Available at: [Link]
-
Niles, J. C., et al. (2001). Spiroiminodihydantoin is the major product of the 8-oxo-7,8-dihydroguanosine reaction with peroxynitrite in the presence of thiols and guanosine photooxidation by methylene blue. Organic Letters, 3(7), 963-6. Available at: [Link]
-
Woll, K. A., et al. (2025). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available at: [Link]
-
Poupaert, J. H., et al. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Journal de Pharmacie de Belgique, 43(4), 259-66. Available at: [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. Available at: [Link]
-
Stepanenko, Y., et al. (2022). On Formation of Thiohydantoins from Amino Acids under Acylation Conditions. Molecules, 27(4), 1069. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Wang, Y., et al. (2020). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 68(10), 996-1001. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Smith, K., & El-Hiti, G. A. (2006). On formation of thiohydantoins from amino acids under acylation conditions. The Journal of Organic Chemistry, 71(6), 2507-9. Available at: [Link]
-
Dotsenko, V. V., et al. (2025). Synthesis of 3-Amino-8-hydroxy-1,6-dioxo-4-cyano-2,7-diazaspiro[4.4]non-3-en-2-ides Ammonium Salts. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Pathak, T., et al. (2007). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 119(5), 459-463. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione. This valuable spirohydantoin serves as a key building block in medicinal chemistry, and this guide offers practical, experience-driven advice to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Bucherer-Bergs reaction. This one-pot synthesis typically involves the reaction of cyclopentanone with a cyanide source (like potassium or sodium cyanide) and a hydrazine derivative, such as hydrazinecarboxamide (semicarbazide), in a suitable solvent system, often a mixture of ethanol and water.
Q2: What are the primary safety precautions to consider during this synthesis?
A2: The use of cyanide salts is the most significant hazard. All manipulations involving potassium or sodium cyanide should be performed in a well-ventilated fume hood. It is crucial to avoid acidic conditions, which can liberate highly toxic hydrogen cyanide gas. Always have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Q3: How can I confirm the identity and purity of the final product?
A3: A combination of analytical techniques is recommended for full characterization. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyls of the hydantoin ring and the N-H bonds of the amino group.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
Q4: Are there alternative synthetic strategies for N-substituted hydantoins?
A4: Yes, other methods for synthesizing N-substituted hydantoins exist, though they may be less direct for this specific compound. These can include the reaction of α-amino amides with carbonylating agents or the reaction of α-amino nitriles with isocyanates.[1] However, for 3-amino spirohydantoins, the modified Bucherer-Bergs approach is often the most straightforward.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Low product yield is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reagent Stoichiometry | Ensure the molar ratio of cyclopentanone:cyanide:hydrazine derivative is optimized. A common starting point is a 1:2:2 ratio. | Balanced reactivity and improved formation of the spirohydantoin product. |
| Improper pH | The reaction should be maintained at a slightly basic pH (around 8-9). The use of a buffer can be beneficial. Highly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the necessary intermediate formation. | Optimal reaction conditions for hydantoin ring formation. |
| Low Reaction Temperature | The reaction mixture should be heated, typically between 60-80°C, to ensure the reaction proceeds at a reasonable rate. | Increased reaction rate and conversion to the desired product. |
| Poor Solubility of Starting Materials | If the starting materials are not fully dissolved, the reaction will be slow and incomplete. The use of a co-solvent like ethanol or DMF can improve solubility. | A homogenous reaction mixture leading to a more efficient reaction. |
| Decomposition of Hydrazine Derivative | Hydrazine derivatives can be unstable, especially at elevated temperatures. Ensure the quality of the starting material and consider adding it to the reaction mixture in portions. | Minimized side reactions and increased availability of the nucleophile for the main reaction. |
Problem 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce the overall yield.
dot
Caption: Potential reaction pathways leading to desired and side products.
-
Issue: Presence of unreacted cyclopentanone.
-
Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Issue: Formation of a viscous, insoluble material (polymerization).
-
Cause: This can occur at high temperatures or with prolonged reaction times.
-
Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration may be beneficial.
-
-
Issue: Isomeric impurities.
-
Cause: Depending on the reaction conditions, alternative cyclization pathways may be accessible.
-
Solution: Careful control of pH and temperature can favor the formation of the desired product. Purification by column chromatography may be necessary to separate isomers.
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
-
Issue: Product is difficult to crystallize.
-
Cause: The presence of impurities can inhibit crystallization. The product may also be highly soluble in the reaction solvent.
-
Solution:
-
Solvent Screening: Attempt recrystallization from a variety of solvents or solvent mixtures.
-
Purification Prior to Crystallization: Use flash column chromatography to purify the crude product before attempting recrystallization.
-
Seeding: If a small amount of pure product is available, use it to seed the crystallization.
-
-
-
Issue: Product is an oil instead of a solid.
-
Cause: This can be due to residual solvent or impurities.
-
Solution:
-
Drying: Ensure all solvent has been removed under high vacuum.
-
Trituration: Add a solvent in which the product is insoluble but the impurities are soluble. The product may solidify upon stirring.
-
-
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
dot
Caption: General workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (1.0 eq), semicarbazide hydrochloride (2.0 eq), and sodium cyanide (2.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the cyclopentanone spot has disappeared.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of ~2. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.
-
Characterization: Dry the purified product under vacuum and characterize using NMR, MS, and IR spectroscopy.
References
-
Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524–528. [Link]
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3989. [Link]
-
Liu, H., Yang, Z., & Pan, Z. (2014). A Mild and Efficient Synthesis of Chiral Hydantoins from Dipeptides. Organic Letters, 16(22), 5902–5905. [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
Puetzer, B., et al. (1951). A Preparative Method for Thiosemicarbazones of Ketones. Journal of the American Chemical Society, 73(1), 437-438. [Link]
-
Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A Simple and Efficient Synthesis of 3,5-Disubstituted Hydantoins from α-Amino Methyl Ester Hydrochlorides and Carbamates. Synlett, 28(18), 2285-2290. [Link]
-
Waser, J., et al. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524-528. [Link]
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Technical Support Center: Optimizing 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione Synthesis
Introduction: This guide provides in-depth technical support for the synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. The synthesis is typically a two-stage process: first, the formation of the spirohydantoin core (1,3-diazaspiro[4.4]nonane-2,4-dione) from cyclopentanone via the Bucherer-Bergs reaction, followed by electrophilic amination at the N-3 position. This document addresses common challenges and offers troubleshooting solutions to optimize reaction yield and purity.
Part 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione Intermediate
The foundational step is the creation of the spirocyclic hydantoin from cyclopentanone using the Bucherer-Bergs multicomponent reaction.[1][2] This reaction involves the condensation of a ketone with a cyanide salt and ammonium carbonate.[3]
Reaction Overview: The Bucherer-Bergs Mechanism
The reaction proceeds through several key stages:
-
Cyanohydrin Formation: Cyclopentanone reacts with cyanide to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated from ammonium carbonate, displaces the hydroxyl group of the cyanohydrin to form an α-aminonitrile.
-
Carbamic Acid Formation: The aminonitrile's amino group performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate) to create a cyano-carbamic acid.
-
Cyclization & Rearrangement: An intramolecular cyclization occurs, followed by rearrangement, to yield the stable hydantoin ring.[1][4]
Caption: Key stages of the Bucherer-Bergs reaction for spirohydantoin synthesis.
Troubleshooting the Bucherer-Bergs Reaction
Q1: My yield of the spirohydantoin is very low or zero. What are the most likely causes?
A1: Low yield is a common issue and can typically be traced to several critical parameters:
-
Incorrect pH: The reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a mildly alkaline condition (pH ~8-9), which is optimal.[3] If the medium is too acidic, cyanohydrin formation is hindered. If it's too alkaline, cyanide can degrade.
-
Suboptimal Temperature: The reaction generally requires heating (reflux in water or ethanol at 80-100°C) to proceed efficiently.[3] Insufficient temperature can lead to the reaction stalling, particularly at the cyclization step.
-
Reagent Stoichiometry and Quality: Ensure high-purity reagents. A molar ratio of approximately 1:2:2 for ketone:cyanide:(NH₄)₂CO₃ is often recommended for balanced reactivity.[5] Ammonium carbonate can degrade over time, releasing ammonia and CO₂, so use a fresh supply.
-
Insufficient Reaction Time: This is a multi-step, one-pot reaction that can require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
Q2: I've isolated a significant amount of an intermediate, but not the final hydantoin. What is it and how do I fix this?
A2: The most common isolable intermediate is the α-aminonitrile . This occurs when the final cyclization step, which requires CO₂, fails to proceed efficiently. The cause is often a depleted source of CO₂ from the ammonium carbonate, which can happen if the reaction vessel is not adequately sealed or if the reagent has degraded.
-
Solution: The Hoyer modification addresses this by carrying out the reaction under an atmosphere of CO₂ at elevated pressure.[6] A simpler approach is to ensure a sufficient excess of fresh ammonium carbonate in a well-sealed reaction vessel to maintain the concentration of dissolved CO₂.
Optimized Protocol for 1,3-Diazaspiro[4.4]nonane-2,4-dione
-
In a sealed pressure vessel, combine cyclopentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).
-
Add a solvent mixture of 50% ethanol/water.[1]
-
Seal the vessel and heat the mixture to 90-100°C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with 2N HCl to a pH of ~6. This will precipitate the hydantoin product.[3]
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to obtain the pure spirohydantoin intermediate.
Part 2: N-Amination of the Spirohydantoin Intermediate
The final step involves the introduction of an amino group at the N-3 position of the hydantoin ring. This is an electrophilic amination, typically achieved using a reagent like hydroxylamine-O-sulfonic acid (HOSA).[7]
Reaction Overview: Electrophilic Amination
-
Deprotonation: A strong base (e.g., potassium hydroxide, sodium hydride) is used to deprotonate the N-3 position of the hydantoin ring, forming a nucleophilic anion.
-
Nucleophilic Attack: The hydantoin anion attacks the electrophilic nitrogen of HOSA.
-
Workup: An aqueous workup yields the final this compound product.
Troubleshooting the N-Amination Reaction
Q1: The N-amination reaction is incomplete, and I recover a lot of my starting hydantoin. How can I improve conversion?
A1: Incomplete conversion is usually due to insufficient deprotonation or degradation of the aminating agent.
-
Base Selection: The pKa of the N-3 proton on a hydantoin is weakly acidic. A strong base is required for complete deprotonation. While KOH can be effective, using a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (like DMF or THF) can significantly improve deprotonation efficiency.
-
Reagent Quality and Handling: HOSA is a hygroscopic solid that can decompose over time, especially if not stored properly.[7] It should be stored at low temperatures (0-4°C) and handled quickly. Using a fresh bottle or titrating to check its purity is recommended.
-
Temperature Control: The initial deprotonation step should be performed at a low temperature (e.g., 0°C) to prevent side reactions. After the base is added, the HOSA should be added portion-wise, maintaining the low temperature to minimize its decomposition.
Caption: Troubleshooting workflow for low yield in the N-amination step.
Q2: My reaction seems to work, but I am struggling with the purification. What is the best method?
A2: The final product is significantly more polar than the starting spirohydantoin due to the free amino group. This difference in polarity is key to purification.
-
Extraction: During the aqueous workup, be mindful of the product's potential water solubility. Minimize the volume of aqueous washes.
-
Column Chromatography: Silica gel chromatography is highly effective. Start with a less polar eluent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., gradient elution from 0% to 10% methanol in dichloromethane). The starting material will elute first, followed by the more polar N-aminated product.
-
Recrystallization: If chromatography is not ideal, recrystallization from a solvent system like ethanol, isopropanol, or ethyl acetate/hexane can be attempted.
Optimized Protocol for N-Amination
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or THF | Prevents reaction of strong base with water and solubilizes the hydantoin anion. |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic base ensures complete deprotonation. |
| Stoichiometry | 1.0 eq Hydantoin, 1.2 eq NaH, 1.5 eq HOSA | Excess base and aminating agent drive the reaction to completion. |
| Temperature | 0°C for deprotonation and HOSA addition | Minimizes degradation of HOSA and prevents side reactions.[7] |
| Reaction Time | 4-6 hours | Typically sufficient for full conversion. Monitor by TLC. |
Step-by-Step Procedure:
-
Suspend 1,3-diazaspiro[4.4]nonane-2,4-dione (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium hydride (1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions. Stir for 30 minutes at 0°C.
-
Add hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) slowly as a solid, keeping the internal temperature below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Hydroxylamine-O-sulfonic acid - Wikipedia. Available at: [Link]
-
Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent - NTU > IRep. Available at: [Link]
-
Bucherer–Bergs reaction - Wikipedia. Available at: [Link]
-
Bucherer-Bergs Reaction. Available at: [Link]
-
Bucherer-Bergs Reaction - Organic Chemistry Portal. Available at: [Link]
-
Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]
-
Bucherer-Bergs Reaction - Name-Reaction.com. Available at: [Link]
-
Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction - Scite.ai. Available at: [Link]
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. Bucherer-Bergs Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. scite.ai [scite.ai]
- 7. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Welcome to the dedicated technical support resource for the purification of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this spirohydantoin derivative. Drawing upon established principles of organic chemistry and analogous compound behavior, this center provides in-depth troubleshooting guides and frequently asked questions to ensure the successful attainment of highly pure material.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a polar, heterocyclic compound. Its structure, featuring a hydantoin ring, a spirocyclic core, and a primary amino group at the N3 position, dictates its purification strategy. The presence of both hydrogen bond donors (N-H) and acceptors (C=O) suggests moderate to good solubility in polar protic solvents. The basicity of the N-amino group and the acidity of the hydantoin N-H proton allow for manipulation of its solubility through pH adjustment, a key principle in acid-base extraction techniques.
II. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and questions that arise during the purification process.
Q1: My crude product is an oil and won't solidify. What should I do?
A1: "Oiling out" is a common issue, particularly when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[1]
-
Initial Steps: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If available, add a seed crystal of the pure compound.
-
Solvent Considerations: You may have used too much solvent. Try removing some of the solvent under reduced pressure and cooling the concentrated solution again.
-
Impurity Removal: The presence of residual solvents or by-products can lower the melting point of the mixture. Consider a preliminary purification step, such as a simple filtration through a plug of silica gel with a moderately polar solvent to remove highly non-polar impurities, before attempting crystallization again.
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely impurities?
A2: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing N-amino hydantoins is the reaction of the parent hydantoin with hydrazine hydrate.[2]
-
Unreacted Starting Materials: The most common impurities are likely unreacted 1,3-diazaspiro[4.4]nonane-2,4-dione and residual hydrazine hydrate.
-
Side-Reaction Products: Hydrazine can potentially react with the dicarbonyl system in more complex ways, leading to by-products. Oxidation of the hydrazine moiety is also a possibility.[3]
-
Solvent Impurities: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can also be present.
Q3: My purified compound's yield is very low. Where could I be losing my product?
A3: Low yield can be attributed to several factors throughout the purification process.
-
Recrystallization: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[1][4] Ensure you are using the minimum amount of hot solvent required to dissolve your compound.
-
Chromatography: If your compound is highly polar, it may be adsorbing irreversibly to the silica gel. Also, using a solvent system that is too polar can lead to co-elution with impurities.
-
Transfers: Multiple transfer steps between flasks can lead to mechanical losses of the product.
III. Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective and scalable method for purifying crystalline solids. The key is selecting an appropriate solvent system.
Decision-Making Workflow for Recrystallization
Caption: Decision workflow for recrystallization.
Recrystallization Troubleshooting Q&A
Q4: What are good starting solvents for recrystallization of this compound?
A4: Based on the polar nature of the molecule and data from structurally similar compounds, polar protic solvents are a good starting point.
| Solvent System | Rationale & Reported Use for Similar Compounds |
| Ethanol | A related compound, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, was successfully recrystallized from ethanol.[1] |
| Methanol | Often used for the recrystallization of other spirohydantoin derivatives.[2] |
| Water | Due to the polar functional groups, solubility in hot water is possible. Can be used as an anti-solvent. |
| Methanol/Diethyl Ether | A common mixed-solvent system for spirohydantoins where methanol is the "good" solvent and diethyl ether is the "poor" solvent.[2] |
| Ethanol/Water | A frequently used mixed-solvent system for polar organic molecules. |
Q5: My solution is colored, but the desired product should be colorless. How do I remove the colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Detailed Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a small amount (spatula tip) of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtered solution to cool and crystallize as usual.
Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[4]
IV. Troubleshooting Guide: Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative.
Column Chromatography Workflow
Caption: General workflow for column chromatography.
Column Chromatography Troubleshooting Q&A
Q6: What stationary phase and mobile phase should I use for purifying this polar compound?
A6: Standard silica gel is a suitable stationary phase. Due to the polar and basic nature of this compound, a polar mobile phase, potentially with a basic modifier, will be required.
| Mobile Phase System | Characteristics & Recommendations |
| Ethyl Acetate/Hexanes | A standard system of moderate polarity. Start with a higher percentage of ethyl acetate (e.g., 50-100%). |
| Dichloromethane/Methanol | A more polar system suitable for highly polar compounds. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase. |
| Dichloromethane/Methanol with Triethylamine (0.1-1%) | The addition of a basic modifier like triethylamine can prevent peak tailing and improve the resolution of basic compounds on acidic silica gel. |
| Dichloromethane/Methanol with Ammonia (0.1-1% of a 7N solution in Methanol) | Similar to triethylamine, ammonia can neutralize the acidic sites on the silica gel, leading to better peak shape for amines. |
Q7: My compound is streaking on the TLC plate and not moving from the baseline. What does this mean?
A7: Streaking and retention at the baseline are common for highly polar and basic compounds on silica gel. This indicates a strong interaction with the acidic stationary phase.
-
Increase Solvent Polarity: Add a more polar solvent, such as methanol, to your eluent.
-
Add a Basic Modifier: Incorporate a small amount of triethylamine or ammonia into your mobile phase to neutralize the acidic silica surface and reduce the strong interactions with your basic compound. This will help your compound move up the TLC plate and result in more defined spots.
V. Troubleshooting Guide: Acid-Base Extraction
The basic N-amino group and the acidic N-H proton of the hydantoin ring make acid-base extraction a viable purification strategy.
Acid-Base Extraction Logic
Caption: Logic for acid-base extraction of the target compound.
Acid-Base Extraction Troubleshooting Q&A
Q8: What are the risks of using acid-base extraction for this molecule?
A8: While effective, pH changes can pose risks to the stability of your compound.
-
Hydrolysis: Strong acidic or basic conditions, especially when heated, could potentially lead to the hydrolysis of the hydantoin ring. It is advisable to perform extractions at room temperature or below.
-
Decomposition: The N-amino group might be susceptible to degradation under certain pH conditions. It is crucial to neutralize the acidic or basic solutions promptly after separation.
Q9: An emulsion has formed between the organic and aqueous layers. How can I break it?
A9: Emulsions are common in acid-base extractions.
-
Patience: Allow the separatory funnel to stand for a longer period.
-
Mechanical Agitation: Gently swirl or stir the mixture with a glass rod.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite can be effective.
VI. Purity Assessment
After purification, it is essential to assess the purity of your this compound.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A single sharp peak is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
By following these guidelines and troubleshooting steps, researchers can effectively purify this compound and obtain material of high purity for subsequent applications.
VII. References
-
Marinov, M., Frenkeva, M., & Naydenova, E. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-346.
-
Marinov, M., Kostova, I., Valcheva, I., Draganova, D., & Naydenov, M. (2016). Synthesis, characterization, theoretical calculations and antimicrobial studies of substituted 3-aminocyclohexanespiro-5-hydantoins. Agricultural Sciences, VIII(19), 117-122.
-
Ma, C. M., Li, J. P., & Wang, Q. (2004). SYNTHESIS AND CHARACTERIZATION OF A NEW SERIES OF 3-(4-ANTIPYRINYL)-2-THIOHYDANTOIN DERIVATIVES. HETEROCYCLES, 65(2), 357-362.
-
Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
Nitrosamines precursors - Root Causes. (2023). Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Sources
Technical Support Center: 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione Purity Improvement
Welcome to the technical support guide for 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address challenges encountered during the purification of this spirohydantoin. Our goal is to equip you with the expertise to enhance the purity of your compound, ensuring the reliability and reproducibility of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from starting materials, side reactions, or degradation products. These can include unreacted starting materials from the synthetic route, such as the initial ketone and cyanide source, by-products from incomplete cyclization, and hydrolyzed intermediates. Identifying these is a critical first step in devising an effective purification strategy. SpiroChem, a company with expertise in impurity identification, notes that impurities are often formed at minute levels, which can make their direct identification challenging.[1]
Q2: What is the recommended first-pass purification method for this compound?
A2: Recrystallization is typically the most effective and economical first-pass purification technique for solid compounds like this compound.[2] The key is selecting an appropriate solvent system where the compound has low solubility at room temperature but high solubility at elevated temperatures.[2] This differential solubility allows for the crystallization of the desired product upon cooling, leaving impurities behind in the solvent.[2]
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying impurities.[3][] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used quantitatively (q-NMR).[3] Additionally, Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing the complexity of the impurity profile.[5]
Q4: Can column chromatography be used for the purification of this spirohydantoin?
A4: Yes, column chromatography is a viable and often necessary secondary purification step, especially for removing closely related impurities that may co-crystallize with the product. Both normal-phase and reverse-phase chromatography can be employed. The choice of stationary and mobile phases will depend on the polarity of the impurities you are targeting. Ion-exchange chromatography has also been reported for the separation of hydantoins.[6]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Oily Residue or Failure to Crystallize After Initial Synthesis
Causality: The presence of an oily residue or the failure of the product to crystallize often indicates the presence of significant amounts of impurities that are depressing the melting point and interfering with crystal lattice formation. These impurities could be residual solvents, unreacted starting materials, or low-molecular-weight by-products.
Troubleshooting Protocol:
-
Initial Solvent Removal: Ensure all volatile solvents from the reaction workup are thoroughly removed using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary.
-
Solvent Trituration:
-
Select a solvent in which your desired product is sparingly soluble, but the impurities are highly soluble. A good starting point would be a non-polar solvent like hexanes or a slightly more polar solvent like diethyl ether.
-
Add a small amount of the chosen solvent to the oily residue and stir or sonicate the mixture. The desired compound should precipitate as a solid, while the impurities remain dissolved.
-
Isolate the solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
Recrystallization Attempt: If trituration yields a solid, proceed with recrystallization as the primary purification method.
Workflow for Overcoming Crystallization Issues:
Caption: Troubleshooting workflow for crystallization failure.
Issue 2: Persistent Impurities After a Single Recrystallization
Causality: If impurities persist after one round of recrystallization, it is likely that they have similar solubility profiles to your target compound or are trapped within the crystal lattice.
Troubleshooting Protocol:
-
Optimize Recrystallization Solvent System:
-
Experiment with different solvent systems. A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can often provide better separation.
-
Common solvent pairs for moderately polar compounds include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.
-
The goal is to find a mixture where the compound dissolves when hot and crystallizes slowly upon cooling, allowing for the exclusion of impurities from the crystal lattice.[2]
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7] Rapid cooling can trap impurities.
-
Seeding: If crystallization is slow to initiate, adding a small "seed" crystal of the pure compound can provide a nucleation site and promote crystallization.[2]
-
Iterative Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
Table 1: Example Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Purity Improvement (Post-Recrystallization) |
| Water | Low | Moderate | Moderate |
| Ethanol | Moderate | High | Good |
| Ethanol/Water (9:1) | Low | High | Excellent |
| Acetone | High | High | Poor |
| Ethyl Acetate/Hexanes (1:1) | Low | Moderate | Good |
Issue 3: Co-eluting Impurities in Column Chromatography
Causality: Co-elution occurs when an impurity has a similar affinity for the stationary phase as the target compound under the chosen mobile phase conditions.
Troubleshooting Protocol:
-
Adjust Mobile Phase Polarity:
-
If using normal-phase chromatography (e.g., silica gel), gradually decrease the polarity of the mobile phase. This will increase the retention time of all compounds, potentially resolving the co-eluting peaks.
-
Conversely, for reverse-phase chromatography, gradually increase the polarity (e.g., increase the water content in a methanol/water system).
-
-
Change the Solvent System: Sometimes, changing the solvent composition, even while maintaining the same overall polarity, can alter selectivity. For example, substituting dichloromethane for ethyl acetate in a hexane-based mobile phase can change the interactions with the stationary phase.
-
Utilize a Different Stationary Phase: If adjusting the mobile phase is insufficient, consider a different stationary phase. If you are using silica, an alumina column or a bonded-phase column (like diol or cyano) may offer different selectivity.
-
Employ Preparative HPLC: For very challenging separations, preparative HPLC with a high-resolution column is the most powerful technique.
Workflow for Chromatographic Purification:
Caption: Iterative workflow for optimizing column chromatography.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution is often effective for separating a range of impurities. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detector: A UV detector set at a wavelength where the compound has strong absorbance.
-
-
Analysis: Inject a small volume of the sample solution and run the gradient method. The purity can be estimated by the relative area percentage of the main peak.
IV. Conclusion
Achieving high purity for this compound is a critical step for its use in research and development. By systematically applying the principles of recrystallization and chromatography, and by using appropriate analytical techniques to guide the purification process, researchers can overcome common challenges and obtain material of the required quality. This guide provides a framework for troubleshooting and optimizing purification protocols, grounded in the fundamental principles of organic chemistry.
V. References
-
Hagel, P., & Gerding, J. J. (1969). Chromatography on anion-exchange resin of the hydantoins of sixteen amino acids. Analytical Biochemistry, 28(1), 47-58.
-
Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. CORE.
-
Identity determination and purity testing. ChemCon GmbH.
-
Analytical Methods for Purity Determination. BOC Sciences.
-
Thin-layer Chromatography of Amino Acid Hydantoins. PubMed.
-
Recrystallization. YouTube.
-
Chemical/Laboratory Techniques: Recrystallization. YouTube.
-
Impurity Synthesis And Identification. SpiroChem.
Sources
- 1. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 2. youtube.com [youtube.com]
- 3. Identity determination and purity testing [chemcon.com]
- 5. Thin-layer chromatography of amino acid hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography on anion-exchange resin of the hydantoins of sixteen amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Welcome to the technical support center for the synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or developing synthetic routes to this valuable spirocyclic aminohydantoin scaffold. Here, we address common challenges, provide in-depth mechanistic insights, and offer practical, field-tested solutions to overcome potential side reactions and optimize your synthesis.
I. Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis and its underlying principles.
Q1: What is the most common synthetic approach for this compound?
A1: The synthesis is typically achieved through a modification of the classical Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction involves the condensation of cyclopentanone, a cyanide source (like KCN or NaCN), a carbonate source (such as ammonium carbonate or CO2), and, critically, hydrazine hydrate as the source of the N-3 amino group. The reaction proceeds through an initial α-hydrazinonitrile intermediate, which then undergoes cyclization to form the desired spiro-aminohydantoin ring.
Q2: What is the role of each reactant in this modified Bucherer-Bergs synthesis?
A2:
-
Cyclopentanone: Provides the carbon skeleton for the spirocyclic ring system.
-
Potassium Cyanide (KCN): Acts as a nucleophile to attack the carbonyl (or imine) carbon, introducing the nitrile group that is essential for the hydantoin ring structure.[3][4]
-
Ammonium Carbonate / Carbon Dioxide: Serves as the source for the C-2 and C-4 carbonyl carbons of the hydantoin ring. Ammonium carbonate can also provide ammonia, which can lead to side reactions (see Troubleshooting).
-
Hydrazine Hydrate (N₂H₄·H₂O): This is the key reagent that distinguishes this synthesis. It reacts to become the N-1 and N-3 atoms of the hydantoin ring, with the terminal amino group of the hydrazine ultimately forming the N-3 amino substituent of the final product.[5][6]
Q3: What is the proposed reaction mechanism?
A3: The mechanism is a variation of the established Bucherer-Bergs pathway. It can be broken down into several key stages, as illustrated in the diagram below. The initial step involves the formation of a hydrazone from cyclopentanone and hydrazine, which then reacts with cyanide to form an α-hydrazinonitrile. This intermediate reacts with carbon dioxide (derived from the carbonate source) and subsequently cyclizes to yield the final product.
Sources
Technical Support Center: Catalyst Selection for Diazaspiro Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for diazaspiro compound synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing these valuable three-dimensional scaffolds. The selection of an appropriate catalyst is arguably the most critical parameter determining the success, efficiency, and stereochemical outcome of your synthesis. This document provides in-depth, experience-driven answers to common challenges and questions, moving beyond simple protocols to explain the fundamental principles behind catalyst choice and reaction optimization.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Q1: My reaction suffers from low yield or fails to proceed to completion. What are the common causes and solutions?
Low conversion is a frequent and frustrating issue. The root cause often lies in catalyst activity, reaction conditions, or substrate reactivity. A systematic approach is essential for diagnosis.
Causality Analysis:
-
Catalyst Inactivation: Many transition metal catalysts, particularly those based on Palladium and Rhodium, are sensitive to air and moisture.[1][2] Oxidative degradation or hydrolysis can render the catalyst inactive. Similarly, impurities in substrates or solvents (e.g., coordinating species like sulfur or excess phosphines) can poison the catalyst.
-
Sub-optimal Reaction Conditions: Every catalytic cycle has an optimal temperature and concentration range. For instance, in radical cyclizations, a high concentration of a reducing agent like Bu₃SnH can cause premature reduction of the initial radical before the desired cyclization can occur.[3] Conversely, conditions that are too mild may not overcome the activation energy of a key step in the cycle.
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials are critical. In phosphine-catalyzed [3+2] cycloadditions, for example, the electronic nature of the allenoate and the dipolarophile significantly impacts the reaction rate.[3]
Troubleshooting Protocol:
-
Verify Catalyst Integrity:
-
Source & Purity: Use a catalyst from a reputable supplier with known purity. If the catalyst is synthesized in-house, ensure it is fully characterized.
-
Handling: Handle air- and moisture-sensitive catalysts (e.g., Pd(OAc)₂, many Rhodium complexes) under a dry, inert atmosphere (Nitrogen or Argon).[1][4]
-
Ligand Quality: Ensure any ligands used (e.g., phosphines) are pure and, if necessary, handled under inert conditions.
-
-
Optimize Reaction Conditions Systematically:
-
Solvent Purity: Always use anhydrous solvents. Water can interfere with many catalytic cycles, especially those involving Lewis acidic metals.[3]
-
Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C). Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions.[5]
-
Concentration Effects: If bimolecular side reactions are suspected, try running the reaction at a lower concentration to favor the intramolecular cyclization. For reactions involving slow addition of a reagent, ensure the addition rate is properly calibrated.[3]
-
-
Conduct Control Experiments:
-
Run the reaction without the catalyst to confirm it is essential for the transformation.
-
Run the reaction without the ligand (if applicable) to confirm its role.
-
If a base or additive is used, run the reaction in its absence to validate its necessity.
-
Q2: I am observing poor diastereoselectivity in my spirocyclization. How can I improve it?
Achieving high diastereoselectivity is paramount when creating stereochemically complex molecules like diazaspiro compounds. The stereochemical outcome is dictated by the relative energies of the diastereomeric transition states, which can be influenced by several factors.
Causality Analysis:
-
Kinetic vs. Thermodynamic Control: The observed product ratio may reflect the fastest-forming product (kinetic control) or the most stable product (thermodynamic control). Low temperatures typically favor the kinetic product, while higher temperatures and longer reaction times can allow for equilibration to the thermodynamic product.[5]
-
Catalyst/Ligand Influence: This is the most powerful tool for controlling stereoselectivity. The chiral pocket or coordination sphere created by a chiral catalyst and its ligands can preferentially stabilize one transition state over another. For example, in dirhodium-catalyzed cyclopropanations, the choice of the chiral carboxylate ligand is critical for inducing high diastereoselectivity and enantioselectivity.[1]
-
Solvent Effects: The polarity of the solvent can influence the geometry and stability of the transition state. Screening a range of solvents is a common and effective optimization strategy.[3]
Strategies for Improving Diastereoselectivity:
| Strategy | Principle | Example Application | Reference |
| Catalyst Control | Employ a catalyst with a well-defined, sterically demanding coordination sphere to force the substrate into a specific approach trajectory. | Using a chiral dirhodium tetracarboxylate catalyst like Rh₂(S-pPhTPCP)₄ for cyclopropanation can dramatically improve d.r. from ~2:1 to >10:1. | [1] |
| Ligand Screening | Modify the steric and electronic properties of the ligand to fine-tune the catalyst's active site. | In a Mg/Pd-catalyzed [3+2] cycloaddition, the choice between different phosphine ligands can invert the diastereoselectivity of the reaction. | [6] |
| Temperature Optimization | Lowering the reaction temperature often increases selectivity by making the energy difference between competing transition states more significant relative to the available thermal energy (kT). | For Diels-Alder reactions, lowering the temperature from -20 °C to -60 °C can significantly improve the enantiomeric and diastereomeric ratio. | [7] |
| Solvent Screening | Alter the solvent to selectively stabilize or destabilize one of the diastereomeric transition states. | In a [3+2] cycloaddition for spiro-pyrrolidine synthesis, screening solvents from non-polar (toluene) to polar (acetonitrile) is recommended to find optimal diastereoselectivity. | [3] |
| Substrate Modification | Introduce bulky protecting groups or directing groups on the substrate to sterically block one face of the molecule, favoring a specific cyclization pathway. | This is a substrate-controlled approach where the inherent stereochemistry of the starting material directs the outcome. | [5] |
Q3: My catalyst appears to be inactive or decomposing. What should I check?
Apparent catalyst death can halt a reaction prematurely. It's crucial to distinguish between true decomposition and simple inhibition.
Causality Analysis:
-
Oxidative Instability: Many low-valent transition metal catalysts (e.g., Pd(0), Cu(I)) are susceptible to oxidation by air. This is a common issue in cross-coupling and hydroamination reactions.[4][8]
-
Thermal Decomposition: Catalysts have a limited thermal stability window. Running a reaction at too high a temperature can lead to the formation of inactive metal aggregates (e.g., palladium black).
-
Product Inhibition: In some cases, the desired product can coordinate more strongly to the catalyst than the starting material, leading to slow or non-existent catalyst turnover. This can be a challenge in some Nazarov cyclizations.[9]
-
Impurity Poisoning: As mentioned in Q1, trace impurities in reagents or solvents can act as catalyst poisons.
Troubleshooting Protocol:
-
Implement Rigorous Inert Atmosphere Techniques:
-
Use Schlenk lines or a glovebox for dispensing sensitive catalysts and reagents.
-
Degas solvents thoroughly via sparging with an inert gas (Ar or N₂) or through freeze-pump-thaw cycles.
-
-
Analyze for Visual Signs of Decomposition:
-
The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.
-
A significant color change not associated with the expected catalytic cycle may also indicate an issue.
-
-
Test for Product Inhibition:
-
Run the reaction and monitor the initial rate. If the reaction starts quickly and then slows down dramatically, product inhibition may be the cause.
-
A potential solution is to use a higher catalyst loading or design a system where the product precipitates out of the solution as it forms.
-
-
Purify Starting Materials:
-
If catalyst poisoning is suspected, re-purify substrates and solvents. Passing solvents through a column of activated alumina can remove trace water and polar impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: How do I choose the initial catalyst for my specific diazaspiro synthesis reaction?
The initial choice of catalyst depends fundamentally on the type of bond(s) you intend to form. The workflow below provides a logic-based starting point for catalyst selection.
Caption: Ligand selection based on the desired outcome.
-
Initial Screening (Non-chiral): For new reactions, simple, robust, and commercially available ligands like triphenylphosphine (PPh₃) are excellent starting points for Pd-catalyzed reactions. [4]* Asymmetric Synthesis: If stereocontrol is the goal, you must use a chiral ligand. The choice is highly reaction-dependent. For Rh(II)-catalyzed reactions, chiral carboxylates are key. [1]For many Pd-catalyzed asymmetric reactions, chiral bisphosphines (e.g., BINAP) are a common choice. A survey of the literature for similar transformations is the best guide.
Q6: Are there effective metal-free catalytic systems for diazaspiro synthesis?
Yes, organocatalysis provides powerful metal-free alternatives for synthesizing diazaspiro compounds.
-
Brønsted Acid Catalysis: As mentioned, strong acids like TFA or TfOH can effectively catalyze diaza-Nazarov cyclizations to form pyrazole-containing spirocycles. [10]* Phosphine Catalysis: Tertiary phosphines are excellent nucleophilic catalysts for promoting [3+2] cycloadditions between allenoates and various dipolarophiles to yield spiro-pyrrolidines. * Iodine-Mediated Reactions: While not strictly catalytic in all cases, hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) can be used to trigger dearomatizing oxidative cyclizations of phenols bearing pendant ureas, leading to the synthesis of complex spirocyclic 1,2-diamines. [11][12] The primary advantages of organocatalysis include lower cost, reduced toxicity, and avoidance of trace metal contamination in the final product, which is particularly important in drug development.
Section 3: Experimental Protocols
Sample Protocol: Palladium-Catalyzed Domino Synthesis of a Diazaspiro[4.5]decane Scaffold
This protocol is a representative example based on domino reactions reported in the literature for synthesizing diazaspirocycles with exocyclic double bonds. [4][13] Reaction Scheme: A substituted aryl halide reacts with an unactivated yne-en-yne in the presence of a Pd(0) catalyst to form three new C-C bonds and the spirocyclic core in a single operation.
Materials:
-
Yne-en-yne substrate (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk flask under an atmosphere of Argon, add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add the yne-en-yne substrate (1.0 equiv) and the aryl halide (1.1 equiv) to the flask.
-
Add anhydrous acetonitrile via syringe to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired diazaspiro[4.5]decane product.
Self-Validation & Trustworthiness: The in situ reduction of the Pd(II) precatalyst to the active Pd(0) species by the phosphine ligand is a standard and reliable method. The use of a twofold excess of base is critical to neutralize the HX generated during the catalytic cycle. Monitoring the reaction confirms that the transformation proceeds to completion and allows for optimization of the reaction time.
Section 4: References
-
BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Retrieved from BenchChem Technical Support.
-
Shimaoka, M., & Sai, M. (2022). Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ResearchGate. [Link]
-
Carneiro, V. M. T., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Published online, retrieved from NIH National Library of Medicine. [Link]
-
Wang, Y., et al. (2016). Catalyst-Controlled Diastereodivergent Synthesis of Dispiro Compounds via Formal (3 + 2) Cyclization. The Journal of Organic Chemistry. Published online 2026-01-06. [Link]
-
BenchChem. (n.d.). A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.5]decane Derivatives. Retrieved from BenchChem Technical Support.
-
BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis. Retrieved from BenchChem Technical Support.
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
-
Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-6. [Link]
-
Toda, N., et al. (2015). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. Published online, retrieved from NIH National Library of Medicine. [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2011). Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. Organic Letters. Published online, retrieved from NIH National Library of Medicine. [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]
-
BenchChem. (n.d.). Preventing premature reaction quenching in sesquiterpene cyclization. Retrieved from BenchChem Technical Support.
-
Doyle, M. P., & Forbes, D. C. (Eds.). (2014). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons. [Link]
-
Kim, D., et al. (2015). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Organic Letters. Published online, retrieved from NIH National Library of Medicine. [Link]
-
Li, J. (2024). Application and Optimization of Novel Asymmetric Catalysts in Drug Synthesis. Applied Chemistry and Industrial Technology. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2011). Synthesis of 7-aza-5-deazapurine analogues via copper(I)-catalyzed hydroamination of alkynes and 1-iodoalkynes. PubMed. [Link]
-
Hashmi, A. S. K., et al. (2011). Gold Catalysis: Alkylideneoxazolines and ‐oxazoles from Intramolecular Hydroamination of an Alkyne by a Trichloroacetimidate. Advanced Synthesis & Catalysis. [Link]
-
Atesin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research, 3(1). [Link]
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- 2. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst-Controlled Diastereodivergent Synthesis of Dispiro Compounds via Formal (3 + 2) Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of solvents in reaction outcomes.
Introduction: The Challenge of Spirocyclic Systems
This compound is a unique spirocyclic hydantoin derivative. Its rigid, three-dimensional structure and multiple reactive sites—the exocyclic amino group and the endocyclic nitrogen atoms—present both opportunities for diverse functionalization and challenges in controlling reaction selectivity and yield. The choice of solvent is paramount, as it influences not only the solubility of reactants but also the stabilization of transition states, reaction kinetics, and the potential for side reactions. This guide is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding or is giving very low yields. What are the primary factors to investigate?
A1: Low or no yield in reactions involving spirocyclic compounds can often be traced back to several key factors.[1] A systematic approach to troubleshooting is crucial.[1] Consider the following:
-
Reagent Purity and Stability: Ensure the purity of your starting materials, as impurities can inhibit the reaction.[2] The spirocyclic starting material or the desired product might also be unstable under the reaction conditions, leading to decomposition.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may need optimization.[3]
-
Inadequate Mixing: For heterogeneous reactions where reactants are not fully dissolved, vigorous stirring is essential to ensure effective interaction.
-
Solvent Choice: The solvent may not be appropriate for the specific reaction mechanism, failing to adequately dissolve reactants or stabilize key intermediates.
Q2: How do I choose an appropriate starting solvent for my reaction?
A2: Solvent selection should be guided by the polarity of your reactants and the presumed reaction mechanism.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often a good starting point. They can dissolve a wide range of reactants and are particularly effective at accelerating reactions where an increased nucleophilicity of anions is beneficial (like many SN2-type reactions), as they solvate cations well but leave anions relatively "bare" and more reactive.[4] Acetonitrile, for instance, has been shown to be a superior solvent in some heterocyclic syntheses because it doesn't form hydrogen bonds with amines, allowing them to interact more freely with electrophiles.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with reactants. This can be advantageous in reactions that proceed through ionic intermediates that require stabilization, such as in SN1-type mechanisms.[6] However, they can also solvate and deactivate strong nucleophiles.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are suitable for reactions where reactants are nonpolar. They are less likely to interfere with the reaction mechanism but may suffer from poor solubility of the polar this compound.
Q3: I am observing multiple products in my reaction. How can solvent choice help improve selectivity?
A3: The formation of multiple products often points to a lack of selectivity, which can be influenced by the solvent. The different nitrogen atoms in this compound (one exocyclic primary amine, two endocyclic secondary amides) have different nucleophilicities. Solvent can modulate this:
-
Steric Hindrance: Bulky, nonpolar solvents might favor reactions at the less sterically hindered exocyclic amino group.
-
Hydrogen Bonding: Protic solvents might preferentially solvate the exocyclic amino group, potentially reducing its reactivity compared to the endocyclic nitrogens, or vice-versa depending on the specific interactions.
-
Reaction Mechanism: The solvent can influence whether a reaction proceeds via a kinetic or thermodynamic pathway, leading to different product ratios.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common frustration in the synthesis of complex molecules like spirocyclic compounds.[1] This guide provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Poor Reaction Selectivity (Multiple Products)
When your reaction yields a mixture of isomers or undesired byproducts, the solvent can be a powerful tool to steer the reaction towards the desired outcome.
The solvent can differentially stabilize the transition states leading to different products.
Caption: Influence of solvent type on reaction pathways.
Data-Driven Solvent Selection
While specific data for this compound is scarce, we can extrapolate from general principles of solvent effects on reaction rates. The rate of a reaction can be significantly influenced by the solvent's ability to stabilize the transition state relative to the reactants.[4][7]
Table 1: Influence of Solvent Properties on Reaction Types
| Solvent Class | Dielectric Constant (ε) | Key Characteristics | Favored Reaction Type (Example) | Rationale |
| Nonpolar | Low (~2-4) | Lacks significant dipole moment. | Reactions with nonpolar reactants. | Minimizes interference with the reaction. |
| Polar Aprotic | High (>20) | Possesses a strong dipole moment; does not have acidic protons. | SN2 reactions. | Solvates cations well, leaving the nucleophile highly reactive.[4] |
| Polar Protic | High (>20) | Has O-H or N-H bonds capable of hydrogen bonding. | SN1 reactions. | Stabilizes carbocation intermediates and solvates leaving groups through H-bonding.[6] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a systematic approach to screen for an optimal solvent for a derivatization reaction of this compound.
Objective: To identify a solvent that provides the highest yield and selectivity for the desired product.
Materials:
-
This compound
-
Reactant B (e.g., an electrophile)
-
A selection of anhydrous solvents (e.g., DMF, Acetonitrile, THF, Dichloromethane, Toluene, Ethanol)
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Small-scale reaction vials (e.g., 2 mL) with stir bars
-
Heating block or oil bath
-
Analytical tools (TLC, LC-MS)
Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1 eq.) to each of the reaction vials.
-
Solvent Addition: Add the same concentration of each respective solvent to each vial (e.g., 0.1 M).
-
Reactant Addition: Add Reactant B (e.g., 1.1 eq.) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature, or a moderately elevated temperature like 50 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS. Note the consumption of starting material and the formation of the desired product and any byproducts.
-
Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures by LC-MS or crude ¹H NMR to determine the relative conversion and product ratios.
-
Selection: Choose the solvent that provides the best combination of reaction rate, yield, and selectivity for further optimization.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds.
- BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
- University of Rochester, Department of Chemistry. How to Improve Your Yield.
- ACS Publications. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- ResearchGate. (n.d.).
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- Reddit. (2020). Synthesis - General tips for improving yield?.
- ChemRxiv. (n.d.).
- ACS Publications. (n.d.). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field.
- ResearchGate. (2025).
- LibreTexts. (2018). Amines and Heterocycles.
- YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.
- ResearchGate. (n.d.). A Coupling Reaction in the Synthesis of Heterocyclic Compounds.
- Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
- LibreTexts. (2025). Heterocyclic Amines.
- PMC. (n.d.). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid.
Sources
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- 6. m.youtube.com [m.youtube.com]
- 7. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Welcome to the technical support guide for 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione. This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure its integrity throughout your research and development workflows. The information herein is synthesized from established chemical principles of hydantoin and spirocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is crucial to protect the compound from moisture.[1] The container should be tightly sealed and, for long-term storage, blanketing with an inert gas like nitrogen is recommended to minimize exposure to air and humidity.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary degradation pathways for this compound are likely hydrolysis and thermal decomposition. The hydantoin ring is susceptible to cleavage under both acidic and basic conditions.[3][4] Additionally, the N-amino group may be susceptible to oxidation. Exposure to high temperatures can also lead to decomposition.
Q3: Is this compound sensitive to light?
Q4: What materials should be avoided when handling or storing this compound?
A4: To maintain the integrity of this compound, avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2] These substances can catalyze the degradation of the hydantoin ring.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container in a cool, dry place, and away from incompatible materials.
-
Assess Purity: If degradation is suspected, re-characterize the compound using techniques such as NMR, LC-MS, or melting point determination to assess its purity.
-
Use a Fresh Batch: If purity is compromised, it is advisable to use a fresh, unopened batch of the compound for your experiments.
Issue 2: Compound Appearance has Changed (e.g., discoloration, clumping)
Possible Cause: This may indicate decomposition or moisture absorption.
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the physical appearance of the compound.
-
Moisture Test: Clumping may suggest moisture absorption. If your experimental procedure allows, you can dry a small sample under vacuum, but be cautious as this may also affect the compound.
-
Purity Analysis: A change in color often indicates chemical degradation. An analysis of the compound's purity is recommended before further use.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receiving the compound, inspect the container for any damage that might compromise its integrity.
-
Storage Location: Store the container in a cool, dry, and well-ventilated chemical storage area, away from direct sunlight and heat sources.
-
Inert Atmosphere: For long-term storage, consider placing the container inside a desiccator with a desiccant or in a glovebox under an inert atmosphere.
-
Dispensing: When dispensing the compound, work in a low-humidity environment if possible. Quickly and securely reseal the container after use.
-
Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the compound.
Visualizations
Molecular Structure
Caption: Structure of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., 2-8 °C for long-term) | Minimizes thermal degradation. |
| Atmosphere | Dry, Inert (e.g., Nitrogen) | Prevents hydrolysis and oxidation.[1][2] |
| Light | Protect from light (Amber vial) | Prevents potential photodegradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture. |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents | Avoids catalytic degradation of the hydantoin ring.[1][2] |
References
- This cit
-
"Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Retrieved from [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
The Hydrolysis of Hydantoin by Various Tissues. (1946). Journal of Biological Chemistry, 163, 683-685. Retrieved from [Link]
-
Hydrolysis of hydantoin to hydantoin acid. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Analytical Methods for Monitoring 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione Reactions
Welcome to the technical support center for monitoring reactions involving 3-Amino-1,3-diazaspiro[4.a4]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.
Section 1: Troubleshooting Common Analytical Issues
This section addresses specific problems you may encounter during the analysis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and its reaction products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of organic reactions. However, the unique properties of spirohydantoin derivatives can present challenges.
Issue: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds.[1][2] The primary cause is often secondary interactions between the basic nitrogen atoms in your analyte and acidic silanol groups on the surface of silica-based reversed-phase columns.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of your analyte is critical. This compound has basic properties. Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the analyte, which can improve peak shape. However, be mindful that pH changes can significantly alter retention times.[3]
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), can competitively bind to the active silanol sites on the stationary phase, reducing their interaction with your analyte.[1]
-
Column Selection: Consider using a column with a different stationary phase. A column with end-capping or a polar-embedded phase can minimize silanol interactions. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to traditional reversed-phase methods.[4][5][6][7]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[1][8] Try diluting your sample and reinjecting.
Workflow for Optimizing HPLC Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue: Inconsistent Retention Times
Question: The retention time of my main peak is drifting between injections. What could be causing this?
Answer:
Retention time instability can compromise the reliability of your quantitative data. Several factors related to the HPLC system and mobile phase can contribute to this issue.[3][9]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift, especially with gradient methods.[9]
-
Mobile Phase Composition:
-
Preparation: Prepare fresh mobile phase daily. Over time, volatile organic components can evaporate, changing the mobile phase composition.[9]
-
Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.[9]
-
Mixing: If you are using an online mixer for gradient elution, verify that it is functioning correctly. A malfunctioning proportioning valve can lead to an incorrect mobile phase composition.[8]
-
-
Temperature Control: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[9]
-
System Leaks: Check all fittings for leaks, as this can lead to a drop in pressure and an inconsistent flow rate.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying reaction products and impurities. However, matrix effects and ionization issues can be prevalent.
Issue: Low Signal Intensity or Poor Ionization
Question: I am not getting a strong signal for my this compound derivative in the mass spectrometer. How can I improve the signal?
Answer:
Poor signal intensity in LC-MS is often related to inefficient ionization of the analyte.[10] The chemical properties of your compound and the mobile phase composition play a crucial role in the ionization process.
Troubleshooting Steps:
-
Mobile Phase Modifiers: The addition of volatile acids or bases to the mobile phase can significantly enhance ionization.[10]
-
For positive ion mode (ESI+), adding 0.1% formic acid or acetic acid to the mobile phase can promote protonation of your basic analyte.
-
For negative ion mode (ESI-), adding 0.1% ammonium hydroxide can aid in deprotonation.[10]
-
-
Solvent Choice: The use of a higher percentage of organic solvent in the mobile phase at the point of elution can improve desolvation and ionization efficiency in the electrospray source.
-
Source Parameters: Optimize the mass spectrometer's source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for your specific compound.
-
Nitrogen Supply: For LC-MS systems, a stable and high-purity nitrogen supply is essential for consistent results. Issues like low or fluctuating pressure, insufficient flow rate, or low purity can all negatively impact signal intensity.[11]
Issue: Matrix Effects and Ion Suppression
Question: I suspect matrix effects from my reaction mixture are suppressing the signal of my analyte. How can I mitigate this?
Answer:
Matrix effects occur when components in the sample, other than the analyte of interest, alter the ionization efficiency, leading to signal suppression or enhancement. This is a common challenge in the analysis of complex mixtures like reaction samples.
Troubleshooting Steps:
-
Sample Preparation: Proper sample preparation is the most effective way to remove interfering substances.[12][13][14][15]
-
Dilution: A simple dilution of the sample can often reduce the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate the analyte from the reaction matrix.
-
Liquid-Liquid Extraction (LLE): LLE can separate the analyte into an immiscible solvent, leaving behind many interfering substances.[15]
-
-
Chromatographic Separation: Improve the chromatographic separation to ensure that the analyte elutes in a region free from co-eluting matrix components.
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects during quantification.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound reactions.
Q1: Which analytical technique is best for monitoring the real-time progress of my reaction?
A1: For real-time or near real-time reaction monitoring, in-situ NMR spectroscopy can be a powerful tool.[16] It allows for the direct observation of both reactants and products in the reaction vessel without the need for sample workup. For routine monitoring where sample extraction is feasible, HPLC-UV is a robust and widely accessible technique.
Q2: What is a good starting point for an HPLC method to analyze this compound?
A2: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[17] For example, you could start with a gradient of 10-90% acetonitrile in water with 0.1% formic acid. The detection wavelength can be optimized based on the UV absorbance spectrum of your compound.
Q3: How should I prepare my reaction mixture sample for HPLC or LC-MS analysis?
A3: A general sample preparation workflow involves:
-
Quenching: Stop the reaction at a specific time point.
-
Dilution: Dilute a small aliquot of the reaction mixture with a suitable solvent (often the mobile phase).
-
Filtration: Filter the diluted sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[8][10]
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis of my reaction?
A4: Yes, NMR can be used for quantitative analysis (qNMR). By integrating the signals of known protons in your starting material and product, and comparing them to an internal standard of known concentration, you can determine the concentration of each species in the reaction mixture.
Q5: Are there any specific stability concerns for this compound under typical analytical conditions?
A5: While spirohydantoins are generally stable, it is good practice to assess the stability of your specific compound in the analytical mobile phase over the course of a typical sample run. Some nitrogen-containing heterocycles can be sensitive to pH extremes or prolonged exposure to certain organic solvents. A stability study where a sample is reinjected over several hours can help identify any degradation issues.
Section 3: Experimental Protocols
Protocol: Generic HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for developing an HPLC-UV method for monitoring the conversion of a starting material to this compound or its derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection: Set to the λmax of the reactant or product (e.g., 254 nm)
-
Gradient program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot in a known volume of mobile phase A (e.g., 1 mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Integrate the peak areas of the starting material and product to determine the reaction progress.
-
References
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- Unknown. HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Organomation. (2025, June 3). 5 Common Nitrogen Issues in LC-MS.
- Unknown. HPLC Troubleshooting Guide.
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ResearchGate. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Retsch. Sample Preparation Process - Step by step.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- Organomation. Sample Preparation: A Comprehensive Guide.
- Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
- Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
- Beilstein Journals. NMR reaction monitoring in flow synthesis.
- ResearchGate. (2025, August 7). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
Sources
- 1. hplc.eu [hplc.eu]
- 2. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 11. blog.organomation.com [blog.organomation.com]
- 12. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 13. organomation.com [organomation.com]
- 14. agilent.com [agilent.com]
- 15. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 16. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Validation of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and its Analogs as Novel Anticonvulsant Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and related spirohydantoin compounds. For the purpose of this guide, we will refer to our lead investigational compound class as "Spiro-X." We will objectively compare the projected performance of Spiro-X with established anticonvulsant drugs: Phenytoin, Carbamazepine, and Lamotrigine, providing supporting experimental data from existing literature on analogous compounds.
Executive Summary
The therapeutic landscape for epilepsy, while mature, continues to present challenges in terms of drug resistance and adverse effects. Spirohydantoin derivatives, a class of compounds characterized by a spirocyclic ring system fused to a hydantoin moiety, have emerged as a promising area of investigation for novel anticonvulsant agents.[1][2][3][4] This guide outlines the critical experimental workflows to validate the anticonvulsant potential of Spiro-X, contextualizing its potential efficacy and mechanism of action against current therapeutic mainstays.
The Scientific Rationale: Why Spirohydantoins?
The hydantoin core is a well-established pharmacophore in anticonvulsant therapy, with Phenytoin being a cornerstone of treatment for decades. The introduction of a spirocyclic system to this core, as seen in this compound, offers a unique three-dimensional architecture that can enhance binding affinity and selectivity for neuronal targets.[5] The exploration of spirohydantoins is driven by the hypothesis that this structural modification can lead to an improved therapeutic window, potentially reducing the off-target effects associated with existing drugs.[6][7]
Comparative Landscape: Established Anticonvulsant Alternatives
A thorough validation of Spiro-X necessitates a direct comparison with established anticonvulsant drugs. We will focus on three widely prescribed medications that represent different mechanistic classes.
Table 1: Comparative Profile of Established Anticonvulsant Drugs
| Feature | Phenytoin | Carbamazepine | Lamotrigine |
| Primary Mechanism of Action | Blocks voltage-gated sodium channels in their inactive state.[8][9][10][11] | Blocks voltage-gated sodium channels in their inactive state; also affects serotonin systems.[12][][14] | Blocks voltage-gated sodium channels and may also inhibit voltage-gated calcium channels, leading to reduced glutamate release.[][16][17][18] |
| Therapeutic Indications | Tonic-clonic seizures, focal seizures, status epilepticus.[9][10] | Epilepsy, neuropathic pain, bipolar disorder.[12][] | Epilepsy (focal and generalized seizures), bipolar disorder.[][17][19] |
| Key Side Effects | Gingival hyperplasia, nystagmus, ataxia, potential for severe skin reactions.[8][11][20] | Dizziness, drowsiness, ataxia, risk of agranulocytosis and aplastic anemia.[12][14] | Dizziness, headache, rash (including risk of Stevens-Johnson syndrome).[18] |
| Metabolism | Metabolized by CYP2C9; exhibits saturable kinetics.[10][20] | Induces its own metabolism via CYP3A4.[12][] | Primarily metabolized by glucuronidation.[17] |
Proposed Mechanism of Action for Spiro-X
Based on the known activity of spirohydantoin derivatives and their structural similarity to Phenytoin, the primary hypothesized mechanism of action for Spiro-X is the modulation of voltage-gated sodium channels. The unique spirocyclic structure may confer a different binding mode or affinity compared to planar hydantoins, potentially leading to altered efficacy or a more favorable side-effect profile.
Sources
- 1. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 9. Phenytoin - BioPharma Notes [biopharmanotes.com]
- 10. Phenytoin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Carbamazepine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Lamotrigine - Wikipedia [en.wikipedia.org]
- 19. psychscenehub.com [psychscenehub.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and Other Spirocyclic Compounds for Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, often leading to enhanced target specificity, improved physicochemical properties, and more favorable pharmacokinetic profiles. This guide provides a detailed comparison of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin derivative, with other relevant spirocyclic scaffolds, offering insights for researchers and professionals in drug development. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs and other spirocyclic systems to provide a comprehensive comparative analysis.
Featured Compound: this compound - A Novel Spirohydantoin
The 1,3-diazaspiro[4.4]nonane-2,4-dione core, also known as a spirohydantoin, is a privileged scaffold in medicinal chemistry. The introduction of an amino group at the N-3 position of the hydantoin ring in this compound presents a unique opportunity for further functionalization and modulation of its biological activity. The spirocyclic nature of this compound, fusing a cyclopentane ring with a hydantoin moiety, imparts conformational rigidity, which can be crucial for selective binding to biological targets.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized based on established methods for spirohydantoin synthesis and subsequent N-amination.
Step 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione (Spirohydantoin from Cyclopentanone)
The initial step involves the synthesis of the spirohydantoin scaffold from cyclopentanone. The Bucherer-Bergs reaction is a classic and efficient method for this transformation.
-
Protocol:
-
To a solution of cyclopentanone (1 equivalent) in a suitable solvent such as ethanol/water, add potassium cyanide (KCN, 1.1 equivalents) and ammonium carbonate ((NH₄)₂CO₃, 3 equivalents).
-
Heat the mixture in a sealed vessel at 60-80°C for 6-12 hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude spirohydantoin.
-
The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.
-
Step 2: N-Amination of 1,3-Diazaspiro[4.4]nonane-2,4-dione
The introduction of the amino group at the N-3 position can be achieved through various methods, with one potential route being the reaction with a suitable aminating agent. A common method for N-amination of amides and related compounds involves reaction with a hydroxylamine derivative followed by reduction, or more directly with an aminating agent like chloramine or, as suggested in the literature for similar structures, hydrazine hydrate followed by a reduction step if necessary.[1]
-
Protocol:
-
Dissolve the synthesized 1,3-diazaspiro[4.4]nonane-2,4-dione (1 equivalent) in a suitable solvent like ethanol or DMF.
-
Add hydrazine hydrate (NH₂NH₂·H₂O, 1.2 equivalents) to the solution.
-
The reaction mixture is heated under reflux for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
-
Caption: Proposed synthetic pathway for this compound.
Comparative Analysis: this compound vs. Other Spirocyclic Scaffolds
The unique structural features of this compound position it as an intriguing candidate for drug discovery. Here, we compare its potential attributes with other classes of spirocyclic compounds.
Spirohydantoins vs. Other Diazaspiro[4.4]nonanes
The diazaspiro[4.4]nonane framework can exist in various isomeric forms with different biological activities.
-
2-Azaspiro[4.4]nonane-1,3-dione: This regioisomer, a spirosuccinimide, has also been explored in medicinal chemistry. While both are five-membered spirocyclic systems, the arrangement of the heteroatoms can significantly influence their physicochemical properties and biological target interactions.
-
1,3,7-Triazaspiro[4.4]nonane-2,4-diones: The introduction of a third nitrogen atom into the spirocyclic core, as seen in 1,3,7-triazaspiro[4.4]nonane-2,4-diones, has been shown to impart antimicrobial activity. This suggests that the number and position of heteroatoms are critical determinants of the biological activity spectrum.
| Feature | This compound (Predicted) | Other Diazaspiro[4.4]nonanes (e.g., 1,3,7-triazaspiro derivatives) |
| Core Structure | Spirohydantoin (pyrrolidine-fused) | Varies (e.g., additional nitrogen in the cyclopentane ring) |
| Key Functional Group | N-amino group for further derivatization | Varies based on substitution |
| Reported Activities | Potential for CNS activity (anticonvulsant) | Antimicrobial |
| Synthetic Accessibility | Feasible via established methods | Requires multi-step synthesis |
Spiro[4.4]nonanes vs. Spiro[4.5]decanes
The size of the carbocyclic ring fused to the heterocyclic moiety can significantly impact the compound's conformational flexibility and lipophilicity.
-
Spiro[4.5]decane-based compounds: These compounds, featuring a six-membered cyclohexane ring, generally exhibit greater conformational flexibility compared to their cyclopentane-containing spiro[4.4]nonane counterparts. This can be advantageous for optimizing interactions with larger binding pockets. For instance, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as potent inhibitors of HIF prolyl hydroxylases (PHDs), a target for anemia and ischemia-related diseases.[2]
| Feature | Spiro[4.4]nonane Core (e.g., in the target compound) | Spiro[4.5]decane Core |
| Carbocyclic Ring Size | 5-membered (Cyclopentane) | 6-membered (Cyclohexane) |
| Conformational Rigidity | Higher | Lower |
| Lipophilicity (cLogP) | Generally lower | Generally higher |
| Reported Biological Targets | CNS receptors, various enzymes | HIF prolyl hydroxylases, opioid receptors |
A head-to-head comparison of azaspiro[3.5]nonane and azaspiro[4.4]octane scaffolds has shown that even subtle changes in ring size can affect properties like basicity and lipophilicity.[3] It is predicted that 1-azaspiro[4.4]nonane is slightly more basic and lipophilic than 7-azaspiro[3.5]nonane.[3]
Diazaspiro[4.4]nonanes vs. Oxazaspiro[4.4]nonanes
The replacement of a nitrogen atom with oxygen in the heterocyclic ring leads to oxazaspiro compounds, which can exhibit different hydrogen bonding capabilities and metabolic stability.
-
Oxazaspiro[4.4]nonane derivatives: These compounds have been investigated for various therapeutic applications. The difference in electronegativity and hydrogen bonding capacity between nitrogen and oxygen can lead to distinct interactions with biological targets.
Caption: Workflow for the comparative analysis of spirocyclic compounds.
Experimental Protocols for Evaluation
To empirically compare the performance of this compound with other spirocyclic compounds, a series of standardized in vitro and in vivo assays are recommended.
In Vitro Assays
-
Target-Based Screening:
-
Objective: To identify the primary biological target(s) of the compound.
-
Protocol: Screen the compound against a panel of relevant biological targets, such as a broad kinase panel, a GPCR panel, or specific enzymes like aldose reductase or histone acetyltransferases, based on the known activities of related spirohydantoins. Assays should be run to determine IC₅₀ or EC₅₀ values.
-
-
Cell-Based Assays:
-
Objective: To assess the compound's cellular potency and cytotoxicity.
-
Protocol: Utilize relevant cell lines to measure the compound's effect on cell viability (e.g., MTT assay), proliferation, or a specific cellular phenotype. For example, if anticonvulsant activity is hypothesized, neuronal cell lines could be used to assess protection against excitotoxicity.
-
-
ADME Profiling:
-
Objective: To evaluate the drug-like properties of the compound.
-
Protocol:
-
Solubility: Determine the kinetic and thermodynamic solubility in aqueous buffers.
-
Permeability: Assess cell permeability using Caco-2 or PAMPA assays.
-
Metabolic Stability: Evaluate the compound's stability in liver microsomes or hepatocytes from different species.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using equilibrium dialysis or ultracentrifugation.
-
-
In Vivo Assays
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the compound's absorption, distribution, metabolism, and excretion profile in a living organism.
-
Protocol: Administer the compound to a suitable animal model (e.g., mice or rats) via different routes (e.g., intravenous and oral). Collect blood samples at various time points and analyze the plasma concentrations of the compound and its major metabolites using LC-MS/MS. Key parameters to be determined include half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
-
Efficacy Studies:
-
Objective: To evaluate the compound's therapeutic effect in a disease model.
-
Protocol: Based on the in vitro findings, select an appropriate animal model of disease. For instance, if anticonvulsant activity is observed, models such as the maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents would be relevant. Administer the compound and assess its ability to ameliorate disease symptoms compared to a vehicle control and a positive control (standard-of-care drug).
-
Conclusion and Future Directions
This compound represents a novel and synthetically accessible spirocyclic scaffold with significant potential in drug discovery. Its spirohydantoin core, combined with a versatile N-amino group, offers a promising starting point for the development of new therapeutic agents. While direct experimental data is currently lacking, a comparative analysis based on structurally related compounds suggests that its performance will be influenced by the unique interplay of its spiro[4.4]nonane framework and the electronic properties of the N-amino hydantoin moiety.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties. A thorough comparison with other spirocyclic scaffolds in various biological assays will ultimately determine its therapeutic utility and its place in the ever-expanding arsenal of medicinal chemistry.
References
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- Czopek, A., Zagorska, A., Kolaczkowski, M., Bucki, A., Gryzlo, B., Rychtyk, J., ... & Filipek, B. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545–1554.
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A Comparative Analysis of Diazaspiro[4.4]nonane-2,4-dione Derivatives in Preclinical Anticonvulsant Screening
Introduction: The Therapeutic Potential of Spirocyclic Scaffolds in Neurology
In the landscape of medicinal chemistry, the quest for novel therapeutic agents for neurological disorders is a paramount challenge. Among the privileged scaffolds that have garnered significant attention are spirocyclic compounds, which feature a unique three-dimensional architecture. This distinct conformation can lead to enhanced receptor affinity and selectivity. The diazaspiro[4.4]nonane-2,4-dione core, a rigid heterocyclic system, has emerged as a promising framework for the development of new central nervous system (CNS) active agents, particularly in the realm of epilepsy. This guide provides a comparative analysis of various derivatives of diazaspiro[4.4]nonane-2,4-dione, with a primary focus on their anticonvulsant properties, benchmarked against established antiepileptic drugs (AEDs). We will delve into the structure-activity relationships (SAR), potential mechanisms of action, and the experimental methodologies crucial for their evaluation.
Comparative Anticonvulsant Activity: Diazaspiro[4.4]nonane-2,4-diones vs. Standard AEDs
The preclinical evaluation of potential anticonvulsant agents heavily relies on standardized rodent models that mimic different types of epileptic seizures. The two most widely utilized are the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures. The efficacy of a compound in these tests is typically expressed as the median effective dose (ED50), the dose required to protect 50% of the animals from seizures. Neurotoxicity is also a critical parameter, often assessed using the rotarod test, which measures motor impairment.
Below is a comparative summary of the anticonvulsant activity of selected N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives and clinically established AEDs.
| Compound | Substituent (R) | MES ED50 (mg/kg, mice) i.p. | scPTZ ED50 (mg/kg, mice) i.p. | Reference(s) |
| Diazaspiro[4.4]nonane Derivatives | ||||
| N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione | -NH-Ph | 76.27 | > 300 | [1] |
| N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | -NH-Ph-4-CH3 | Protective at 300 | Protective at 300 | [2] |
| N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | -NH-Ph-2-CF3 | Protective at 300 | Protective at 300 | [2] |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | -NH-Ph-2,4-Cl2 | Protective at 100 | > 300 | [3] |
| Standard Antiepileptic Drugs | ||||
| Phenytoin | 9.5 | Inactive | [4] | |
| Carbamazepine | 10.5 | Inactive | [5] | |
| Valproate | 190-276 | 177.83 | [6][7][8][9] | |
| Lamotrigine | 4.9 | Inactive | [4] | |
| Levetiracetam | Inactive (up to 540) | Inactive (up to 540) | [10] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table reveals several key insights into the SAR of N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives:
-
Aromatic Substitution: The presence of an N-phenylamino moiety appears to be crucial for anticonvulsant activity, particularly in the MES model.
-
Substituent Effects: The nature and position of substituents on the phenyl ring significantly modulate activity. For instance, the N-(2,4-dichlorophenyl)-amino derivative shows protection in the MES test at a lower dose (100 mg/kg) compared to the unsubstituted N-aminophenyl analog (ED50 of 76.27 mg/kg) and other substituted derivatives that were protective at 300 mg/kg.[2][3] This suggests that electron-withdrawing groups at specific positions on the phenyl ring may enhance potency.
-
Seizure Model Specificity: The currently presented derivatives of diazaspiro[4.4]nonane-2,4-dione demonstrate more promising activity in the MES test, which is predictive of efficacy against generalized tonic-clonic seizures. Their activity in the scPTZ test appears to be limited, suggesting a mechanism of action more aligned with drugs like phenytoin and carbamazepine, which are also inactive in this model.[4][5]
Potential Mechanisms of Action: Exploring Neuronal Targets
The observed anticonvulsant profile of diazaspiro[4.4]nonane-2,4-dione derivatives points towards potential interactions with voltage-gated ion channels or modulation of synaptic transmission. Two prominent hypotheses for their mechanism of action are their interaction with GABA(A) receptors and sigma (σ) receptors.
Modulation of GABA(A) Receptor Signaling
The GABA(A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. Its potentiation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. Several established AEDs, such as benzodiazepines and barbiturates, exert their effects through positive allosteric modulation of the GABA(A) receptor. Some studies have suggested that certain diazaspiro[4.4]nonane-2,4-dione derivatives may influence GABA(A) receptors, although direct, high-affinity binding has yet to be conclusively demonstrated for a broad range of these compounds.[3]
Caption: Potential modulation of the GABA(A) receptor signaling pathway by diazaspiro[4.4]nonane-2,4-dione derivatives.
Interaction with Sigma (σ) Receptors
Sigma receptors, particularly the σ1 subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a variety of neurological functions and diseases. Ligands of the σ1 receptor can modulate several neurotransmitter systems and have shown neuroprotective effects. The structurally related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent sigma receptor ligands, suggesting that the diazaspiro[4.4]nonane-2,4-dione core may also interact with these receptors.
Caption: Hypothesized interaction of diazaspiro[4.4]nonane-2,4-dione derivatives with the sigma-1 receptor and its downstream effects.
Experimental Protocols: A Guide to Preclinical Evaluation
To ensure the reproducibility and validity of findings, it is imperative to follow standardized and well-documented experimental protocols. The following sections provide detailed methodologies for the key in vivo assays used in the characterization of anticonvulsant compounds.
Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives
A general and efficient method for the synthesis of the 2-azaspiro[4.4]nonane-1,3-dione core involves a multi-step sequence starting from cyclopentanone.
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for product precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[11]
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 8-12 hours until gas evolution ceases.
-
Cool the reaction mixture in an ice bath to induce precipitation of the diacid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.[11]
Step 3: Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione
-
A mixture of 2,2-cyclopentanediacetic acid and an excess of urea is heated at 180-200°C for 1-2 hours.
-
The reaction mixture is then cooled, and the solid product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the 2-azaspiro[4.4]nonane-1,3-dione.
Step 4: N-Substitution
-
The 2-azaspiro[4.4]nonane-1,3-dione can be N-substituted using various alkylating or arylating agents under basic conditions to yield the desired derivatives.
Caption: General synthetic workflow for N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives.
Maximal Electroshock (MES) Seizure Test in Mice
-
Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least 3 days before the experiment.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before the induction of seizures (typically 30-60 minutes).
-
Seizure Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered as protection.
-
Data Analysis: Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
-
Animal Preparation: Use male albino mice (18-22 g). Acclimatize the animals as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle control i.p. at a predetermined time before the injection of pentylenetetrazole.
-
Chemoconvulsant Injection: Inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period is considered as protection.
-
Data Analysis: Determine the ED50 value using probit analysis.
Rotarod Test for Neurotoxicity in Mice
-
Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm in diameter).
-
Training: Train the mice to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
Drug Administration: Administer the test compound or vehicle control i.p. at the time of its peak effect.
-
Testing: Place the mice on the rotarod, which is rotating at a constant speed.
-
Endpoint: Record the time each mouse remains on the rod. A fall from the rod is indicative of motor impairment.
-
Data Analysis: Compare the performance of the drug-treated group with the vehicle-treated group.
Conclusion and Future Directions
The diazaspiro[4.4]nonane-2,4-dione scaffold represents a promising starting point for the development of novel anticonvulsant agents. The preliminary data suggests that N-aryl-amino derivatives are particularly effective in the MES model, indicating potential efficacy against generalized tonic-clonic seizures. The observed structure-activity relationships provide a roadmap for further optimization of these compounds to enhance their potency and broaden their spectrum of activity.
Future research should focus on several key areas:
-
Expansion of the Chemical Library: Synthesis and screening of a wider array of derivatives with diverse substituents on the aromatic ring and modifications of the spirocyclic core are warranted to further elucidate the SAR.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular targets of these compounds are crucial. This should include radioligand binding assays and electrophysiological studies on GABA(A) and sigma receptors, as well as other potential targets like voltage-gated sodium and calcium channels.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates is essential for their progression towards clinical development.
-
Evaluation in Chronic Epilepsy Models: Testing the efficacy of these derivatives in chronic models of epilepsy, such as the kindling model, will provide a more comprehensive understanding of their therapeutic potential.
By systematically addressing these areas, the full therapeutic potential of diazaspiro[4.4]nonane-2,4-dione derivatives can be unlocked, potentially leading to the development of novel and more effective treatments for epilepsy.
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The Spirocyclic Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione Analogs
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a promising class of molecules. Their inherent conformational rigidity offers a distinct advantage in drug design, enabling precise orientation of functional groups for optimal target interaction and often leading to improved metabolic stability.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific and compelling subclass: 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione analogs. We will dissect how subtle molecular modifications to this spirohydantoin core translate into significant variations in biological activity, with a particular focus on their potential as anticonvulsant and anticancer agents.
The 1,3-diazaspiro[4.4]nonane-2,4-dione core, a derivative of hydantoin, presents multiple points for chemical diversification. The amino group at the 3-position, in particular, serves as a versatile handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties and biological profile. Understanding the intricate interplay between these structural modifications and the resulting biological outcomes is paramount for the rational design of next-generation therapeutics.
The Core Scaffold and Its Therapeutic Potential
The spirohydantoin moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] The this compound framework, in particular, has been a focal point of research due to its synthetic accessibility and the diverse biological activities of its analogs. These activities range from anticonvulsant effects to anticancer and enzyme-inhibiting properties.[4][5][6] The spirocyclic nature of the [4.4]nonane system imparts a fixed spatial arrangement of the substituents, which can be crucial for specific interactions with biological targets.
Below, we explore the SAR of this scaffold by examining key substitution points and their influence on biological activity, supported by experimental data from published studies.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs can be systematically explored by modifying three key positions: the N-1 position of the hydantoin ring, the amino group at the N-3 position, and the cyclopentane ring of the spiro system.
Substitution at the N-3 Amino Group: Impact on Anticonvulsant Activity
A significant body of research has focused on the synthesis and anticonvulsant evaluation of N-substituted amino-2-azaspiro[4.4]nonane-1,3-dione derivatives, a closely related scaffold. These studies provide valuable insights into the SAR of the N-3 position. The introduction of an N-phenylamino moiety at this position has been shown to be a key determinant of anticonvulsant activity.[5][6]
The nature and position of substituents on the phenyl ring dramatically influence the anticonvulsant potency, as demonstrated in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 1: Anticonvulsant Activity of N-Phenylamino-2-azaspiro[4.4]nonane-1,3-dione Analogs
| Compound | Substituent on Phenyl Ring | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |
| V | 4-methyl | >300 | 120 | >300 |
| VI | 2-trifluoromethyl | >300 | 150 | >300 |
Data synthesized from studies by Obniska et al. It is important to note that these compounds are 2-azaspiro[4.4]nonane-1,3-diones, not the exact titular compound, but provide the closest available SAR data.
From this data, we can infer that electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups on the phenyl ring are tolerated, with both demonstrating activity primarily in the scPTZ screen, suggesting a potential mechanism of action involving the modulation of GABAergic neurotransmission.[5][6] The lack of significant neurotoxicity at active doses is a favorable characteristic for potential CNS drug candidates.
Modifications for Anticancer Activity
Spirohydantoin derivatives have also been investigated for their potential as anticancer agents.[2][7] While specific SAR data for this compound analogs in this context is limited in the initial search, broader studies on spirohydantoins indicate that lipophilic substitutions can enhance cytotoxic effects against cancer cell lines. For example, novel spirohydantoin compounds have been shown to induce growth inhibition and apoptosis in leukemia cells.[2] The mechanism often involves the induction of apoptosis through the mitochondrial pathway.[2]
Table 2: Cytotoxic Activity of Novel Spirohydantoin Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| DFH | K562 (Leukemia) | Not explicitly quantified, but dose- and time-dependent cytotoxicity reported. |
| DCH | K562 (Leukemia) | Not explicitly quantified, but dose- and time-dependent cytotoxicity reported. |
DFH: 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4'-imidazolidine]-2',5'-dione DCH: 8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione Data from a study by Roy et al., highlighting the anticancer potential of the broader spirohydantoin class.[2]
These findings suggest that future exploration of the this compound scaffold for anticancer activity should focus on the introduction of various lipophilic and aromatic moieties at the N-3 position to enhance cell permeability and target engagement.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the general synthetic and biological evaluation methodologies.
General Synthesis of Spirohydantoins (Bucherer-Bergs Reaction)
The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of spirohydantoins from a corresponding ketone.[7]
Workflow for Bucherer-Bergs Synthesis
Caption: Workflow for preclinical anticonvulsant activity evaluation.
Maximal Electroshock (MES) Test: This test identifies compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce a seizure. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that may be effective against absence seizures. A subcutaneous injection of pentylenetetrazole (a CNS stimulant) is administered, and the ability of the test compound to prevent clonic seizures is observed.
Neurotoxicity Screening (Rotarod Test): This test assesses motor impairment. Animals are placed on a rotating rod, and the inability to maintain balance for a specified period is indicative of neurotoxicity.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The existing SAR data, primarily from related spiro-succinimide and spirohydantoin systems, strongly suggests that modifications at the N-3 position are critical for tuning biological activity.
Key Takeaways:
-
Anticonvulsant Potential: Aromatic substitution on an N-3 amino-phenyl group is a viable strategy for developing anticonvulsant agents. Further optimization of these substituents is warranted to improve potency and broaden the anticonvulsant profile.
-
Anticancer Exploration: The introduction of diverse lipophilic and hydrogen-bonding moieties at the N-3 position could lead to the discovery of potent anticancer compounds, building upon the established activity of the broader spirohydantoin class.
-
Chirality: The spirocyclic core is chiral. Future studies should involve the separation of enantiomers and their individual biological evaluation, as stereochemistry often plays a crucial role in drug-target interactions.
This guide has synthesized the available information to provide a framework for understanding the SAR of this compound analogs. The provided experimental outlines serve as a foundation for researchers entering this exciting area of medicinal chemistry. The continued exploration of this scaffold, guided by the principles of rational drug design, holds significant promise for the discovery of new and effective medicines.
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ResearchGate. (n.d.). Examples of biologically active spirohydantoins and thiohydantoins. Retrieved from [Link]
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Roy, M., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348-363. Retrieved from [Link]
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Lasko, R., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 12(9), 1436-1442. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2021). Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Egyptian Journal of Chemistry, 64(8), 4257-4263. Retrieved from [Link]
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ResearchGate. (n.d.). Some of physiological active derivatives of spirohydantoins. Retrieved from [Link]
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Obniska, J., & Kaminski, K. (2004). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 61(3), 231-236. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,3-Diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
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A Comparative In Vitro Evaluation of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione: A Guide to Foundational Biological Characterization
This guide provides a comprehensive framework for the initial in vitro characterization of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, a novel spirocyclic compound. Spirocycles are gaining significant traction in medicinal chemistry, offering a departure from the "flatland" of traditional aromatic scaffolds. Their inherent three-dimensionality can lead to improved target specificity and optimized physicochemical properties, which has translated into an increasing number of approved drugs containing these motifs.[1] This document outlines a logical, tiered approach to assess the foundational biological activity of this specific molecule, comparing its potential performance against established standards using validated, reproducible protocols.
The structure of this guide is designed to walk a researcher through a logical discovery cascade, from broad cytotoxicity assessment to more focused, hypothesis-driven assays.
Investigational Workflow: A Tiered Approach
A systematic evaluation is critical to understanding the biological potential of a novel chemical entity. We propose a three-tier workflow that begins with broad screening for cytotoxic effects and progressively narrows the focus to specific mechanistic inquiries.
Caption: Proposed tiered workflow for in vitro characterization.
Tier 1: General Cytotoxicity Assessment
The first essential step is to determine the compound's intrinsic cytotoxicity across a representative cell line. This establishes a therapeutic window and informs concentration ranges for subsequent assays. The XTT assay is a robust colorimetric method for this purpose, offering advantages over the traditional MTT assay, such as its water-soluble formazan product, which simplifies the protocol and eliminates a harsh solubilization step.[2]
Comparative Assay: XTT vs. MTT
| Feature | XTT Assay | MTT Assay |
| Principle | Reduction of a tetrazolium salt (XTT) to a water-soluble orange formazan product by mitochondrial dehydrogenases.[2][3] | Reduction of MTT to a water-insoluble purple formazan, requiring a solubilization step.[3][4] |
| Advantage | Single-step procedure, higher sensitivity, no organic solvents needed for solubilization.[2] | Well-established and widely documented.[4] |
| Disadvantage | Can have higher background absorbance. | Requires an additional solubilization step which can introduce variability and toxicity.[2] |
| Standard | ISO 10993-5 outlines its use for cytotoxicity testing.[5] | Also covered under ISO 10993-5 for medical device testing.[5] |
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound.
Workflow Diagram: XTT Assay
Caption: Step-by-step workflow for the XTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate a human cell line (e.g., HeLa) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium. Doxorubicin should be used as a positive control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., 50:1 ratio of XTT reagent to electron-coupling solution). Add 50 µL of this mixture to each well.
-
Formazan Development: Incubate for 2-4 hours at 37°C. The intensity of the orange color is proportional to the number of viable cells.[2]
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Illustrative Data Presentation
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | >100 (Hypothetical) |
| Doxorubicin (Positive Control) | HeLa | 0.8 (Typical) |
Tier 2: Target-Based Screening
If the compound shows low cytotoxicity, the next step is to investigate its potential interaction with specific molecular targets. The hydantoin-like core of the spiro-compound suggests potential activity as an enzyme inhibitor or receptor ligand.
A) Enzyme Inhibition Assay
This protocol provides a general framework for assessing the compound's ability to inhibit a specific enzyme, such as a protease or kinase. The principle involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[6]
Principle of Competitive Inhibition
Caption: Competitive inhibitor binding to the enzyme's active site.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test compound in DMSO. Serially dilute in the appropriate assay buffer. The final DMSO concentration should not exceed 1%.[6]
-
Prepare the enzyme and its specific substrate in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer + DMSO.
-
Control wells (100% activity): Enzyme solution + DMSO.
-
Test wells: Enzyme solution + various concentrations of the test compound.
-
Positive Control wells: Enzyme solution + a known inhibitor.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind.[6]
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance over time using a microplate reader at a wavelength specific to the substrate or product.[6]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the control and calculate the IC50.
B) Receptor Binding Assay
Receptor binding assays are crucial for determining if a compound interacts with a specific cell surface or intracellular receptor.[7] A competitive binding assay is commonly used, where the test compound competes with a labeled ligand (e.g., radioactive or fluorescent) for binding to the receptor.[8]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare cell membranes or purified receptors that express the target of interest.
-
Select a suitable radioligand (e.g., ³H-labeled) with high affinity for the target receptor.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup:
-
In test tubes or a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[9]
-
Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.[8]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Tier 3: Antimicrobial Screening
Given that derivatives of related spirocyclic structures like 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown antimicrobial activity, a screen against common bacterial strains is a logical extension.[10] A basic broth microdilution assay can determine the Minimum Inhibitory Concentration (MIC).
Illustrative Comparison of Antimicrobial Activity
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound | 64 (Hypothetical) | >128 (Hypothetical) |
| Penicillin (Positive Control) | 0.12 (Typical) | Resistant |
| Gentamicin (Positive Control) | 1 (Typical) | 4 (Typical) |
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: In a 96-well plate, add 50 µL of sterile nutrient broth to each well.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform 2-fold serial dilutions across the plate by transferring 50 µL from well to well.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL). Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This guide presents a structured, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, target-based interactions, and phenotypic effects, researchers can efficiently build a foundational biological profile of this novel compound. The comparative approach against established standards provides essential context for interpreting the experimental data. The protocols described herein are robust, widely accepted, and form a self-validating framework for rigorous scientific inquiry.
References
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Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. Available from: [Link]
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Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Institute of Experimental Biology, Kazimierz Wielki University. Available from: [Link]
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Ligand binding assay. Wikipedia. Available from: [Link]
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About Ligand Binding Assays. Gifford Bioscience. Available from: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual, NCBI Bookshelf. Available from: [Link]
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Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available from: [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]
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Calugi, C. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols? ResearchGate. Available from: [Link]
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Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available from: [Link]
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May, J. R., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. Available from: [Link]
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4-amino-1,3-diazaspiro[4.4]non-3-en-2-one. MySkinRecipes. Available from: [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]
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D'hooghe, M., & De Kimpe, N. (2006). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available from: [Link]
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Voskressensky, L. G., et al. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available from: [Link]
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M, S. D., et al. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
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An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. (2019). ResearchGate. Available from: [Link]
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A Comparative Guide to the Anticonvulsant Efficacy of Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a cornerstone of epilepsy research. Among the diverse heterocyclic scaffolds explored, diazaspiro compounds have emerged as a promising class of molecules demonstrating significant potential in preclinical seizure models. Their rigid, three-dimensional structures allow for precise orientation of pharmacophoric groups, leading to high affinity and selectivity for various biological targets within the central nervous system (CNS).[1] This guide provides a comparative analysis of the anticonvulsant efficacy of various diazaspiro compounds, supported by experimental data from key preclinical screening models. We will delve into the methodologies of these models, compare the performance of different diazaspiro scaffolds, and discuss their structure-activity relationships and potential mechanisms of action.
Preclinical Evaluation of Anticonvulsant Activity: The Gold Standard Models
The initial screening of potential anticonvulsant drugs heavily relies on well-validated animal models that predict efficacy against different seizure types. The U.S. National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP), established in 1975, has been instrumental in the development of new antiepileptic drugs by providing a standardized platform for such evaluations.[2] Two of the most widely used and informative models in this program are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
The Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[3] An electrical stimulus delivered through corneal electrodes induces a maximal seizure characterized by a tonic extension of the hindlimbs. The abolition of this hindlimb tonic extensor component is the endpoint for protection.[3] The efficacy of a test compound in this model suggests a potential mechanism involving the blockade of voltage-gated sodium channels.[2][4]
-
Animal Preparation: Male CF-1 mice are acclimatized to laboratory conditions. Prior to the test, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical conductivity.[3]
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses to different groups of animals. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak effect of the compound, a 60 Hz alternating electrical current (typically 50 mA for mice) is delivered for 0.2 seconds via corneal electrodes using a specialized apparatus.[3]
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the complete absence of this phase.
-
Data Analysis: The percentage of protected animals at each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
The Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.[5] Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures. This model is effective in identifying compounds that can raise the seizure threshold.[6] Efficacy in the scPTZ test often suggests a mechanism involving the enhancement of GABAergic neurotransmission or blockade of T-type calcium channels.
-
Animal Preparation: Male CF-1 mice are used and allowed to acclimatize.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
Chemoconvulsant Administration: At the time of predicted peak effect of the test compound, a dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., the convulsant dose for 97% of animals, or CD97) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds).
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each dose group, and the ED50 is calculated.
Experimental Workflow for Anticonvulsant Screening
Caption: A generalized workflow for the preclinical screening of novel diazaspiro compounds for anticonvulsant activity.
Comparative Efficacy of Diazaspiro Scaffolds
Several classes of diazaspiro compounds have been synthesized and evaluated for their anticonvulsant properties. The following sections and tables summarize the key findings for some of the most promising scaffolds.
Diazaspiro[4.5]decan-4-ones
A series of novel 1,3-diazaspiro[4.5]decan-4-ones have demonstrated significant anticonvulsant activity.[5] In one study, several derivatives were evaluated in both the MES and scPTZ screens. Notably, compound 8w was identified as a highly potent agent in the scPTZ test, with an ED50 value significantly lower than the reference drugs phenobarbital and ethosuximide.[5] Most compounds in this series showed moderate to weak activity in the MES test, with the exception of compound 8a , which provided 100% protection at a dose of 0.09 mmol/kg.[5] Importantly, these compounds did not show any minimal motor impairment in neurotoxicity tests, suggesting a favorable preliminary safety profile.[5]
| Compound | MES Screen (Protection @ Dose) | scPTZ Screen (ED50) | Neurotoxicity | Reference |
| 8a | 100% @ 0.09 mmol/kg | - | No impairment | [5] |
| 8w | Moderate to weak activity | ~5-fold lower than Phenobarbital, ~83.6-fold lower than Ethosuximide | No impairment | [5] |
| Phenobarbital | - | ED50 = 0.06 mmol/kg | - | [7] |
| Ethosuximide | - | ED50 = 0.92 mmol/kg | - | [7] |
Note: Direct ED50 values for all compounds were not available in the cited abstracts. The table reflects the reported comparative potency.
Diazaspiro[5.5]undecanes and Diazaspiro[4.5]decanes
Another promising series includes 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones.[7] Within this group, compound 6g (a diazaspiro[4.5]decane derivative) showed remarkable potency in the scPTZ screen, with an ED50 of 0.0043 mmol/kg. This makes it approximately 14-fold more potent than phenobarbital and 214-fold more potent than ethosuximide.[7] In the MES screen, compound 6e was a standout, with an ED50 of 0.019 mmol/kg, making it about 1.8 times more potent than the standard drug diphenylhydantoin (phenytoin).[7] Encouragingly, none of the tested compounds in this series showed minimal motor impairment at the maximum administered dose in the neurotoxicity screen.[7]
| Compound | Test Model | ED50 (mmol/kg) | Comparison to Standard Drug | Neurotoxicity | Reference |
| 6g | scPTZ | 0.0043 | ~14x more potent than Phenobarbital, ~214x more potent than Ethosuximide | No impairment | [7] |
| 6e | MES | 0.019 | ~1.8x more potent than Diphenylhydantoin | No impairment | [7] |
| Phenobarbital | scPTZ | 0.06 | - | - | [7] |
| Ethosuximide | scPTZ | 0.92 | - | - | [7] |
| Diphenylhydantoin | MES | 0.034 | - | - | [7] |
Diazaspiro[4.4]nonanes
N-substituted 2-azaspiro[4.4]nonane-1,3-diones have also been a focus of anticonvulsant research.[1] In a study of N-benzyl- and N-aminophenyl- derivatives, the most potent compound was 1j (N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione), with an ED50 of 76.27 mg/kg in the MES test.[8] Structure-activity relationship studies revealed that the anticonvulsant activity is dependent on the nature and position of substituents on the aryl moiety and the size of the cycloalkyl system.[6]
Structure-Activity Relationships (SAR) and Potential Mechanisms of Action
The data from these studies allow for the elucidation of preliminary structure-activity relationships. For instance, in some series, increased lipophilicity of substituents appears to favor activity in the MES test.[9] The nature of the spirocyclic ring system (e.g., [4.4]nonane vs. [4.5]decane) also influences potency.[8]
The mechanism of action for many diazaspiro compounds is still under investigation, but their efficacy in the MES and scPTZ models provides important clues. Activity in the MES test, as seen with compounds like 8a and 6e , strongly suggests modulation of voltage-gated sodium channels.[4] Potency in the scPTZ test, as demonstrated by 8w and 6g , points towards an interaction with the GABAergic system.[7]
Indeed, specific research on 3,9-diazaspiro[5.5]undecane-based compounds has shown them to be potent competitive antagonists of the GABA-A receptor. One structurally simplified analog displayed a binding affinity (Ki) in the high-nanomolar range (180 nM).[10] This provides direct evidence for the involvement of GABA-A receptors in the anticonvulsant effects of at least this subclass of diazaspiro compounds.
Potential Mechanisms of Anticonvulsant Action
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A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and Structurally Related Analogs
Introduction: The Imperative of Selectivity in Spirocyclic Drug Candidates
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacokinetic properties.[1][2][3][4][5] The rigid nature of the spirocyclic core can pre-organize pendant functionalities in a defined spatial orientation, potentially enhancing binding affinity and selectivity for the intended biological target.[1] Our focus here is on 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, a novel compound with a spirohydantoin core that holds promise for therapeutic applications.
However, the very structural complexity that confers advantages in potency can also introduce liabilities in the form of off-target interactions, or cross-reactivity. These unintended interactions are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development. Therefore, a thorough understanding of a compound's cross-reactivity profile at an early stage is not just beneficial, but essential.
This guide provides a framework for a comprehensive cross-reactivity study of this compound. We will compare its hypothetical cross-reactivity profile with two structurally related analogs to highlight the importance of subtle molecular modifications on selectivity. The experimental protocols detailed herein are designed to provide a robust assessment of off-target liabilities, enabling informed decisions in the progression of this and similar spirocyclic compounds.
Comparator Compound Selection: A Rationale
To understand the structure-activity relationship (SAR) and its influence on cross-reactivity, we have selected two comparator compounds.[6]
-
Comparator A: 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivative. This compound shares the core 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold but features an arylmethyl substituent at the 3-position and a sulfonyl group at the 7-position.[7] Its reported antimicrobial activity suggests a distinct biological profile and provides a valuable reference for assessing the impact of the amino group at the 3-position in our lead compound.[7]
-
Comparator B: Spiro[pyrrolidine-3,3'-oxindole] derivative. This compound represents a more structurally divergent spiro-pyrrolidine system with a different heterocyclic core.[8] Its known activity at serotonin receptors makes it an excellent candidate to probe for cross-reactivity in a different target class, highlighting the potential for scaffold-hopping and the associated risks of off-target effects.[8]
| Compound | Core Scaffold | Key Substituents |
| This compound (Lead) | 1,3-Diazaspiro[4.4]nonane-2,4-dione | 3-Amino |
| Comparator A | 1,3,7-Triazaspiro[4.4]nonane-2,4-dione | 3-Arylmethyl, 7-Arenesulfonyl |
| Comparator B | Spiro[pyrrolidine-3,3'-oxindole] | 1'-(Phenylsulfonyl), N-benzyl |
Proposed Cross-Reactivity Screening Cascade
A tiered approach to cross-reactivity screening allows for a systematic and resource-efficient evaluation of off-target liabilities. We propose a three-stage cascade:
Caption: A proposed tiered workflow for assessing cross-reactivity.
Tier 1: Broad Panel Competitive Binding Assay
The initial step involves screening the lead compound and its comparators against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. A competitive binding assay format is employed, where the test compounds compete with a known radiolabeled or fluorescently labeled ligand for binding to the target protein.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Membranes from cells recombinantly expressing the target of interest are prepared and stored at -80°C. Protein concentration is determined using a standard Bradford assay.
-
Assay Buffer Preparation: A specific assay buffer is prepared for each target, optimized for pH, ionic strength, and necessary co-factors.
-
Compound Dilution: The lead compound and comparators are serially diluted in the appropriate assay buffer to create a range of concentrations (e.g., from 100 µM down to 1 pM).
-
Assay Plate Setup: In a 96-well filter plate, add in the following order:
-
25 µL of assay buffer
-
25 µL of radioligand at a concentration equal to its Kd
-
50 µL of the test compound dilution
-
100 µL of the membrane preparation
-
-
Incubation: The plate is incubated at room temperature for a duration specific to each target to allow the binding to reach equilibrium.
-
Filtration and Washing: The contents of the plate are rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. The filters are washed multiple times with ice-cold wash buffer.
-
Scintillation Counting: The filter mat is dried, and a scintillant is added to each filter disk. The radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Hypothetical Comparative Data: Tier 1
| Target Class | Representative Target | This compound (Ki, µM) | Comparator A (Ki, µM) | Comparator B (Ki, µM) |
| GPCRs | 5-HT2A | > 10 | > 10 | 0.05 |
| Dopamine D2 | > 10 | > 10 | 5.2 | |
| Ion Channels | hERG | See Tier 2 | See Tier 2 | See Tier 2 |
| Cav1.2 | > 10 | > 10 | > 10 | |
| Enzymes | COX-2 | 8.5 | > 10 | > 10 |
| PDE4 | > 10 | 2.1 | > 10 |
Tier 2: Assessment of Key Safety-Related Targets
Based on the initial broad panel screen, or as a mandatory part of preclinical safety assessment, dedicated assays for high-risk targets such as the hERG potassium channel and major Cytochrome P450 (CYP) enzymes are performed.
hERG Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical liability as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 70-90% confluency.
-
Cell Preparation: Cells are harvested and suspended in an extracellular solution.
-
Automated Patch Clamp: The cell suspension is loaded into an automated patch-clamp system (e.g., QPatch or SyncroPatch). The system automatically establishes whole-cell patch-clamp recordings.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.
-
Compound Application: The lead compound and comparators are applied at a range of concentrations.
-
Data Acquisition and Analysis: The effect of the compounds on the hERG current is measured, and the IC50 value is determined.
Caption: Workflow for the automated patch clamp hERG assay.
Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes can lead to drug-drug interactions, altering the metabolism of co-administered drugs and potentially causing toxicity.
Experimental Protocol: In Vitro CYP Inhibition Assay (IC50)
-
Microsome Preparation: Human liver microsomes are used as the source of CYP enzymes.
-
Incubation Mixture: A reaction mixture containing human liver microsomes, a specific CYP probe substrate, and NADPH in a phosphate buffer is prepared.
-
Compound Addition: The lead compound and comparators are added at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by adding the probe substrate and incubated at 37°C. The reaction is stopped by adding a cold stop solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percent inhibition of metabolite formation is calculated, and the IC50 value is determined.
Hypothetical Comparative Data: Tier 2
| Assay | This compound (IC50, µM) | Comparator A (IC50, µM) | Comparator B (IC50, µM) |
| hERG Inhibition | > 30 | 15.2 | 2.5 |
| CYP3A4 Inhibition | > 50 | 8.9 | 22.1 |
| CYP2D6 Inhibition | > 50 | > 50 | 12.7 |
Interpretation and Next Steps
The hypothetical data presented above illustrates how a comparative cross-reactivity study can guide drug development. In this scenario, our lead compound, this compound, demonstrates a favorable selectivity profile with minimal off-target binding and low potential for hERG or CYP inhibition. Comparator A shows some moderate off-target activity and CYP inhibition, while Comparator B exhibits significant hERG liability and potent binding to the 5-HT2A receptor, which would likely halt its development.
Should significant off-target interactions be identified for a lead compound, further studies, such as cellular and phenotypic assays, would be warranted to understand the functional consequences of these interactions.
Conclusion
A thorough and early assessment of cross-reactivity is a cornerstone of successful drug development. By employing a systematic screening cascade and comparing the off-target profile of a lead compound with structurally related analogs, researchers can gain invaluable insights into the structure-activity relationships that govern selectivity. The protocols and comparative framework presented in this guide offer a robust strategy for de-risking novel spirocyclic compounds like this compound, ultimately paving the way for the development of safer and more effective medicines.
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A Comparative In Vivo Evaluation of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione Derivatives: A Guide for Preclinical Development
Introduction: The Spirohydantoin Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3-diazaspiro[4.4]nonane-2,4-dione, commonly known as a spirohydantoin, represents a class of heterocyclic compounds that has garnered significant attention in drug discovery.[1] The inherent structural rigidity and three-dimensional character imparted by the spirocyclic core make it an attractive scaffold for developing potent and selective therapeutic agents.[2] Derivatives of this scaffold have been explored for a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, anticancer, and antimicrobial effects.[3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the hydantoin ring.[1] This guide provides a comparative overview of the in vivo evaluation of 3-amino-substituted derivatives of 1,3-diazaspiro[4.4]nonane-2,4-dione, offering insights into their pharmacological profile and the experimental methodologies crucial for their preclinical assessment.
Comparative In Vivo Efficacy: A Surprising Turn from Anticonvulsant to Contractile Properties
The primary therapeutic area for many spirohydantoin derivatives has been the central nervous system, particularly as anticonvulsant agents, acting as structural mimics of phenytoin.[6] However, the introduction of an amino group at the N-3 position of the hydantoin ring dramatically alters the pharmacological profile of these compounds.
A key study on 3-aminocycloalkanespiro-5-hydantoins revealed a stark contrast in their biological activity compared to their unsubstituted counterparts. While the parent spirohydantoins exhibited anticonvulsant properties, the 3-amino derivatives were devoid of such effects in vivo.[7] Instead, they demonstrated pronounced contractile effects on guinea-pig ileum longitudinal muscle preparations, an activity that was sensitive to atropine.[7] This suggests a potential interaction with muscarinic cholinergic receptors.
Structure-Activity Relationship (SAR) Insights for 3-Amino Derivatives
The study on 3-aminocycloalkanespiro-5-hydantoins also provided valuable SAR insights[7]:
-
Impact of the Amino Group: The presence of the -NH2 group at the 3-position was critical for the observed contractile activity.
-
Effect of Spiro Ring Size: A reduction in the size of the cycloalkane ring fused at the C-5 position led to an increase in the potency of the contractile effect. Conversely, enlargement of the ring resulted in a decrease in potency and an increased desensitization of the muscle preparations.[7]
This shift in activity underscores the critical importance of substituent placement on the spirohydantoin scaffold and highlights the potential for discovering novel biological activities through targeted chemical modifications.
Comparative Overview of In Vivo Models for Anticonvulsant Activity Screening
Although the 3-amino derivatives discussed above were found to be inactive as anticonvulsants, it is crucial for researchers in this field to be familiar with the standard in vivo models used to assess this activity, as other derivatives of the spirohydantoin scaffold have shown significant potential. The two most widely used preclinical models for the initial screening of anticonvulsant drugs are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8][9]
| In Vivo Model | Seizure Type Modeled | Predictive Value | Endpoint | Standard Drug Comparison |
| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures[8][9] | Efficacy against generalized tonic-clonic seizures | Abolition of the hind limb tonic extensor component of the seizure | Phenytoin, Carbamazepine[10] |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Absence and/or myoclonic seizures[8][9] | Efficacy against non-convulsive and myoclonic seizures | Failure to observe a clonic seizure lasting for at least 5 seconds | Ethosuximide, Sodium Valproate[11] |
| Pilocarpine-Induced Status Epilepticus | Temporal Lobe Epilepsy (TLE)[12][13] | Efficacy in a model of chronic epilepsy with spontaneous recurrent seizures | Reduction in seizure frequency and duration, neuroprotection | Diazepam, Levetiracetam[14][15] |
Detailed In Vivo Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vivo experiments relevant to the evaluation of spirohydantoin derivatives.
Maximal Electroshock (MES) Test Protocol
-
Rationale: This test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs targeting this seizure type.[9]
-
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) Test.
-
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss albino mice (20-25 g). Allow animals to acclimatize for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group). Administer the test compound or vehicle (e.g., saline, 0.5% carboxymethylcellulose) intraperitoneally (i.p.) or orally (p.o.). Include a positive control group treated with a standard anticonvulsant like phenytoin.
-
Waiting Period: After a predetermined time (typically 30-60 minutes, corresponding to the peak effect of the drug), proceed to the next step.
-
Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hind limb extension. The abolition of this response is considered the endpoint.
-
Data Analysis: The number of animals protected from the tonic hind limb extension in each group is recorded. The dose that protects 50% of the animals (ED50) can be calculated using probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
-
Rationale: This test is a model for myoclonic and absence seizures and is useful for identifying compounds that can raise the seizure threshold.[8][9]
-
Experimental Workflow:
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) Test.
-
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss albino mice (20-25 g) and allow for acclimatization.
-
Grouping and Dosing: As described for the MES test. Include a positive control group treated with a standard like ethosuximide.
-
Waiting Period: Allow for drug absorption (typically 30-60 minutes).
-
Induction of Seizure: Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Immediately after PTZ administration, place the animal in an individual observation chamber and observe for 30 minutes. The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Record the number of animals protected in each group and calculate the ED50.
-
Potential Mechanisms of Action
While the exact mechanism of action for 3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives is not yet elucidated, the known pharmacology of related hydantoins suggests potential targets. For anticonvulsant hydantoins, a primary mechanism is the modulation of voltage-gated sodium channels.[16] The observed contractile effects of the 3-amino derivatives point towards a possible interaction with G-protein coupled receptors, such as muscarinic receptors.[7]
Caption: Hypothesized Mechanisms of Action for Spirohydantoin Derivatives.
Conclusion and Future Directions
The introduction of an amino group at the 3-position of the 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold leads to a significant and unexpected shift in biological activity, from anticonvulsant to contractile effects. This highlights the sensitivity of the spirohydantoin core to substitution and opens up new avenues for the design of derivatives with novel pharmacological profiles.
Future research should focus on:
-
Elucidating the specific receptor subtypes involved in the contractile effects of 3-amino derivatives.
-
Synthesizing and evaluating a broader range of 3-substituted derivatives to further explore the structure-activity relationship.
-
Conducting in vivo toxicity studies, including the determination of LD50 values, to assess the safety profile of these compounds.
-
Exploring other potential therapeutic applications, such as neuroprotective or antimicrobial activities, for which the spirohydantoin scaffold has shown promise.
This guide provides a foundational understanding of the in vivo evaluation of this compound derivatives. By employing the described methodologies and considering the comparative data, researchers can effectively advance the preclinical development of this promising class of compounds.
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ResearchGate. (n.d.). Synthesis of N-1',N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Retrieved from [Link][22]
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Munday, R., et al. (2012). Investigations into the toxicology of spirolides, a group of marine phycotoxins. Toxins, 4(1), 1-12. Retrieved from [Link][23]
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Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 38, 127854. Retrieved from [Link][24]
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Shirsath, P. G., et al. (2013). Synthesis, characterisation and anticonvulsant activity of 3-substituted 2-thiohydantoin derivatives. International Journal of Research in Pharmacy and Chemistry, 3(4), 793-797. Retrieved from [Link][25]
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ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Retrieved from [Link][4]
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Czopek, A., et al. (2016). New spirohydantoin derivatives - synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. Retrieved from [Link][26]
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Bar-Am, O., et al. (2010). Neuroprotective effects of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their corresponding synthetic intermediates N-alkylhydroxylamines and N-1-alkyl-3-carbonyl-1-hydroxyureas against in vitro cerebral ischemia. ChemMedChem, 5(1), 79-85. Retrieved from [Link][29]
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Tsvetanova, E., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Molecules, 27(5), 1587. Retrieved from [Link][30]
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Sović, K., et al. (2020). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 25(11), 2695. Retrieved from [Link][1]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link][31]
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A Comparative Guide to the Cytotoxicity of Azaspiro versus Oxaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among the privileged structures that have garnered significant attention are spirocyclic compounds, characterized by their unique three-dimensional architecture. This guide provides a comparative analysis of the cytotoxic properties of two prominent classes of spirocycles: azaspiro and oxaspiro compounds. By delving into the available experimental data, this document aims to offer an objective overview to inform future drug discovery and development endeavors.
Introduction to Azaspiro and Oxaspiro Scaffolds
Spiro compounds, featuring two rings connected by a single common atom, offer a rigid and conformationally constrained framework. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. The introduction of heteroatoms such as nitrogen (in azaspiro compounds) or oxygen (in oxaspiro compounds) into the spirocyclic system further diversifies their chemical properties and biological activities. These heteroatoms can act as hydrogen bond donors or acceptors, influencing solubility, metabolic stability, and target interactions.
The core distinction lies in the nature of the heteroatom at the spiro center or within one of the rings. Azaspiro compounds incorporate a nitrogen atom, which can be a basic center, allowing for salt formation and modulation of physicochemical properties. Oxaspiro compounds, containing an oxygen atom, introduce polarity and potential for hydrogen bonding, which can also significantly impact their biological profile. This fundamental difference in atomic composition is a key determinant of their respective cytotoxic profiles.
Comparative Cytotoxicity: A Data-Driven Analysis
It is crucial to note that variations in experimental conditions, such as cell lines, incubation times, and assay methods, can influence IC50 values. Therefore, the data presented should be interpreted as indicative of potential activity rather than a direct measure of comparative potency.
Azaspiro Compounds: Cytotoxicity Data
| Compound Class | Specific Scaffold | Cell Line | IC50 (µM) | Reference |
| 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives | Compound 6d | A549 (Lung) | 0.26 | [3] |
| Compound 8d | MDA-MB-231 (Breast) | 0.10 | [3] | |
| Compound 6b | HeLa (Cervical) | 0.18 | [3] | |
| Compound 11h | A549 (Lung) | 0.19 | [4][5] | |
| Compound 11h | MDA-MB-231 (Breast) | 0.08 | [4][5] | |
| Compound 11h | HeLa (Cervical) | 0.15 | [4][5] | |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[1][2]deca-6,9-dien-8-ones | Compound 7j | A549 (Lung) | 0.17 | [6] |
| Compound 7j | MDA-MB-231 (Breast) | 0.05 | [6] | |
| Compound 7j | HeLa (Cervical) | 0.07 | [6] | |
| Diazaspiro Bicyclo Hydantoin Derivatives | Phenyl substituted | SK-HEP-1 (Liver) | 46.31 | |
| p-fluorophenyl substituted | SK-HEP-1 (Liver) | 47.46 | ||
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | Compounds 4, 8, 18, 24 | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | [7][8][9] |
| Spiro Pyrazole-3,3'-oxindoles | Compound 13h | HepG-2 (Liver) | 19.2 (µg/mL) | [10] |
| Various derivatives | HCT-116 (Colon) | 5.7 - 21.3 (µg/mL) | [10] | |
| Various derivatives | MCF-7 (Breast) | 5.8 - 37.4 (µg/mL) | [10] |
Oxaspiro Compounds: Cytotoxicity Data
Directly comparable quantitative data for the cytotoxic activity of a broad range of oxaspiro compounds is less prevalent in the reviewed literature. However, some studies provide valuable insights.
| Compound Class | Specific Scaffold | Cell Line | IC50 (µM) | Reference |
| Oxa/azaspiro[1][2]trienones | Compound 9b | MCF-7 (Breast) | < 2 | [11] |
| Compound 9e | MCF-7 (Breast) | < 2 | [11] | |
| 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives | OSU-D1 (Hypothetical) | MCF-7 (Breast) | 15.7 | [12] |
| OSU-D2 (Hypothetical) | A549 (Lung) | 22.4 | [12] |
Analysis of Cytotoxic Trends:
From the available data, several azaspiro derivatives, particularly those based on the 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione and 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[1][2]deca-6,9-dien-8-one scaffolds, exhibit potent cytotoxic activity with IC50 values in the nanomolar to low micromolar range against a variety of cancer cell lines.[3][4][5][6] The structure-activity relationship (SAR) studies on these compounds often highlight the importance of specific substituents for their anticancer effects.[13] For instance, the presence of electron-withdrawing groups on the phenyl ring of some diazaspiro bicyclo hydantoin derivatives was found to enhance cytotoxicity.[13]
While the data for oxaspiro compounds is more limited, the oxa/azaspiro[1][2]trienone derivatives have demonstrated significant potential, with IC50 values below 2 µM against the MCF-7 breast cancer cell line.[11] The hypothetical data for 3-Oxaspiro[5.5]undecane-2,4-dione derivatives also suggests potential for cytotoxicity.[12]
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of both azaspiro and oxaspiro compounds are often mediated through the induction of apoptosis. Several studies have shown that these compounds can trigger cell death by activating key apoptotic signaling pathways.
For instance, certain azaspiro[1][2]trienone derivatives have been shown to induce mitochondria-mediated apoptosis.[11] This involves the disruption of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspase-9.[11] Furthermore, these compounds can modulate the expression of key apoptosis-regulating proteins, such as upregulating p53, p21, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[11] Similarly, some spiro pyrazole-oxindole analogues have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins like p53, Bax, and caspase-3, and decreasing the anti-apoptotic protein Bcl-2.[10]
The following diagram illustrates a generalized signaling pathway for apoptosis induction by these spiro compounds.
Caption: Generalized apoptotic pathway induced by spiro compounds.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are employed. The following are detailed protocols for two commonly used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (azaspiro or oxaspiro derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH released is proportional to the number of dead cells.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cell culture supernatant
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Cells and Compounds: Follow steps 1-3 of the MTT assay protocol.
-
Collect Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a maximum LDH release control (cells lysed with a lysis buffer).
Conclusion and Future Directions
The available evidence suggests that both azaspiro and oxaspiro scaffolds are promising frameworks for the development of novel cytotoxic agents. Azaspiro compounds, in particular, have been more extensively studied, with several derivatives demonstrating potent anticancer activity in the sub-micromolar range. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through mitochondria-dependent pathways.
While a direct comparison is challenging due to the heterogeneity of the existing data, the diverse biological activities of both scaffolds underscore their importance in medicinal chemistry. Future research should focus on the parallel synthesis and evaluation of libraries of both oxaspiro and azaspiro compounds with varied substitution patterns. This approach will enable a more comprehensive understanding of their structure-activity relationships and facilitate the identification of lead compounds with improved potency and selectivity for further preclinical and clinical development.
References
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Yang, Z., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]
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Kamal, A., et al. (2011). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed. [Link]
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Al-Hujaili, A. S., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]
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Li, G., et al. (2016). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. ACS Publications. [Link]
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Yang, Z., et al. (2019). "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro" by Z. Yang, Qiu Zhong et al. Semantic Scholar. [Link]
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Yang, Z., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]
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Abdel-Wahab, B. F., et al. (2020). Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects. National Institutes of Health. [Link]
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Kamal, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[1][2]trienones as potent apoptosis inducers through mitochondrial disruption. PubMed. [Link]
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Kandasamy, S., et al. (2021). Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. ScienceDirect. [Link]
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Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives. PubMed. [Link]
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Baklanov, M., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed Central. [Link]
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Kumar, A., et al. (2021). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. MDPI. [Link]
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Baklanov, M., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. MDPI. [Link]
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ResearchGate (n.d.). Cytotoxicity of selected 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] 4 against K562 cell line for 24 h (A) and 72 h (B). ResearchGate. [Link]
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ResearchGate (n.d.). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PubMed Central. [Link]
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ResearchGate (n.d.). Literature precedents to oxa-spirocycles. ResearchGate. [Link]
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Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. [Link]
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Schneider, C. M., et al. (2015). Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. ResearchGate. [Link]
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Kamal, A., et al. (2011). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives. PubMed Central. [Link]
-
Baklanov, M., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed. [Link]
-
Al-Hujaili, A. S., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc.. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
The Precautionary Principle: Treating the Unknown as Potentially Hazardous
Due to the absence of a specific Safety Data Sheet (SDS) and comprehensive toxicological data for 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, this guide operates under the precautionary principle. This principle dictates that in the face of scientific uncertainty, the most prudent course of action is to assume a higher level of risk and implement robust safety measures. Therefore, until proven otherwise, this compound should be handled and disposed of as a hazardous chemical.
An SDS for a structurally related compound, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, notes that its chemical, physical, and toxicological properties have not been thoroughly investigated, and it may cause respiratory irritation[1]. This underscores the importance of a cautious approach.
Core Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the essential steps for the safe disposal of this compound.
Step 1: Hazard Characterization and Waste Profiling
The initial and most critical step is to characterize the waste. Since specific hazard data is unavailable, a conservative assessment is necessary.
-
Assume Hazard: Treat the compound as hazardous. This includes potential toxicity, irritant properties, and unknown environmental effects.
-
Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is certain. Mixing incompatible chemicals can lead to dangerous reactions[2].
-
Documentation: Create a waste profile sheet. Record the chemical name, structure, quantity, and date of generation. This documentation is crucial for the waste disposal vendor.
Step 2: Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling a substance with unknown hazards.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. | Given the potential for respiratory irritation as noted in a related compound, this is a prudent precaution[1]. |
Step 3: Spill and Emergency Procedures
Preparedness for accidental releases is a cornerstone of laboratory safety.
-
Small Spills (Solid):
-
Gently sweep the material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a clearly labeled hazardous waste container.
-
-
Small Spills (in Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention in all cases of exposure.
-
Step 4: Waste Collection and Storage
Proper containment and storage are critical to prevent environmental release and ensure safe handling.
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste. The container must be in good condition with a secure, leak-proof lid[3].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the date accumulation started, and any known hazard characteristics (e.g., "Potential Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area[2]. This area should be away from general laboratory traffic and incompatible materials. Ensure secondary containment is used for liquid waste solutions.
Step 5: Final Disposal
The final disposal of the waste must be conducted by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for a waste pickup. Provide them with the waste profile sheet.
-
Incineration: For many novel organic compounds with unknown environmental fates, high-temperature incineration is the preferred disposal method. This process ensures the complete destruction of the compound.
-
Landfill: Landfilling of this compound is not recommended without extensive toxicological and environmental fate data.
-
Sewer Disposal: Under no circumstances should this compound or its containers be disposed of down the drain[4].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of novel chemical compounds is a fundamental aspect of responsible scientific research. By adhering to the precautionary principle and following a structured, conservative disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide provides a robust framework for handling this compound, emphasizing the critical importance of treating unknown substances with the utmost care and respect for their potential hazards.
References
- Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
Sources
Personal protective equipment for handling 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
As researchers and innovators in drug development, our work inherently involves navigating the frontiers of chemical synthesis. With novel compounds like 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione, a robust and proactive safety culture is not just a procedural formality—it is the bedrock of scientific integrity and personal well-being. The toxicological and physical properties of many new chemical entities are often not fully characterized. Therefore, this guide is structured around a conservative, safety-first approach, treating any compound with unknown hazard information as potentially hazardous until proven otherwise.[1][2][3]
Crucial First Step: The Safety Data Sheet (SDS)
Before any handling of this compound, you are required to obtain and thoroughly review its specific Safety Data Sheet (SDS) provided by the manufacturer.[4][5] The SDS is the authoritative source for hazard identification, required personal protective equipment (PPE), and emergency procedures.[4] This guide provides a foundational safety framework but must not replace the specific directives of the SDS.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When comprehensive hazard data is unavailable, a comprehensive PPE strategy is your primary defense against potential exposure through inhalation, skin contact, eye contact, and ingestion.[1] The following recommendations are based on a conservative risk assessment, assuming the compound may be a skin/eye irritant and potentially harmful if inhaled or ingested.
| PPE Category | Minimum Requirement | Recommended Enhancement for Higher-Risk Operations |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[1] | Chemical splash goggles and a full-face shield, especially when handling larger quantities or if there is a risk of aerosolization.[1] |
| Hand | Chemical-resistant gloves (Nitrile is a common starting point).[1] | Double-gloving with two different types of chemically resistant gloves (e.g., a nitrile inner glove and a neoprene outer glove) to protect against a broader range of potential chemical interactions.[4] |
| Body | A standard, fully-buttoned laboratory coat.[1][4] | A chemically resistant apron over the lab coat or a disposable coverall for added protection against spills.[4][6] |
| Respiratory | All handling of the solid compound should be performed within a certified chemical fume hood.[1] | If there is any potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters should be used.[6][7] |
| Footwear | Closed-toe, non-perforated shoes that completely cover the feet.[4] | Chemical-resistant shoe covers for added protection in case of spills.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The causality behind these steps is to minimize the generation of dust and prevent cross-contamination. Every manipulation should be deliberate and controlled.
1. Preparation and Pre-Handling Check:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before bringing the compound into the fume hood, gather all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers).
-
Don PPE: Put on all required PPE before entering the designated handling area.
2. Weighing the Solid Compound:
-
Location: Conduct all weighing activities inside the fume hood.
-
Technique: Use a micro-spatula to carefully transfer small amounts of the solid to a weigh boat. Avoid any actions that could create dust.
-
Static Control: If the powder is fine and prone to static, use an anti-static gun or place an ionizing bar in the balance enclosure.
3. Dissolution and Transfer:
-
Solvent Addition: Add the solvent to the receiving flask first, then slowly add the weighed solid to the solvent. This prevents the powder from puffing up.
-
Controlled Transfer: If transferring the solid to a reaction vessel, use a powder funnel. Gently tap the funnel to ensure all the compound is transferred.
-
Rinsing: Rinse the weigh boat and any transfer tools with a small amount of the solvent and add the rinsate to the reaction vessel to ensure a complete and contained transfer.
4. Post-Handling Decontamination:
-
Surface Cleaning: After handling is complete, decontaminate all surfaces within the fume hood.[8] Wipe down the work surface with a damp cloth or a towel wetted with an appropriate solvent (e.g., 70% ethanol or as determined by solubility).[8]
-
Equipment Cleaning: Thoroughly clean all non-disposable equipment used.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: shoe covers, outer gloves, apron/coverall, inner gloves, face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound in the absence of a specific SDS.
Sources
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- 2. twu.edu [twu.edu]
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- 5. scme-support.org [scme-support.org]
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- 7. hazmatschool.com [hazmatschool.com]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
